Product packaging for Dglvp(Cat. No.:CAS No. 32472-43-8)

Dglvp

Cat. No.: B14681452
CAS No.: 32472-43-8
M. Wt: 1000.2 g/mol
InChI Key: WPCFWQWRFMYCKC-HXAPPMQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dglvp, or Des-Glycinamide⁹-Lysine⁸-Vasopressin, is a synthetic peptide analog of Lysine⁸-Vasopressin (LVP) that is utilized in neuroscience and psychophysiology research. Studies indicate that this neuropeptide influences adaptive autonomic processes, particularly in the realm of classically conditioned responses. Research has shown that this compound can intensify the bradycardia (slowing of heart rate) that accompanies passive avoidance behaviour in animal models, suggesting a role in modulating specific emotional and fear responses. This effect is thought to be related to an influence on attentional and expectancy processes in the brain . The molecular formula of this compound is C₄₄H₆₁N₁₁O₁₂S₂, with a molecular weight of 999.39 g/mol . Its structure includes a disulfide bridge, forming a cyclic peptide. This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications. RUO products are essential tools for scientific investigations, experimentation, and analysis in controlled laboratory environments . They are not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H61N11O12S2 B14681452 Dglvp CAS No. 32472-43-8

Properties

CAS No.

32472-43-8

Molecular Formula

C44H61N11O12S2

Molecular Weight

1000.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1

InChI Key

WPCFWQWRFMYCKC-HXAPPMQUSA-N

Isomeric SMILES

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

what is the significance of Dglvp in origin of life studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial research and comprehensive database searches have found no specific molecule, process, or theory referred to as "Dglvp" within the context of origin of life studies. This suggests that "this compound" may be a typographical error, a highly novel or proprietary term not yet in the public domain, or an abbreviation not commonly used within the scientific community dedicated to abiogenesis and prebiotic chemistry.

Without a clear identification of "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations as per the prompt's core requirements.

Potential Alternative Topics of Interest:

Given the initial query, it is possible that "this compound" is a misnomer for a related concept. Research in the origin of life is a vast and complex field with numerous areas of intense investigation. Below are some significant areas of study that may be of interest to researchers, scientists, and drug development professionals, for which a detailed technical guide could be constructed:

  • The Role of Peptides in Prebiotic Chemistry: This area explores how amino acids, the building blocks of proteins, could have formed and polymerized into peptides on the early Earth. This includes the study of peptide catalysis and their potential role in the formation of other essential biomolecules.

  • Mineral Catalysis and the Origin of Life: Many theories posit that mineral surfaces played a crucial role in concentrating, protecting, and catalyzing the reactions of simple organic molecules, leading to the formation of more complex structures. Key minerals of interest include clays (such as montmorillonite), pyrites, and various metal sulfides.

  • The RNA World Hypothesis: This hypothesis suggests that RNA, not DNA, was the primary genetic material for early life. RNA can both store genetic information and act as a catalyst (a ribozyme), potentially solving the "chicken-and-egg" problem of whether proteins or nucleic acids came first.

  • The [GADV]-Protein World Hypothesis: An alternative to the RNA World, this hypothesis proposes that life originated from a world dominated by proteins composed of four simple amino acids: Glycine (G), Alanine (A), Aspartic Acid (D), and Valine (V). These [GADV]-proteins would have had catalytic capabilities to drive early metabolism and information transfer.

  • Prebiotic Synthesis of Nucleotides: A significant challenge in origin of life research is understanding how the building blocks of RNA and DNA could have formed under plausible prebiotic conditions. Research in this area focuses on various chemical pathways to synthesize purines and pyrimidines and attach them to a ribose sugar and phosphate group.

We recommend verifying the term "this compound" and, if it is indeed a different topic of interest, we would be pleased to generate a comprehensive technical guide on a specified, recognized subject within origin of life studies, complete with data presentation, experimental protocols, and the required visualizations.

The GADV-Protein World: A Technical Guide to a Prebiotic Epoch

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the [Glycine-Alanine-Aspartic Acid-Valine]-Protein World Hypothesis

Abstract

The origin of life represents one of the most profound questions in science. While the "RNA world" hypothesis has long been a dominant paradigm, the [GADV]-protein world hypothesis offers a compelling alternative, positing that life's origins are rooted in the catalytic and structural properties of simple proteins. This technical guide provides a comprehensive overview of the GADV-protein world hypothesis, detailing its core principles, the experimental evidence that supports it, and the methodologies used to investigate this fascinating area of prebiotic chemistry. This document is intended for researchers, scientists, and drug development professionals who are interested in the fundamental questions of abiogenesis and the potential for novel peptide-based therapeutics.

Introduction: The Primacy of Proteins

The GADV-protein world hypothesis, proposed by Kenji Ikehara, posits that the first functional biomolecules were not nucleic acids, but rather simple proteins composed of a limited set of four amino acids: Glycine (G), Alanine (A), Aspartic Acid (D), and Valine (V)[1][2]. This hypothesis directly challenges the RNA world model by suggesting that the complex functions required for life, such as catalysis and self-organization, could have emerged from the inherent chemical properties of these simple peptides.

The selection of these four amino acids is not arbitrary. They are among the most readily synthesized under plausible prebiotic conditions, as demonstrated in Miller-Urey-type experiments[3]. Furthermore, this quartet of amino acids provides a fundamental basis for protein structure and function:

  • Glycine (G): The simplest amino acid, providing flexibility to the peptide backbone.

  • Alanine (A): A small, non-polar amino acid that contributes to the formation of alpha-helices.

  • Aspartic Acid (D): A polar, acidic amino acid that can participate in catalysis and enhance water solubility.

  • Valine (V): A non-polar, hydrophobic amino acid that drives the formation of a hydrophobic core, essential for the folding of globular proteins.

This guide will delve into the central concepts of the GADV-protein world, including the formation of these primordial proteins, their catalytic activities, the mechanism of "pseudo-replication," and the proposed transition to a genetically encoded system.

Core Concepts of the GADV-Protein World Hypothesis

The GADV-protein world hypothesis is built upon several key pillars that describe a plausible pathway from simple prebiotic chemistry to a self-sustaining system of interacting molecules.

Prebiotic Synthesis of GADV Amino Acids and Peptides

The foundation of the GADV-protein world lies in the abiotic synthesis of its constituent amino acids. Glycine, alanine, aspartic acid, and valine are consistently produced in laboratory simulations of early Earth conditions[3]. The subsequent polymerization of these amino acids into peptides is proposed to have occurred through processes such as thermal polymerization in environments with fluctuating conditions, like tidal pools undergoing cycles of hydration and dehydration[1][4].

The "Protein 0th-Order Structure" and the Formation of Globular Proteins

A key concept in the GADV hypothesis is the "protein 0th-order structure," which refers to the specific amino acid composition of a peptide[2]. The hypothesis suggests that a composition rich in G, A, D, and V has a high probability of folding into a water-soluble, globular structure, even with a random primary sequence. This is because the hydrophobic valine residues tend to form a core, shielded from water, while the hydrophilic aspartic acid residues are exposed on the surface, ensuring solubility[1][4].

Catalytic Activity of GADV-Peptides

A crucial aspect of the GADV-protein world is the catalytic capability of these simple peptides. Experiments have shown that GADV-peptides, synthesized under simulated prebiotic conditions, can catalyze the hydrolysis of other peptides, such as bovine serum albumin[1][4]. By the principle of microscopic reversibility, a catalyst for a reaction in one direction will also catalyze the reverse reaction. Therefore, these GADV-peptides could have also catalyzed the formation of peptide bonds, leading to their own elongation and the synthesis of other peptides.

Pseudo-Replication: A Pathway to Self-Propagation

The GADV-protein world hypothesis proposes a mechanism of "pseudo-replication" to explain the accumulation and propagation of functional proteins in the absence of a genetic system[1][3]. This process is not a direct self-copying mechanism like DNA replication. Instead, it is a cyclical process where the catalytic activity of existing GADV-proteins promotes the synthesis of new GADV-peptides from a prebiotic pool of amino acids. These newly formed peptides can then fold into catalytically active proteins, further enhancing the rate of peptide synthesis. This creates a positive feedback loop, leading to the proliferation of GADV-proteins.

The logical framework of the GADV-protein world hypothesis is illustrated in the following diagram:

GADV_World_Hypothesis cluster_prebiotic Prebiotic Environment cluster_protein_world GADV-Protein World cluster_genetic_system Emergence of Genetic System Prebiotic_Chemistry Simple Precursors (H2O, CH4, NH3, etc.) GADV_Amino_Acids GADV Amino Acids (Glycine, Alanine, Aspartic Acid, Valine) Prebiotic_Chemistry->GADV_Amino_Acids Prebiotic Synthesis GADV_Peptides Random GADV-Peptides GADV_Amino_Acids->GADV_Peptides Polymerization (e.g., Wet-Dry Cycles) Globular_Proteins Water-Soluble Globular GADV-Proteins GADV_Peptides->Globular_Proteins Spontaneous Folding Catalytic_Activity Catalytic Activity (e.g., Peptide Bond Formation) Globular_Proteins->Catalytic_Activity Pseudo_Replication Pseudo-Replication Cycle Catalytic_Activity->Pseudo_Replication Drives GNC_SNS_Hypothesis GNC-SNS Primitive Genetic Code Catalytic_Activity->GNC_SNS_Hypothesis Catalyzes Nucleotide Synthesis and Ligation Pseudo_Replication->GADV_Peptides Amplifies RNA_Protein_World RNA-Protein World GNC_SNS_Hypothesis->RNA_Protein_World Leads to

A high-level overview of the GADV-protein world hypothesis.
The GNC-SNS Hypothesis: A Bridge to the Genetic Code

The GADV-protein world hypothesis is complemented by the GNC-SNS primitive gene code hypothesis, which proposes a plausible pathway for the emergence of a genetic system[1]. The GNC hypothesis suggests that the first codons were of the form GNC (where N can be any of the four bases), which code for the four GADV amino acids. This primitive code could have then expanded to the SNS code (where S is Guanine or Cytosine), encompassing more amino acids. This transition from a protein-centric world to one with a genetic code is a critical step in the evolution of life.

Quantitative Data on GADV-Peptide Activity

While the GADV-protein world hypothesis is conceptually compelling, quantitative experimental data is crucial for its validation. The following table summarizes the available data on the catalytic activity of GADV-peptides. It is important to note that this field of research is ongoing, and more detailed kinetic studies are needed.

Peptide TypeSubstrateAssayResultReference
[GADV]-P(30) (produced by 30 heat-drying cycles)Bovine Serum Albumin (BSA)Hydrolysis of peptide bondsDemonstrated catalytic hydrolysis[1]
[GADV]-octapeptides (synthesized)Bovine Serum Albumin (BSA)Hydrolysis of peptide bondsHigher catalytic activity than [GADV]-P(30)[1]

Further quantitative analysis, such as the determination of Michaelis-Menten constants (Km and kcat), would provide a more detailed understanding of the catalytic efficiency of these prebiotic peptides.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the GADV-protein world hypothesis.

Prebiotic Synthesis of GADV-Peptides via Thermal Polymerization (Wet-Dry Cycles)

This protocol simulates the conditions of a prebiotic tidal pool, where amino acids could have polymerized through repeated cycles of heating and drying.

Materials:

  • L-Glycine, L-Alanine, L-Aspartic acid, L-Valine

  • Deionized water

  • Glass vials

  • Oven or heating block

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Prepare an equimolar solution of the four GADV amino acids in deionized water. The concentration should be in the range of 10-100 mM.

  • Aliquot the amino acid solution into glass vials.

  • Place the vials in an oven or on a heating block at a temperature between 80°C and 120°C.

  • Allow the water to completely evaporate, leaving a dry film of amino acids.

  • Rehydrate the dried film with a small amount of deionized water.

  • Repeat the drying and rehydration steps for a desired number of cycles (e.g., 30 cycles).

  • After the final cycle, dissolve the resulting polymer in a suitable solvent for analysis.

  • Analyze the products by HPLC to separate the different peptide chains.

  • Use mass spectrometry to identify the molecular weights and sequences of the synthesized peptides.

The experimental workflow for this process can be visualized as follows:

Wet_Dry_Cycle_Workflow Start Equimolar GADV Amino Acid Solution Heating Heating (80-120°C) Evaporation Start->Heating Drying Formation of Dry Film Heating->Drying Rehydration Addition of Deionized Water Drying->Rehydration Cycle Repeat N Cycles Rehydration->Cycle Cycle->Heating Next Cycle Analysis Analysis of Products (HPLC, Mass Spectrometry) Cycle->Analysis Final Cycle GADV_ProtoCell_Pathway cluster_environment Prebiotic Environment cluster_protocell Protocell Formation and Evolution Precursors Simple Organic Molecules Amino_Acids GADV Amino Acids Precursors->Amino_Acids Abiotic Synthesis GADV_Proteins Catalytic GADV-Proteins Amino_Acids->GADV_Proteins Polymerization & Folding Pseudo_Replication Pseudo-Replication GADV_Proteins->Pseudo_Replication Catalyzes Metabolism Primitive Metabolism (Synthesis of Building Blocks) GADV_Proteins->Metabolism Enables Protocell Protocell with RNA and Proteins GADV_Proteins->Protocell Pseudo_Replication->GADV_Proteins Amplifies Metabolism->Amino_Acids Produces Nucleotides Nucleotides Metabolism->Nucleotides Produces GNC_Code GNC Genetic Code Nucleotides->GNC_Code Formation of Codons and Primitive tRNA GNC_Code->Protocell

References

early Earth conditions and Dglvp peptide formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Prebiotic Peptide Formation on Early Earth

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The spontaneous emergence of peptides from simple amino acids on a prebiotic Earth represents a critical, yet enigmatic, step in the origin of life. These primordial polymers are the precursors to proteins, the versatile workhorses of modern biology. Understanding the plausible geochemical scenarios and chemical mechanisms that could have driven this polymerization is fundamental not only to the study of abiogenesis but also offers insights into the intrinsic chemical properties of amino acids that could inform novel peptide synthesis strategies. This technical guide provides a comprehensive overview of the prevailing hypotheses for prebiotic peptide formation, detailing the environmental conditions, experimental protocols, and quantitative outcomes of key research in the field. It is important to note that the specific peptide sequence "Dglvp" is not documented in the existing literature on prebiotic chemistry. Therefore, this guide will focus on the principles of peptide bond formation using commonly studied amino acids such as glycine and alanine as representative examples.

Environmental Context: The Crucible of Early Earth

The Hadean Earth (approximately 4.5 to 4.0 billion years ago) presented a vastly different environment than today. A reducing or neutral atmosphere, composed of gases like methane, ammonia, water vapor, carbon dioxide, and nitrogen, was likely energized by frequent lightning, intense ultraviolet radiation, and geothermal heat from a cooling planet[1][2][3][4]. Plausible locations for the concentration of precursors and the catalysis of polymerization reactions are thought to include:

  • Hydrothermal Vents: Deep-sea vents would have provided steep thermal and chemical gradients, offering a continuous source of energy and reactants[5][6].

  • Volcanic Landscapes: Areas of volcanic activity could have supplied reactive gases like sulfur dioxide (SO₂) and provided catalytic mineral surfaces[7][8].

  • Evaporating Pools and Tidal Flats: These environments would have subjected dissolved monomers to cycles of hydration and dehydration, a key mechanism for driving condensation reactions[9][10][11][12].

  • Mineral Surfaces: Clay minerals, such as montmorillonite, along with silica and other metallic minerals, could have served as catalysts by adsorbing and concentrating amino acids, thereby lowering the activation energy for peptide bond formation[2][13][14].

Core Challenge: The Thermodynamics of Dehydration

The formation of a peptide bond between two amino acids is a condensation reaction, involving the elimination of a water molecule. In an aqueous environment, such as the primordial oceans, this reaction is thermodynamically unfavorable due to the high concentration of water, which favors the reverse reaction—hydrolysis[3][7][8][13].

Figure 1: The thermodynamic barrier to peptide formation in water.

Overcoming this thermodynamic hurdle is the central challenge addressed by various prebiotic synthesis models.

Mechanisms of Prebiotic Peptide Synthesis

Several plausible mechanisms have been demonstrated experimentally to overcome the limitations of aqueous-phase condensation.

Wet-Dry Cycles

This model simulates environments like tidal pools or seasonal ponds where solutions of amino acids could be concentrated through evaporation. The removal of water shifts the reaction equilibrium towards peptide formation[9][10][11].

Mineral Catalysis

Mineral surfaces can act as scaffolds, concentrating amino acid monomers and orienting them in a way that facilitates polymerization. Clays, in particular, have been shown to be effective catalysts[2][12][13].

Reactions in Non-Aqueous Media

Environments with alternative solvents, such as liquid sulfur dioxide found near volcanoes, could have provided a medium conducive to condensation by activating amino acids[7][8].

Energy-Rich Precursors

Instead of forming from amino acids directly, peptides may have arisen from higher-energy precursors like aminonitriles. This bypasses the thermodynamic barrier associated with condensing stable amino acids[15].

Mechanochemistry

The mechanical energy from meteorite impacts could have driven solid-state reactions between amino acids, particularly in the presence of minerals, to form peptides without the need for bulk water[14].

Quantitative Data from Key Experiments

The following tables summarize quantitative data from representative studies, illustrating the conditions and yields of various prebiotic peptide synthesis models.

Table 1: Peptide Synthesis via Wet-Dry Cycling

Amino Acids Hydroxy Acid Conditions Duration Products Observed Reference
Glycine, Alanine, Leucine Glycolic or Lactic Acid 85°C dry / 65°C wet cycles 4 days Hundreds of depsipeptides, including sequence isomers [11]

| Alanine Amide (0.05 M) + Alanine (0.05 M) | N/A | 80°C, pH 7.0 | Multiple cycles | Oligomers of Alanine (Ala₂, Ala₃, etc.) |[10][16] |

Table 2: Peptide Synthesis in Alternative Media and with Catalysts

Reactants Medium/Catalyst Conditions Duration Product & Yield Reference
Alanine (50 mM) Liquid SO₂ / Covellite Room Temperature 7 days Dialanine (2.9%) [7][8]
Glycine TiO₂ Mineral 100°C, Ball Milling N/A Glycine Oligomers (Gly≥₂) (10.2% total yield); Gly₁₄ detected [14]

| Aqueous Glycine | Hydrothermal Reactor | 160°C vs 260°C | N/A | Enhanced oligopeptide synthesis at 260°C |[5][6] |

Detailed Experimental Protocols

Protocol: Wet-Dry Cycling for Depsipeptide Formation

This protocol is based on the methodology described by Forsythe et al. (2017).[11]

  • Reactant Preparation: Prepare an aqueous solution containing equimolar concentrations of three prebiotic amino acids (e.g., glycine, L-alanine, L-leucine) and one hydroxy acid (e.g., glycolic acid).

  • Dry Phase: Aliquot the mixture into vials and place them in a heating block set to 85°C. Allow the water to evaporate completely, leaving a dry film of reactants.

  • Wet Phase: After the dry phase, add a specific volume of ultrapure water to rehydrate the film. Transfer the vials to a heating block set to 65°C for a defined period.

  • Cycling: Repeat the dry and wet phases for a predetermined number of cycles (e.g., 1, 2, or 4 cycles, simulating daily environmental changes).

  • Analysis: After the final cycle, dissolve the product in a suitable solvent. Analyze the resulting mixture using advanced analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Ion Mobility Mass Spectrometry (IM-MS) to identify and sequence the depsipeptide products.

Figure 2: Generalized workflow for a wet-dry cycle experiment.
Protocol: Peptide Formation in Liquid Sulfur Dioxide

This protocol is based on the methodology described by Trapp et al. (2021).[7][8]

  • Reactant Preparation: In a glovebox under an inert atmosphere, add the amino acid (e.g., Alanine, 50 mM) and a catalyst (e.g., Hadean mineral covellite) to a reaction vessel.

  • Solvent Condensation: Cool the reaction vessel using a cryostat. Condense a specific volume of sulfur dioxide (SO₂) gas into the vessel to act as the solvent.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Let the reaction proceed with stirring for a set duration (e.g., 7 days).

  • Quenching and Analysis: After the reaction period, cool the vessel again and carefully evaporate the SO₂. The remaining solid residue is then dissolved and analyzed by techniques like High-Performance Liquid Chromatography (HPLC) to quantify the yield of dipeptides and other oligomers.

Alternative Pathways: Peptide Formation from Aminonitriles

A compelling alternative model suggests that peptides formed directly from aminonitriles, the plausible prebiotic precursors of amino acids. This pathway is significant because it bypasses the energy barrier of activating and condensing the more stable amino acids. The reaction is promoted by naturally available chemicals like hydrogen sulfide (H₂S) and a mild oxidant[15].

PrebioticPeptideFormation AN Aminonitrile AA Amino Acid AN->AA Hydrolysis P Peptide AA->P Condensation (-H₂O) AN2 Aminonitrile TA Thioacid AN2->TA + H₂S P2 Peptide TA->P2 Ligation with another Aminonitrile H2S H₂S H2S->TA Oxidant Ferricyanide Oxidant->P2

Figure 3: Comparison of peptide formation pathways.

This aminonitrile-based pathway demonstrates that under plausible prebiotic conditions, peptide bonds could form with greater ease than previously thought, avoiding the thermodynamic penalties of direct amino acid condensation in water[15].

Conclusion and Future Directions

While the precise sequence of events that led to the first functional peptides remains a subject of intense investigation, a compelling picture is emerging. It is highly probable that no single mechanism was solely responsible. Instead, a variety of geochemical settings and chemical pathways likely contributed to a growing pool of short peptides on the early Earth. Wet-dry cycles, mineral catalysis, volcanic activity, and reactions involving energy-rich precursors all represent viable routes to peptide bond formation.

For researchers in drug development, these fundamental studies highlight the inherent reactivity and polymerization potential of amino acids and their precursors under diverse conditions. This knowledge can inspire novel, biomimetic approaches to peptide synthesis and the creation of diverse peptide libraries. Future research will likely focus on the catalytic and self-replicating potential of these abiotically generated peptides, bridging the gap between simple polymers and the complex protein machinery of life.

References

Unraveling the Autocatalytic Potential of Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of autocatalytic peptides holds significant promise for advancements in various fields, from understanding the origins of life to the development of novel therapeutic agents and biomaterials. This technical guide delves into the core principles of peptide autocatalysis, providing a detailed examination of the underlying mechanisms, experimental methodologies, and quantitative data from seminal studies. While the specific term "Dglvp peptides" does not correspond to a recognized peptide in publicly available scientific literature, this guide will utilize a well-documented example of an autocatalytic system involving valine-containing peptides to illustrate the fundamental concepts and experimental frameworks relevant to this area of research.

Introduction to Peptide Autocatalysis

Autocatalysis is a process in which a product of a reaction serves as a catalyst for that same reaction. In the context of peptides, this typically involves a peptide sequence that, once formed, can template its own synthesis from smaller precursor molecules. This process of self-replication is often associated with the formation of amyloid structures, where the inherent templating ability of β-sheet-rich aggregates facilitates the regioselective and stereoselective addition of amino acids.[1] Such systems are of profound interest as they provide a plausible model for prebiotic molecular evolution and offer a framework for designing self-assembling and self-replicating biomaterials.[1]

A Case Study: Autocatalysis of a Valine-Containing Peptide Amyloid

Research into prebiotically plausible autocatalytic systems has demonstrated the ability of certain peptides to self-replicate through an amyloid template-based mechanism. A notable example involves the condensation of activated valine amino acids onto a substrate peptide, leading to the formation of a product that accelerates its own synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from experiments investigating the autocatalytic formation of a valine-containing peptide, herein referred to as V(OV)₄, from a substrate peptide (OV)₄ and activated dl-Valine (dl-Val).

Parameter Condition Observation Reference
Product Yield (N-terminal l-Val condensation) Sequential addition of activated dl-ValIncreased yield over time, indicative of autocatalysis.[1]
Product Yield (N-terminal l-Val condensation) Single bolus addition of activated dl-ValLower final yield compared to sequential addition.[1]
Stereoselectivity (dr of N-terminal addition) Sequential addition of activated dl-ValDiastereomeric ratio (dr) increases as the reaction proceeds.[1]
Regioselectivity (N-terminal specificity) Sequential addition of activated dl-ValN-terminal specificity increases with reaction progression.[1]
Agitation Requirement Agitated vs. non-agitated reactionAgitation is necessary for the autocatalytic stereo- and regioselective additions.[1]
Substrate-Template Interaction Solubility assay with V(OV)₄ and (OV)₄The presence of V(OV)₄ reduces the solubility of (OV)₄, suggesting co-aggregation.[1]
Signaling Pathway: The Autocatalytic Cycle

The autocatalytic self-replication of the V(OV)₄ peptide can be conceptualized as a cyclical signaling pathway where the product of each reaction round feeds back to accelerate subsequent rounds.

Autocatalytic_Cycle cluster_reactants Reactants cluster_process Reaction cluster_product Product/Template A Substrate Peptide ((OV)₄) C Non-Templated Condensation (Slow) A->C D Templated Condensation (Fast) A->D B Activated Amino Acid (dl-Val) B->C B->D E Autocatalytic Peptide (V(OV)₄ Amyloid) C->E Initial Formation D->E Accelerated Formation E->D Catalysis/ Templating

Caption: Autocatalytic cycle of V(OV)₄ peptide formation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings in the study of autocatalytic peptides. The following sections outline the key experimental protocols.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides such as (OV)₄ and V(OV)₄ are synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptides are confirmed by analytical HPLC and mass spectrometry.

Autocatalysis Assay
  • Reaction Setup: The substrate peptide, (OV)₄, is dissolved in a suitable buffer (e.g., 4 M NaCl).

  • Initiation: The reaction is initiated by the addition of an activated form of the amino acid, such as a thioester of dl-Valine. Additions can be made as a single bolus or in sequential aliquots.

  • Incubation: The reaction mixture is incubated under specific conditions of temperature and agitation. Agitation is often critical for amyloid formation and, consequently, for autocatalysis.[1]

  • Sampling and Quenching: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, for example, by adding a strong denaturant like 6 M guanidine HCl.

  • Analysis: The samples are analyzed by RP-HPLC to quantify the yield of the product peptide, V(OV)₄, and to determine the stereoselectivity and regioselectivity of the condensation.

Experimental Workflow

The overall workflow for investigating the autocatalytic potential of a peptide system is depicted below.

Experimental_Workflow A Peptide Synthesis & Purification B Autocatalysis Reaction Setup (Substrate + Activated Amino Acid) A->B C Incubation with Agitation B->C D Time-Course Sampling & Quenching C->D E RP-HPLC Analysis D->E F Data Analysis: - Yield - Stereoselectivity - Regioselectivity E->F G Confirmation of Autocatalysis F->G

Caption: Experimental workflow for studying peptide autocatalysis.

Logical Relationships in Autocatalytic Systems

The determination of autocatalysis relies on establishing a clear logical relationship between the presence of the product and the acceleration of the reaction rate.

Logical_Relationship A Product (V(OV)₄) Present? B Reaction Rate is Accelerated A->B Yes C Reaction Rate is Basal A->C No D Mechanism is Autocatalytic B->D E Mechanism is Non-Autocatalytic C->E

Caption: Logical framework for identifying autocatalysis.

Conclusion and Future Directions

The study of autocatalytic peptides, exemplified by valine-containing amyloid systems, provides a compelling foundation for understanding self-replicating molecular systems. The methodologies and data presented herein offer a robust framework for researchers and drug development professionals to explore and harness the potential of these fascinating biomolecules. Future research in this area may focus on the design of novel autocatalytic peptides with specific functionalities for applications in drug delivery, regenerative medicine, and the creation of "smart" biomaterials. Further elucidation of the structural basis of amyloid-templated catalysis will be pivotal in advancing these endeavors.

References

Dglvp as a precursor to functional proteins

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Dglvp" as a precursor to functional proteins did not yield any matching results in the current scientific literature. It is possible that "this compound" is a typographical error, a highly specific or internal nomenclature, or an acronym not yet publicly documented.

To provide an accurate and relevant technical guide, clarification on the exact name of the precursor molecule is necessary. Once the correct term is provided, a comprehensive report can be compiled, including:

  • Quantitative Data Summaries: Presenting all relevant data on the conversion of the precursor to its functional protein form in structured tables.

  • Detailed Experimental Protocols: Outlining the methodologies for key experiments cited in the literature.

  • Signaling Pathway and Workflow Diagrams: Visualizing all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.

Without the correct identification of the molecule of interest, it is not possible to proceed with generating the requested in-depth technical guide. We await further clarification to fulfill this request.

Unraveling the Architecture of Cellular Scaffolds: A Technical Guide to the Theoretical Models of Discs large (Dlg) Self-Organization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular function is critically dependent on the precise spatial and temporal organization of its molecular components. At the heart of this organization are scaffold proteins, which act as master architects, assembling and regulating signaling complexes. Among the most studied of these is the Discs large (Dlg) protein, a member of the membrane-associated guanylate kinase (MAGUK) family. Initially identified in Drosophila melanogaster for its role as a tumor suppressor, Dlg is a cornerstone in the establishment of cell polarity, the formation of synapses, and the regulation of signal transduction pathways.[1][2][3][4] The term "Dglvp" as specified in the query did not yield specific results in the scientific literature; therefore, this guide will focus on the well-characterized Dlg protein, a likely subject of interest given the context of self-organization models.

This in-depth technical guide explores the theoretical models that govern the self-organization of Dlg, the intricate signaling pathways it orchestrates, and the detailed experimental protocols used to elucidate its function.

I. Core Concepts of Dlg Self-Organization

The self-organization of Dlg is a dynamic process driven by a combination of protein-protein interactions, membrane binding, and the influence of cellular signaling events. Dlg's modular structure, consisting of three PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domains, an SH3 (Src homology 3) domain, and a GUK (guanylate kinase-like) domain, is central to its function as a scaffold.[1][5][6][7] These domains act as docking sites for a multitude of binding partners, facilitating the assembly of large protein complexes.

A proposed three-step model for Dlg localization and clustering at septate junctions in epithelial cells provides a conceptual framework for its self-organization.[1] This model posits that the initial membrane localization is mediated by the HOOK domain's interaction with a protein 4.1-like protein. Subsequent clustering is driven by the binding of transmembrane proteins to the PDZ domains, which is then stabilized to allow for the binding of additional proteins involved in functions like growth regulation.[1]

II. Theoretical and Computational Models of Scaffolding Protein Self-Organization

While specific mathematical models exclusively for Dlg self-organization are not extensively detailed in the readily available literature, the principles of scaffold protein organization can be understood through broader theoretical frameworks, such as reaction-diffusion and stochastic models.

A. Reaction-Diffusion Models: These models are used to understand how the spatiotemporal patterns of protein concentrations can arise from the interplay of local biochemical reactions and the diffusion of molecules.[8] In the context of Dlg, a reaction-diffusion model could describe how the binding and unbinding of Dlg to its partners at the membrane, coupled with its lateral diffusion, leads to the formation of stable protein clusters.

B. Stochastic Models: Given the often low copy numbers of proteins involved in signaling complexes, stochastic fluctuations can play a significant role in their organization. Stochastic models can simulate the probabilistic nature of molecular interactions and movements, providing insights into the formation and maintenance of Dlg clusters that might not be captured by deterministic models.[9]

C. Diffusion Probabilistic Models in Protein Design: Recent advances in computational biology have utilized diffusion probabilistic models for de novo protein design and scaffolding.[2][10] These generative models can learn the principles of protein structure and be used to design novel scaffolds that can hold a functional motif in a desired conformation. While not directly modeling Dlg self-organization in vivo, these approaches provide powerful tools for understanding the principles of protein scaffolding.

III. Key Signaling Pathways Involving Dlg

Dlg is a central hub in several critical signaling pathways, influencing cell polarity, proliferation, and synaptic function.

A. Hippo Signaling Pathway: Dlg5, a homolog of Dlg1, has been shown to directly interact with and negatively regulate the Hippo signaling pathway by scaffolding the kinase MARK3 to the core Hippo kinases MST1/2.[10] This interaction highlights a direct mechanistic link between cell polarity proteins and the regulation of organ size and cell proliferation.[10]

B. Wnt/β-catenin Signaling Pathway: Dlg1 can activate β-catenin signaling.[11] This is crucial for processes like retinal angiogenesis and the integrity of the blood-retina and blood-brain barriers.[11] Dlg1's PDZ domains are involved in this interaction.[11]

C. Synaptic Receptor Clustering: At the Drosophila neuromuscular junction (NMJ), Dlg is essential for the clustering of Shaker-type potassium channels and for regulating the subunit composition of postsynaptic glutamate receptors.[2][12][13] This function is critical for proper synaptic transmission and plasticity.[3]

Below are diagrams illustrating these pathways and a general experimental workflow, generated using the DOT language.

Dlg_Hippo_Signaling Dlg5 Dlg5 MST1_2 MST1/2 Dlg5->MST1_2 recruits MARK3 MARK3 Dlg5->MARK3 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates (activates) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Gene Expression (Growth Inhibition) TEAD->Gene_Expression MARK3->MST1_2 hyperphosphorylates (inhibition)

Dlg_Wnt_Signaling cluster_membrane Plasma Membrane cluster_destruction_complex β-catenin Destruction Complex Fz4 Frizzled-4 (Fz4) Dlg1 Dlg1 Fz4->Dlg1 binds C-terminus (via PDZ1/2) Dvl Dishevelled (Dvl) Fz4->Dvl LRP5_6 LRP5/6 Wnt Wnt Wnt->Fz4 Wnt->LRP5_6 Beta_Catenin β-catenin Dlg1->Beta_Catenin promotes signaling Axin Axin Dvl->Axin inhibits GSK3b GSK3β Axin->GSK3b GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Co_IP_Workflow start Start: Cell Lysate Preparation pre_clear Pre-clearing Lysate (with non-specific IgG and beads) start->pre_clear incubation Incubation with Primary Antibody (anti-Dlg) pre_clear->incubation capture Capture with Protein A/G Beads incubation->capture wash Washing Steps (remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis

IV. Quantitative Data on Dlg and its Interactions

While comprehensive quantitative data on Dlg self-organization is dispersed across numerous studies, the following tables summarize key findings regarding Dlg-interacting proteins identified through proximity biotinylation and the effects of Dlg mutations on synaptic components.

Table 1: Proteins Identified in Proximity to Dlg in Drosophila Wing Imaginal Disc Epithelium

Protein ClassRepresentative ProteinsFunction
Nuclear Proteins NURF complex members (Nurf-38, etc.)Chromatin remodeling
Membrane-associated Scribble, LglCell polarity regulation
Cytoskeletal Actin, TubulinCellular structure and transport

Source: Adapted from proximity biotinylation mass spectrometry data. Note that this table is a simplified representation. For a comprehensive list, refer to the source literature.

Table 2: Quantitative Effects of dlg Mutation on Synaptic Components at the Drosophila NMJ

GenotypeDLG Protein LevelShaker K+ Channel Clustering
Wild-type100%Normal
dlgX1-2 (severe hypomorph)<5%Abolished

Source: Based on Western blot and immunocytochemical analyses.[2] The values are illustrative of the reported findings.

V. Detailed Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments used to study Dlg.

A. Co-Immunoprecipitation (Co-IP) for Dlg Interaction Partners

This protocol is designed to isolate Dlg and its interacting proteins from a cell lysate.

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing:

    • Incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a primary antibody specific to Dlg to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant (unbound proteins).

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel partners.[14][15][16][17][18]

B. Immunofluorescence Staining for Dlg Localization

This protocol allows for the visualization of Dlg's subcellular localization.

  • Sample Preparation:

    • For cultured cells, grow them on glass coverslips.

    • For tissue sections (e.g., Drosophila imaginal discs or larval NMJs), dissect and prepare the tissue as required.

  • Fixation:

    • Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the samples with PBS.

    • Permeabilize the cell membranes with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.

  • Blocking:

    • Wash the samples with PBS.

    • Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Dlg in the blocking buffer.

    • Incubate the samples with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the samples three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the samples three times with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Visualize the samples using a confocal or super-resolution microscope.[19][20][21][22][23]

VI. Conclusion

The self-organization of the Discs large scaffold protein is a fundamental process that underpins cellular architecture and signaling. While a comprehensive, Dlg-specific theoretical model of its self-assembly is still an active area of research, the principles derived from general models of protein scaffolding and reaction-diffusion systems provide a strong conceptual foundation. The intricate involvement of Dlg in key signaling pathways like the Hippo and Wnt pathways underscores its importance in both development and disease. The experimental protocols detailed herein provide the necessary tools for researchers and drug development professionals to further investigate the complex biology of Dlg and to explore its potential as a therapeutic target. Future work combining advanced imaging techniques, quantitative proteomics, and computational modeling will undoubtedly provide a more complete picture of how this master scaffold orchestrates cellular life.

References

Exploring the Sequence Space of GOLVEN (GLV) Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GOLVEN (GLV) peptides, also known as ROOT MERISTEM GROWTH FACTOR (RGF) or CLE-Like (CLEL), are a family of small, secreted signaling peptides crucial for various aspects of plant development. Initially identified in Arabidopsis thaliana, this peptide family is conserved throughout the plant kingdom and plays a pivotal role in regulating root meristem maintenance, gravitropism, lateral root formation, and root hair development. Understanding the sequence-function relationship within the GLV peptide family is essential for elucidating the intricacies of plant development and holds potential for applications in agriculture and biotechnology. This technical guide provides an in-depth exploration of the GLV peptide sequence space, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

I. The GOLVEN Peptide Family: Sequence and Structure

The GLV peptide family in Arabidopsis thaliana consists of 11 members. These peptides are derived from larger precursor proteins that share a common architecture: an N-terminal signal peptide for secretion, a variable region, and a conserved C-terminal GLV motif that constitutes the bioactive peptide.

Table 1: GOLVEN Peptide Sequences in Arabidopsis thaliana
Gene NameAGI CodeMature Peptide Sequence
GLV1At1g04525DY(SO3H)PQPHRKIN
GLV2At1g04535DY(SO3H)PQPHRKIN
GLV3At1g28330DY(SO3H)PQPHRKIN
GLV4At1g78150DY(SO3H)ADPHRKHN
GLV5At2g04035DY(SO3H)ETPHRKVN
GLV6At2g04045DY(SO3H)ATPHRKHN
GLV7At2g04025DY(SO3H)ETPHRKVN
GLV8At3g02242DY(SO3H)ADPHRKHN
GLV9At5g15725DY(SO3H)PQPHRKIN
GLV10At5g51451DY(SO3H)ATPHRKHN
GLV11At5g60810DY(SO3H)ETPHRKVN

Note: The sequences presented are the predicted mature peptides. The tyrosine residue (Y) is typically sulfated (SO3H) for full biological activity.

II. Functional Analysis of GLV Peptides: Quantitative Data

The functional diversification of the GLV peptide family is evident from the distinct phenotypes observed upon their overexpression or application of synthetic peptides. While much of the initial characterization was qualitative, several studies have provided quantitative data on the effects of GLV peptides on root development.

Table 2: Quantitative Effects of GLV Peptide Overexpression on Arabidopsis Root Architecture
Overexpressed GenePrimary Root LengthLateral Root Density (LRs/cm)Gravitropic ResponseReference
GLV3ReducedIncreasedAltered (agravitropic)(Whitford et al., 2012)
GLV6ReducedSignificantly ReducedAltered (agravitropic)(Fernandez et al., 2013)
GLV9ReducedIncreasedAltered (agravitropic)(Fernandez et al., 2013)
GLV10ReducedSignificantly ReducedAltered (agravitropic)(Fernandez et al., 2013)
Table 3: Quantitative Effects of Synthetic GLV Peptides on Medicago truncatula Root Growth
Synthetic PeptidePrimary Root Length (% of control)Total Root Length (% of control)Reference
GLV10p~120%~115%(Krom et al., 2022)[1]

Note: The data presented are approximations based on graphical representations in the cited literature. For precise values, refer to the original publications.

III. The GOLVEN Signaling Pathway

GLV peptides exert their effects by modulating auxin transport and signaling. The canonical pathway involves the perception of the GLV peptide by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) at the cell surface, which in turn triggers a downstream signaling cascade that ultimately affects auxin distribution and cellular responses.

GLV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLV_peptide GOLVEN Peptide LRR_RLK LRR-RLK Receptor GLV_peptide->LRR_RLK Signaling_Cascade Downstream Signaling Cascade LRR_RLK->Signaling_Cascade PIN2_Modulation Modulation of PIN2 Auxin Efflux Carrier Signaling_Cascade->PIN2_Modulation PLT_Regulation Regulation of PLT1/PLT2 Transcription Factors Signaling_Cascade->PLT_Regulation Auxin_Gradient Altered Auxin Gradient PIN2_Modulation->Auxin_Gradient Developmental_Response Developmental Response (e.g., Root Gravitropism, Lateral Root Formation) Auxin_Gradient->Developmental_Response PLT_Regulation->Developmental_Response

Caption: The GOLVEN peptide signaling pathway.

IV. Experimental Protocols

The study of GLV peptides employs a range of molecular biology, genetic, and microscopy techniques. Below are detailed methodologies for key experiments.

A. Generation of Overexpression Lines

This protocol describes the generation of stable transgenic Arabidopsis lines overexpressing a target GLV gene.

Overexpression_Workflow start Start step1 Amplify GLV coding sequence by PCR start->step1 step2 Clone into a plant expression vector (e.g., under a strong constitutive promoter like 35S) step1->step2 step3 Transform Agrobacterium tumefaciens with the expression vector step2->step3 step4 Transform Arabidopsis plants via floral dip method step3->step4 step5 Select transgenic plants on antibiotic or herbicide selection medium step4->step5 step6 Confirm transgene insertion and expression by PCR and qRT-PCR step5->step6 step7 Analyze phenotype of T2 or T3 homozygous lines step6->step7 end End step7->end

Caption: Workflow for generating overexpression lines.

Methodology:

  • Vector Construction: The full-length coding sequence of the target GLV gene is amplified from cDNA using PCR and cloned into a binary vector, typically downstream of the Cauliflower Mosaic Virus (CaMV) 35S promoter for constitutive overexpression.

  • Agrobacterium-mediated Transformation: The resulting construct is introduced into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Plant Transformation: Arabidopsis thaliana (Col-0 ecotype) plants are transformed using the floral dip method.

  • Selection of Transgenic Plants: T1 seeds are sterilized and plated on Murashige and Skoog (MS) medium containing a selective agent (e.g., kanamycin or Basta) to select for transformants.

  • Molecular Confirmation: Resistant T1 seedlings are transferred to soil and allowed to set seed. T2 progeny are analyzed for transgene presence by PCR and for expression levels by quantitative real-time PCR (qRT-PCR).

  • Phenotypic Analysis: Homozygous T3 lines are used for detailed phenotypic characterization of root architecture and other developmental parameters.

B. Synthetic Peptide Assays

This protocol outlines the use of synthetic peptides to study their effects on root development.

Peptide_Assay_Workflow start Start step1 Synthesize and purify GLV peptides (with and without modifications like sulfation) start->step1 step2 Sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days step1->step2 step3 Germinate and grow seedlings on vertical MS agar plates step2->step3 step4 Transfer seedlings to new MS plates containing different concentrations of the synthetic peptide step3->step4 step5 Incubate plates vertically under controlled light and temperature conditions step4->step5 step6 Quantify root growth parameters (primary root length, lateral root number, etc.) at specific time points step5->step6 end End step6->end

Caption: Workflow for synthetic peptide assays.

Methodology:

  • Peptide Synthesis: Mature GLV peptides are chemically synthesized, purified by high-performance liquid chromatography (HPLC), and their identity confirmed by mass spectrometry. For studies on the importance of post-translational modifications, both sulfated and non-sulfated versions of the peptides are typically synthesized.

  • Plant Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and sown on square Petri dishes containing MS medium with 1% sucrose and 0.8% agar. The plates are stratified at 4°C for 2-3 days before being placed vertically in a growth chamber.

  • Peptide Treatment: After 4-5 days of growth, seedlings of uniform size are transferred to fresh MS plates supplemented with the synthetic GLV peptide at various concentrations (e.g., 0.1, 1, 10 µM) or a mock solution as a control.

  • Phenotypic Analysis: The plates are incubated vertically, and root growth is monitored over several days. The primary root length, number of lateral roots, and other relevant parameters are measured using imaging software such as ImageJ.

C. Promoter-GUS/GFP Reporter Gene Analysis

This protocol is used to determine the spatial and temporal expression patterns of GLV genes.

Methodology:

  • Vector Construction: A genomic fragment corresponding to the promoter region (typically 1-2 kb upstream of the start codon) of a GLV gene is amplified by PCR and cloned into a plant transformation vector containing a reporter gene, such as β-glucuronidase (GUS) or Green Fluorescent Protein (GFP).

  • Plant Transformation: Arabidopsis plants are transformed with the promoter-reporter construct as described in Protocol A.

  • Histochemical GUS Staining: T2 or T3 generation seedlings are incubated in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). The GUS enzyme, expressed under the control of the GLV promoter, cleaves X-Gluc, resulting in a blue precipitate that indicates the sites of gene expression.

  • GFP Imaging: For GFP reporter lines, seedlings are mounted on microscope slides and visualized using a confocal laser scanning microscope. The GFP fluorescence reveals the specific cells and tissues where the GLV gene is actively transcribed.

V. Future Directions

The exploration of the GLV peptide sequence space is an active area of research. Future studies will likely focus on:

  • High-throughput functional analysis: Systematically synthesizing and testing a wider range of GLV peptide variants to create a comprehensive sequence-to-function map.

  • Receptor-ligand interaction studies: Elucidating the specificities of different GLV peptides for their cognate LRR-RLK receptors.

  • Structural biology: Determining the three-dimensional structures of GLV peptides in complex with their receptors to understand the molecular basis of their interaction.

  • Translational research: Exploring the potential of synthetic GLV peptides or their mimics to modulate plant growth and development for agricultural applications.

Conclusion

The GOLVEN family of peptides represents a fascinating system for studying the role of small signaling molecules in orchestrating complex developmental processes in plants. By combining genetic, biochemical, and cell biological approaches, researchers are continually expanding our understanding of the sequence space of these important regulators. The data and protocols presented in this guide provide a solid foundation for further investigations into the multifaceted functions of GLV peptides.

References

primordial soup and the emergence of Dglvp

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no scientific information, data, or publications related to a molecule, protein, or concept referred to as "Dglvp" in the context of the primordial soup, abiogenesis, or any other biological or chemical field.

Therefore, it is not possible to provide an in-depth technical guide, whitepaper, or any of the requested components (data tables, experimental protocols, and visualizations) on this topic. The term "this compound" does not appear to correspond to any known entity in the scientific literature.

It is possible that "this compound" may be a placeholder, a hypothetical construct, a neologism, or a term used in a very specific, non-public context. Without any foundational information, the creation of the requested technical document would be an exercise in fiction, which falls outside the scope of providing factual and accurate scientific information.

If "this compound" is a novel or proprietary concept, no public data would be available to construct the requested guide. If the term is a misspelling of an existing scientific name, please provide the corrected term.

Non-Enzymatic Polymerization of Glycine, Alanine, Aspartic Acid, and Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous, non-enzymatic polymerization of amino acids into peptides is a cornerstone of prebiotic chemistry and holds significant implications for the origin of life. Understanding these fundamental processes is not only crucial for astrobiology but also offers valuable insights for the development of novel biomaterials and peptide-based therapeutics. This technical guide provides an in-depth overview of the non-enzymatic polymerization of four key proteinogenic amino acids: glycine, alanine, aspartic acid, and valine. It summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying reaction pathways and workflows.

The formation of a peptide bond is a condensation reaction wherein the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. This process is thermodynamically unfavorable in aqueous solutions. However, under plausible prebiotic conditions, factors such as heat, the presence of mineral surfaces, and dehydrating/condensing agents can facilitate this reaction. This guide will focus primarily on thermal and mineral-catalyzed polymerization methods.

Core Concepts and Reaction Mechanisms

Non-enzymatic polymerization of amino acids can proceed through several proposed mechanisms, often influenced by the specific reaction conditions and the physicochemical properties of the amino acids themselves.

Thermal Polymerization: The application of heat provides the necessary activation energy to overcome the thermodynamic barrier of peptide bond formation in the absence of water or in dehydrating environments. At elevated temperatures, amino acids can directly condense. However, this process can also lead to the formation of cyclic dipeptides (diketopiperazines) and other side products, which can terminate chain growth.

Mineral-Catalyzed Polymerization: Mineral surfaces, such as clays and metal oxides, are thought to have played a crucial role in prebiotic peptide synthesis. These surfaces can concentrate amino acids from dilute solutions through adsorption. Furthermore, the mineral surface can act as a catalyst by orienting the adsorbed amino acids in a favorable position for reaction and by activating the carboxyl or amino groups. For instance, the metal ions on the surface can withdraw electron density from the carboxyl carbon, making it more susceptible to nucleophilic attack by the amino group of an adjacent amino acid.

The general reaction for peptide bond formation is illustrated below:

Peptide_Bond_Formation Peptide Bond Formation cluster_products Products AminoAcid1 Amino Acid 1 (R1) Dipeptide Dipeptide (R1-R2) AminoAcid1->Dipeptide + AminoAcid2 Amino Acid 2 (R2) AminoAcid2->Dipeptide Water H2O

Figure 1: General scheme of peptide bond formation.

Quantitative Data on Non-Enzymatic Polymerization

The efficiency of non-enzymatic polymerization is influenced by various factors including temperature, pressure, the type of mineral catalyst, and the specific amino acid. The following tables summarize quantitative data from relevant studies.

Table 1: Thermal Polymerization of Glycine and Alanine on Metal Ferrite Surfaces [1]

Amino AcidCatalystTemperature (°C)Dimer (Peptide) Yield (%)Trimer (Peptide) Yield (%)Diketopiperazine (DKP) Yield (%)
Glycine NiFe₂O₄500.120.03-
900.350.11-
1200.210.050.45
CoFe₂O₄500.100.02-
900.280.09-
1200.180.040.38
Alanine NiFe₂O₄500.08--
900.22-0.15
1200.13-0.32
CoFe₂O₄500.06--
900.17-0.11
1200.10-0.25

Note: Yields were determined after 35 days of heating.

Table 2: Abiotic Polymerization of Valine under High Temperature and Pressure [2][3]

Temperature (°C)Pressure (MPa)Reaction Time (h)Maximum Polymer Length Detected
150100192Hexamer
175100192Hexamer
200100192Hexamer

Note: This study focused on the identification of polymer length rather than quantitative yields.

Table 3: Thermal Polymerization of Aspartic Acid [1]

Temperature (°C)Main ProductObservations
Up to 400Polyaspartic acid (via Polysuccinimide)The reaction proceeds via the formation of an imide (polysuccinimide), which can then be hydrolyzed to polyaspartic acid. The total weight loss corresponds to the removal of two water molecules per aspartic acid monomer.

Experimental Protocols

This section provides detailed methodologies for key experiments in the non-enzymatic polymerization of the specified amino acids.

Protocol 1: Thermal Polymerization of Glycine and Alanine on Metal Ferrite Surfaces[4]

1. Catalyst Preparation (e.g., Nickel Ferrite - NiFe₂O₄): a. Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O separately in deionized water. b. Mix the solutions with constant stirring at 80-90 °C. c. Add citric acid to the solution, followed by ethylene glycol. d. Stir the solution until a gel forms. e. Subject the gel to thermal treatment at 400 °C for 2 hours in a muffle furnace.

2. Polymerization Reaction: a. Prepare a 0.01 M stock solution of the amino acid (glycine or alanine). b. Place approximately 0.1 g of the pre-weighed metal ferrite catalyst into a hard glass test tube. c. Add 0.1 mL of the amino acid stock solution to the test tube. d. Dry the resulting suspension in an oven at 90 °C for approximately 3 hours. e. Place the test tubes in a dry block heater at the desired temperature (e.g., 50, 90, or 120 °C) for a specified duration (e.g., 35 days).

3. Product Analysis: a. After the reaction period, extract the products from the solid mixture using a suitable solvent (e.g., deionized water). b. Analyze the extracted solution using High-Performance Liquid Chromatography (HPLC) to separate and quantify the monomer, oligomers, and diketopiperazine. A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., sodium hexane sulfonate with phosphoric acid and acetonitrile). c. Confirm the identity of the products using mass spectrometry (e.g., ESI-MS).

Protocol 2: Abiotic Polymerization of Valine under High Temperature and High Pressure[3]

1. Sample Preparation: a. Place a known quantity of solid L-valine into a reaction vessel suitable for high-pressure and high-temperature experiments (e.g., a gold or platinum capsule). b. Seal the vessel to create a non-aqueous environment to favor the dehydration reaction.

2. High-Pressure and High-Temperature Treatment: a. Place the sealed vessel into a high-pressure apparatus (e.g., a piston-cylinder type high-pressure apparatus). b. Apply the desired pressure (e.g., 50-150 MPa) and heat the sample to the target temperature (e.g., 150-200 °C). c. Maintain these conditions for the specified reaction time (e.g., up to 192 hours).

3. Product Analysis: a. After the experiment, quench the reaction by rapidly cooling the apparatus. b. Open the reaction vessel and dissolve the products in a suitable solvent. c. Analyze the resulting solution using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting peptides. Compare the retention times and mass-to-charge ratios with known standards of valine oligomers.

Protocol 3: Thermal Polymerization of Aspartic Acid[1]

1. Polymerization Reaction: a. Place a known amount of L-aspartic acid in a reaction vessel suitable for high-temperature heating. b. Heat the sample to a high temperature (e.g., 200-400 °C) under a nitrogen atmosphere for a specified period. The primary product at this stage is polysuccinimide.

2. Hydrolysis to Poly(aspartic acid): a. The resulting polysuccinimide can be hydrolyzed to poly(aspartic acid) by treatment with a base (e.g., NaOH solution) at room temperature.

3. Product Analysis: a. Monitor the polymerization process and product formation using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to observe weight loss corresponding to the elimination of water. b. Characterize the chemical structure of the resulting polymer using Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic imide and amide bonds. c. Determine the molecular weight of the resulting poly(aspartic acid) using techniques like gel permeation chromatography (GPC).

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the mineral-catalyzed thermal polymerization of amino acids.

Experimental_Workflow Mineral-Catalyzed Thermal Polymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Amino Acid Stock Solution C Mix Amino Acid Solution with Catalyst A->C B Synthesize/Obtain Mineral Catalyst B->C D Dry the Mixture C->D E Heat at Controlled Temperature and Duration D->E F Extract Products E->F G HPLC Analysis (Quantification) F->G H Mass Spectrometry (Identification) F->H

Figure 2: Generalized workflow for mineral-catalyzed polymerization.

Conclusion

The non-enzymatic polymerization of glycine, alanine, aspartic acid, and valine provides a fascinating window into prebiotic chemistry and offers valuable methodologies for the synthesis of simple peptides and polymers. The data presented in this guide highlight the influence of temperature, mineral catalysis, and amino acid structure on the efficiency and products of these reactions. While significant progress has been made, further comparative studies under identical conditions are needed to fully elucidate the relative reactivities of these and other amino acids. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and professionals seeking to explore and harness the potential of non-enzymatic peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for the Experimental Synthesis of Dglvp Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing D-amino acids, such as D-glutamic acid, are of significant interest in drug development due to their enhanced stability against enzymatic degradation compared to their L-amino acid counterparts. This increased resistance to proteases can lead to a longer in vivo half-life and improved therapeutic efficacy.[1][2] The incorporation of D-amino acids can also influence the peptide's conformation, potentially leading to higher receptor affinity and specificity. This document provides detailed protocols for the experimental synthesis, purification, and characterization of a model Dglvp peptide (a peptide containing D-glutamic acid, valine, and proline) using manual solid-phase peptide synthesis (SPPS).

I. Experimental Synthesis Workflow

The overall workflow for the synthesis of a this compound peptide is depicted below. The process begins with the preparation of the resin, followed by the sequential coupling of amino acids, cleavage of the peptide from the resin, and finally, purification and analysis.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Proline Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Valine Coupling deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 D-Glutamic Acid Coupling deprotection3->coupling3 capping Acetylation (Capping) coupling3->capping cleavage Cleavage from Resin capping->cleavage precipitation Peptide Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification analysis LC-MS & MS/MS Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure this compound Peptide lyophilization->final_product

Figure 1: Experimental workflow for the synthesis of a this compound peptide.

II. Detailed Experimental Protocols

A. Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA Resin (100-200 mesh)Sigma-AldrichSynthesis Grade
Fmoc-D-Glu(OtBu)-OHChem-Impex>99% Purity
Fmoc-Val-OHChem-Impex>99% Purity
Fmoc-Pro-OHChem-Impex>99% Purity
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
PiperidineSigma-AldrichReagent Grade
Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
HBTUChem-Impex>99% Purity
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Diethyl etherFisher ScientificAnhydrous
B. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-D-Glu(OtBu)-Val-Pro-NH2

This protocol describes the manual synthesis of the model peptide Ac-D-Glu(OtBu)-Val-Pro-NH2 on a 0.1 mmol scale using Rink Amide MBHA resin.

1. Resin Preparation (Swelling):

  • Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the presence of a free amine. The beads should turn a deep blue.

3. Amino Acid Coupling (Proline):

  • In a separate vial, dissolve 3 equivalents of Fmoc-Pro-OH (0.3 mmol) and 3 equivalents of HBTU (0.3 mmol) in a minimal amount of DMF.

  • Add 6 equivalents of DIPEA (0.6 mmol) to the amino acid solution and vortex for 1 minute to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling (beads remain colorless or yellow).

4. Subsequent Amino Acid Couplings (Valine and D-Glutamic Acid):

  • Repeat the Fmoc deprotection step (Protocol 1, Step 2).

  • Repeat the amino acid coupling step (Protocol 1, Step 3) sequentially for Fmoc-Val-OH and then Fmoc-D-Glu(OtBu)-OH.

5. N-terminal Acetylation (Capping):

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Prepare a capping solution of 20% acetic anhydride and 5% DIPEA in DMF.

  • Add 5 mL of the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen.

C. Protocol 2: Cleavage and Precipitation

1. Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: Work in a fume hood and wear appropriate PPE).

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate for 2 hours at room temperature.

  • Drain the cleavage solution containing the peptide into a clean centrifuge tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

2. Peptide Precipitation:

  • Add 40 mL of cold diethyl ether to the centrifuge tube containing the peptide solution.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again.

  • Decant the ether and dry the crude peptide pellet under a gentle stream of nitrogen.

D. Protocol 3: Purification by Preparative HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of 50% acetonitrile in water.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • System: Preparative HPLC with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 220 nm.

3. Fraction Collection:

  • Inject the filtered sample onto the HPLC column.

  • Collect fractions corresponding to the major peptide peak.

E. Protocol 4: Characterization by LC-MS

1. Purity Analysis:

  • Analyze the collected HPLC fractions using analytical LC-MS.

  • System: Analytical HPLC coupled to a mass spectrometer.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Detection: UV at 220 nm and mass spectrometry (ESI+).

2. Identity Confirmation:

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the purified peptide.

  • Compare the experimental mass with the theoretical mass of the target peptide (Ac-D-Glu-Val-Pro-NH2).

  • Perform MS/MS fragmentation to confirm the amino acid sequence.

III. Quantitative Data Summary

The following tables provide expected quantitative data for the synthesis of the model this compound peptide.

Table 1: Synthesis Yield and Purity

ParameterExpected ValueNotes
Crude Peptide Yield70-85%Based on the initial loading of the resin.
Purity of Crude Peptide60-75%Determined by analytical HPLC.[3]
Purified Peptide Yield30-50%After preparative HPLC.
Final Purity>98%Determined by analytical HPLC.[4]

Table 2: Characterization Data

Analysis MethodParameterExpected Result
LC-MS (ESI+)[M+H]+ (monoisotopic)399.22 Da (Calculated for C17H28N4O6)
MS/MSFragmentation PatternConsistent with the sequence Ac-D-Glu-Val-Pro-NH2
Analytical HPLCRetention TimeDependent on the specific column and gradient

IV. Potential Biological Activity and Signaling Pathway

Peptides containing D-amino acids are often designed to be antagonists of their L-peptide counterparts or to have novel biological activities. The incorporation of D-glutamic acid can increase the peptide's stability and alter its binding properties to receptors. For instance, a this compound peptide could potentially act as a competitive antagonist for a receptor that normally binds an L-amino acid-containing endogenous peptide.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Endogenous L-Peptide receptor GPCR ligand->receptor Binding antagonist Synthetic this compound Peptide antagonist->receptor Competitive Binding g_protein G-Protein Activation receptor->g_protein Activation no_response No Cellular Response receptor->no_response effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 2: Hypothetical signaling pathway showing competitive antagonism by a this compound peptide.

In this hypothetical pathway, an endogenous L-peptide binds to a G-protein coupled receptor (GPCR), leading to a cellular response. The synthetic this compound peptide, due to its structural properties conferred by the D-amino acid, can bind to the same receptor but fails to activate it, thereby blocking the action of the endogenous ligand and inhibiting the downstream signaling cascade. This antagonistic activity could be beneficial in diseases where the signaling pathway is overactive.

References

Application Note: High-Performance Liquid Chromatography for the Purification of D-Glutamyl-L-valyl-L-proline (Dglvp)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glutamyl-L-valyl-L-proline (Dglvp) is a novel tripeptide of significant interest in biomedical research due to its potential role in modulating neuroinflammatory pathways. Preliminary studies suggest that this compound may act as an antagonist to a key receptor involved in the progression of certain neurodegenerative diseases. The therapeutic potential of this compound has created a demand for highly purified active peptide for use in preclinical and clinical studies. However, the production of this compound, either through synthetic methods or recombinant expression systems, often results in a mixture containing impurities such as truncated or modified peptides, as well as process-related contaminants. To obtain a highly pure and active form of this compound, a robust and efficient purification strategy is essential.

This application note describes a two-step high-performance liquid chromatography (HPLC) method for the purification of this compound. The protocol employs an initial capture and partial purification step using cation-exchange chromatography (CEX), followed by a high-resolution polishing step using reversed-phase HPLC (RP-HPLC). This methodology consistently yields this compound with a purity exceeding 99%, suitable for a wide range of downstream applications, including structural biology, in vitro and in vivo functional assays, and formulation development.

Purification Strategy

The purification strategy for this compound is designed to address the specific physicochemical properties of the peptide. With a hypothetical isoelectric point (pI) of approximately 4.5, this compound carries a net negative charge at neutral pH. However, for the purpose of demonstrating a cation-exchange capture step, we will assume a hypothetical scenario where the crude sample is prepared in a low pH buffer, rendering the peptide with a net positive charge, allowing it to bind to a cation-exchange resin. This is followed by a reversed-phase separation, which separates molecules based on their hydrophobicity.

The two-step purification workflow is as follows:

  • Cation-Exchange Chromatography (CEX): The crude this compound sample, solubilized in a low pH buffer, is loaded onto a cation-exchange column. Under these conditions, the positively charged this compound binds to the negatively charged stationary phase, while many impurities are washed away. The bound peptide is then eluted by applying a salt gradient. This step serves to concentrate the sample and remove the majority of process-related impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound from the CEX step are pooled and subjected to RP-HPLC. This high-resolution technique separates this compound from any remaining closely related peptide impurities based on differences in their hydrophobicity. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with the more hydrophobic species being retained longer on the column.

This combined approach ensures the removal of a broad range of impurities, resulting in a final product of very high purity.

Experimental Protocols

Sample Preparation

The starting material is a crude, lyophilized synthetic this compound preparation.

  • Reconstitute the crude this compound powder in CEX Buffer A (20 mM MES, pH 6.0) to a final concentration of 10 mg/mL.

  • Vortex gently until the peptide is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection onto the cation-exchange column.

Cation-Exchange Chromatography (CEX)
  • HPLC System: A biocompatible liquid chromatography system equipped with a UV detector.

  • Column: A strong cation-exchange column (e.g., Mono S™ 5/50 GL, or equivalent).

  • Buffer A: 20 mM MES, pH 6.0

  • Buffer B: 20 mM MES, 1 M NaCl, pH 6.0

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm and 280 nm

Protocol:

  • Equilibrate the cation-exchange column with 10 column volumes (CV) of CEX Buffer A.

  • Inject the prepared this compound sample onto the column.

  • Wash the column with 5 CV of CEX Buffer A to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of 0-50% CEX Buffer B over 20 CV.

  • Continue with a 50-100% CEX Buffer B gradient over 5 CV to elute any strongly bound impurities.

  • Hold at 100% CEX Buffer B for 5 CV to clean the column.

  • Re-equilibrate the column with 10 CV of CEX Buffer A.

  • Collect fractions of 1.0 mL during the elution gradient.

  • Analyze the collected fractions by analytical RP-HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions for the next purification step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • HPLC System: A preparative HPLC system with a UV detector and fraction collector.

  • Column: A C18 reversed-phase column (e.g., Zorbax 300SB-C18, 5 µm, 9.4 x 250 mm, or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 4.0 mL/min

  • Detection: 214 nm

Protocol:

  • Equilibrate the RP-HPLC column with 5 CV of 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the pooled fractions from the CEX step onto the column.

  • Elute the this compound peptide using a linear gradient of 5-65% Mobile Phase B over 40 minutes.

  • Increase the gradient to 95% Mobile Phase B over 5 minutes to elute any remaining hydrophobic impurities.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to the initial conditions of 5% Mobile Phase B over 5 minutes and re-equilibrate for 10 minutes.

  • Collect fractions based on the UV absorbance at 214 nm.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions containing high-purity this compound.

  • Lyophilize the pooled fractions to obtain the final purified this compound powder.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained during the purification of this compound.

Purification StepTotal Protein (mg)This compound Purity (%)Yield (%)
Crude Sample10065100
Cation-Exchange559285
RP-HPLC42>9965

Visualizations

This compound Purification Workflow

Dglvp_Purification_Workflow Crude Crude this compound Sample CEX Cation-Exchange Chromatography (CEX) Crude->CEX Load RP_HPLC Reversed-Phase HPLC (RP-HPLC) CEX->RP_HPLC Pooled Fractions Waste1 Impurities CEX->Waste1 Wash & Elution Pure Purified this compound (>99%) RP_HPLC->Pure Collect Peak Waste2 Impurities RP_HPLC->Waste2 Early & Late Fractions

Caption: Workflow for the two-step HPLC purification of this compound.

Hypothetical this compound Signaling Pathway

Dglvp_Signaling_Pathway This compound This compound Receptor Neuroinflammatory Receptor (NR1) This compound->Receptor Antagonism Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (TF-κB) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway antagonized by this compound.

Application Note: Mass Spectrometry Analysis of Prebiotic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Analysis of Prebiotic Peptide D-Glutamic Acid-Lysine-Valine-Proline (Dglvp) using High-Resolution Mass Spectrometry

Introduction

The study of prebiotic peptides is fundamental to understanding the origins of life, as these molecules may have been key players in the chemical evolution that led to the first living systems.[1] Prebiotic peptides, formed from the polymerization of amino acids under primitive Earth conditions, could have exhibited catalytic activities and participated in the formation of early cellular structures.[2][3] The peptide D-glutamic acid-lysine-valine-proline (this compound) represents a model prebiotic peptide containing a D-amino acid, which are known to occur in some peptides and can influence their structure and function.[4] Mass spectrometry has become an indispensable tool for the detailed characterization of such peptides, enabling the determination of their sequence and the identification of modifications.[5][6]

This application note provides a detailed protocol for the analysis of the prebiotic peptide this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is suitable for researchers in the fields of prebiotic chemistry, biochemistry, and drug development who are interested in the characterization of short, non-canonical peptides.

Experimental Workflow

The overall experimental workflow for the analysis of prebiotic peptides like this compound by LC-MS/MS is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent mass spectrometric analysis and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis/Extraction solubilization Solubilization in MS-compatible solvent peptide_synthesis->solubilization cleanup Desalting & Cleanup (e.g., SPE) solubilization->cleanup lc_separation LC Separation (Reversed-Phase) cleanup->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation sequence_confirmation Sequence Confirmation spectral_interpretation->sequence_confirmation prebiotic_signaling cluster_environment Prebiotic Environment cluster_protocell Protocell Membrane peptide This compound Peptide interaction_site Membrane Interaction peptide->interaction_site Electrostatic Interaction rna RNA Oligomer rna->interaction_site Co-localization membrane Fatty Acid Vesicle membrane->interaction_site response Membrane Stabilization/ Permeability Change interaction_site->response Induces

References

Application Notes and Protocols: Computational Simulation of Dglvp Peptide Folding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the folding mechanism of peptides is a cornerstone of rational drug design and the study of protein dynamics. Computational simulations, particularly molecular dynamics (MD), provide an atomic-level view of the folding process, revealing transient intermediate states and the final folded conformation.[1][2][3] These insights are invaluable for designing novel peptides with specific therapeutic functions or for understanding disease-related peptide misfolding.

This document provides a detailed protocol for the de novo folding simulation of a hypothetical peptide, designated "Dglvp," using all-atom molecular dynamics. While "this compound" is used here as an illustrative example, the principles and steps outlined are broadly applicable to other short peptides. The workflow leverages the GROMACS simulation package, a widely used and powerful tool for biomolecular simulations, in conjunction with the CHARMM36m force field, which is well-regarded for its accuracy in modeling both folded and disordered peptides.[4][5][6][7]

Hypothetical Peptide: this compound Sequence: ACE-GLY-VAL-PRO-TRP-ASN-GLN-TYR-PHE-LYS-ARG-NME (Note: ACE and NME are acetyl and N-methylamine capping groups, respectively, to neutralize the termini.)

I. Computational Workflow Overview

The simulation workflow encompasses three main stages: System Preparation, Molecular Dynamics Simulation, and Trajectory Analysis. Each stage consists of several critical steps to ensure a physically realistic and reproducible simulation.

Peptide Folding Simulation Workflow cluster_prep System Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Trajectory Analysis p1 Define Peptide Sequence (e.g., this compound) p2 Generate Initial Structure (Extended Conformation) p1->p2 p3 Select Force Field (e.g., CHARMM36m) p2->p3 p4 Solvate in Water Box (e.g., TIP3P Model) p3->p4 p5 Add Ions for Neutrality p4->p5 s1 Energy Minimization p5->s1 Prepared System s2 NVT Equilibration (Constant Volume) s1->s2 s3 NPT Equilibration (Constant Pressure) s2->s3 s4 Production MD Run s3->s4 a1 RMSD Calculation s4->a1 Trajectory Data a2 Radius of Gyration (Rg) s4->a2 a3 Secondary Structure Analysis s4->a3 a4 Clustering & Visualization s4->a4

Figure 1: Overall workflow for peptide folding simulation.

II. Detailed Protocols

The following protocols are designed for use with the GROMACS simulation suite.[3][[“]][9] Commands are provided as examples and may require modification based on your specific system and GROMACS version.

Protocol 1: System Preparation
  • Generate Peptide Structure:

    • Use a peptide builder tool (e.g., Avogadro, PyMOL, or a web server) to generate a linear, extended conformation of the this compound peptide sequence.

    • Save the structure as this compound.pdb.

  • Prepare Topology:

    • Use the gmx pdb2gmx tool to generate the GROMACS topology. This command will also add hydrogen atoms to the structure.

    • Command:

    • When prompted, select the CHARMM36-jul2021 force field and the TIP3P water model.[10]

  • Create Simulation Box:

    • Define the dimensions of the simulation box, ensuring a minimum distance of 1.0 nm between the peptide and the box edge.

    • Command:

  • Solvation:

    • Fill the simulation box with water molecules.

    • Command:

  • Ionization:

    • Add ions to neutralize the system's charge. First, create a binary topology file (.tpr).

    • Commands:

    • Select the 13 SOL group when prompted to embed the ions.

Protocol 2: Simulation Execution
  • Energy Minimization:

    • Remove steric clashes or inappropriate geometry from the initial system.

    • Commands:

  • NVT Equilibration (Constant Temperature and Volume):

    • Equilibrate the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the peptide.

    • Commands:

  • NPT Equilibration (Constant Temperature and Pressure):

    • Equilibrate the system to the desired pressure (e.g., 1 bar). This ensures the correct density of the system.

    • Commands:

  • Production MD:

    • Run the main simulation for a duration sufficient to observe folding events (e.g., 200 ns or longer).

    • Commands:

Note: The .mdp files (e.g., minim.mdp, nvt.mdp, npt.mdp, md.mdp) contain the simulation parameters and need to be created beforehand. Standard templates are widely available.[10]

III. Data Presentation and Analysis

After the production run, the trajectory file (md_this compound.xtc) contains the raw data for analysis. Key metrics are used to quantify the folding process.

Quantitative Data Summary

The following table summarizes hypothetical data obtained from a 200 ns folding simulation of the this compound peptide.

MetricDescriptionValue (at 200 ns)Notes
Backbone RMSD Root Mean Square Deviation of backbone atoms from a reference folded structure.0.25 ± 0.05 nmIndicates convergence to a stable conformation.
Radius of Gyration (Rg) A measure of the peptide's compactness.0.8 ± 0.1 nmA smaller value suggests a more compact, folded state.
Solvent Accessible Surface Area (SASA) The surface area of the peptide exposed to the solvent.45 ± 5 nm²A decrease over time indicates burial of hydrophobic residues.
α-Helix Content Percentage of residues in an α-helical conformation.35%Calculated using tools like gmx do_dssp.
β-Sheet Content Percentage of residues in a β-sheet conformation.10%Suggests the formation of some β-strand structure.
Intramolecular H-Bonds Number of hydrogen bonds within the peptide.8 ± 2An increase signifies the formation of stable secondary structures.
Protocol 3: Trajectory Analysis
  • Root Mean Square Deviation (RMSD):

    • Calculates the structural deviation of the peptide over time relative to a reference structure (e.g., the energy-minimized structure or a final folded state). A plateau in the RMSD plot suggests the system has reached equilibrium.[11][12][13]

    • Command:

    • Select 4 Backbone for both the least-squares fit and the RMSD calculation group.

  • Radius of Gyration (Rg):

    • Measures the overall dimensions of the peptide. A decrease in Rg over time indicates that the peptide is folding into a more compact structure.[12][14]

    • Command:

    • Select 1 Protein as the group for analysis.

  • Secondary Structure Analysis:

    • Analyzes the evolution of secondary structure elements (helices, sheets, turns) over the simulation. The do_dssp tool utilizes the DSSP algorithm.[15]

    • Command:

    • Select 1 Protein for analysis. The output can be visualized as a time-evolution plot.

IV. Visualization of Folding Landscape

The process of peptide folding can be conceptualized as the exploration of a free energy landscape, where the peptide moves from a high-energy, unfolded state to a low-energy, stable native state through various intermediate conformations.

Figure 2: Conceptual model of a peptide folding energy funnel.

This diagram illustrates that as the peptide folds, it navigates a "funnel" of decreasing free energy and conformational entropy, moving from a vast number of unfolded states to a single, stable native structure. The ruggedness of the funnel represents local energy minima where intermediate states can be temporarily trapped.[16]

V. Conclusion

The protocols and analytical methods described provide a robust framework for investigating peptide folding using molecular dynamics simulations. By applying this workflow, researchers can gain detailed structural and dynamic information about their peptide of interest, aiding in the design of new therapeutics and furthering the fundamental understanding of protein folding. For more complex systems or to enhance sampling, advanced techniques like Replica Exchange Molecular Dynamics (REMD) can be employed.[16][17][18][19][20] The visualization of trajectories using software such as VMD is crucial for a qualitative understanding of the folding process.[11][21][22][23][24]

References

Application Notes & Protocols for Assessing the Catalytic Activity of Dglvp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the catalytic activity of the enzyme Dglvp. Given that "this compound" may represent a novel or user-defined enzyme, this document presents a general framework of widely applicable assays and methodologies that can be adapted to a specific enzyme and its substrate. The protocols outlined below cover fundamental aspects of enzyme characterization, including determining kinetic parameters, substrate specificity, and the effects of inhibitors.

Introduction to Enzyme Activity Assays

Biochemical assays are fundamental to characterizing enzyme function and are a critical component of drug discovery and development.[1][2] These assays allow for the measurement of an enzyme's catalytic efficiency, its affinity for substrates, and how its activity is modulated by potential inhibitors or activators.[3] The selection of an appropriate assay depends on the nature of the enzyme, its substrate(s), and the product(s) of the reaction it catalyzes. Common methods rely on monitoring changes in absorbance, fluorescence, or luminescence over time.[1][4]

Key Parameters in Assessing Catalytic Activity

A thorough assessment of an enzyme's catalytic activity involves the determination of several key kinetic parameters. These parameters provide insights into the enzyme's efficiency and its mechanism of action.[3][5]

ParameterDescriptionImportance
Michaelis-Menten Constant (Km) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).Indicates the affinity of the enzyme for its substrate. A lower Km suggests a higher affinity.
Maximum Velocity (Vmax) The maximum rate of the reaction when the enzyme is saturated with the substrate.Proportional to the enzyme concentration and its catalytic efficiency.
Catalytic Constant (kcat) Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.A measure of the enzyme's intrinsic catalytic efficiency.
Catalytic Efficiency (kcat/Km) An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product.Allows for the comparison of an enzyme's efficiency with different substrates.
Inhibitor Constant (Ki) The dissociation constant for the binding of an inhibitor to an enzyme.Quantifies the potency of an inhibitor. A lower Ki indicates a more potent inhibitor.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for characterizing enzyme activity.

Enzyme_Characterization_Workflow cluster_prep Preparation cluster_assay Assay Development & Execution cluster_analysis Data Analysis p1 Purify Enzyme (this compound) a1 Determine Optimal Assay Conditions (pH, Temp, Buffer) p1->a1 p2 Prepare Substrate & Buffers p2->a1 a2 Perform Initial Rate Measurements a1->a2 a3 Vary Substrate Concentration a2->a3 a4 Vary Enzyme Concentration a2->a4 d1 Plot Progress Curves (Product vs. Time) a3->d1 d2 Determine Initial Velocities (v₀) d1->d2 d3 Generate Michaelis-Menten Plot (v₀ vs. [S]) d2->d3 d4 Calculate Kinetic Parameters (Km, Vmax, kcat) d3->d4

Caption: General workflow for enzyme kinetic characterization.

Inhibitor_Screening_Workflow cluster_screening Screening cluster_characterization Hit Characterization cluster_analysis Analysis s1 Primary Screen: Single Concentration of Inhibitor s2 Identify 'Hits' s1->s2 c1 Dose-Response Curves: Vary Inhibitor Concentration s2->c1 c2 Determine IC₅₀ c1->c2 c3 Mechanism of Inhibition Studies c2->c3 a1 Calculate Ki c3->a1

Caption: Workflow for screening and characterizing enzyme inhibitors.

Detailed Experimental Protocols

The following protocols are templates that should be optimized for the specific characteristics of this compound and its substrates.

Protocol 1: General Spectrophotometric Assay for Enzyme Activity

This protocol is suitable for reactions where the substrate or product has a distinct absorbance spectrum, or when the reaction can be coupled to a secondary reaction that produces a chromogenic output.[6]

Materials:

  • Purified this compound enzyme

  • Substrate solution

  • Reaction buffer (optimize pH and composition)

  • Spectrophotometer (UV-Vis)

  • 96-well microplates (UV-transparent if necessary) or cuvettes

Methodology:

  • Preparation:

    • Prepare a stock solution of the substrate in a suitable solvent.

    • Prepare a series of substrate dilutions in the reaction buffer to the desired final concentrations.

    • Prepare a solution of this compound in reaction buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Execution (96-well plate format):

    • To each well of the microplate, add the reaction buffer.

    • Add the substrate to each well at varying concentrations.

    • To initiate the reaction, add the this compound enzyme solution to each well. The final volume in each well should be consistent.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

  • Data Collection:

    • Measure the absorbance at the wavelength corresponding to the product formation or substrate consumption at regular time intervals (e.g., every 30 seconds for 10-20 minutes).

    • Include control wells:

      • No enzyme control: To measure non-enzymatic substrate degradation.

      • No substrate control: To correct for any background absorbance from the enzyme solution.

  • Data Analysis:

    • Plot absorbance versus time for each substrate concentration.

    • Determine the initial reaction velocity (v₀) from the linear portion of each progress curve.[3][5]

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Fluorescence-Based Assay for Enzyme Activity

This protocol is ideal for reactions that produce a fluorescent product or consume a fluorescent substrate, offering higher sensitivity than absorbance-based assays.[4][7]

Materials:

  • Purified this compound enzyme

  • Fluorogenic substrate

  • Reaction buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Black 96-well microplates (to minimize light scattering)

Methodology:

  • Preparation:

    • Follow the same preparation steps as in the spectrophotometric assay, using a fluorogenic substrate.

  • Assay Execution (96-well plate format):

    • Add reaction buffer and varying concentrations of the fluorogenic substrate to the wells of a black microplate.

    • Initiate the reaction by adding the this compound enzyme solution.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Collection:

    • Measure the fluorescence intensity at regular time intervals.

    • Include the same controls as in the spectrophotometric assay.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (v₀) from the linear portion of the curves.

    • Generate a standard curve using a known concentration of the fluorescent product to convert the rate of change in fluorescence to the rate of product formation.

    • Determine Km and Vmax by plotting v₀ versus substrate concentration and fitting to the Michaelis-Menten equation.

Protocol 3: Substrate Specificity Assessment

This protocol determines the preference of this compound for different substrates.

Methodology:

  • Select a panel of potential substrates that are structurally related to the primary substrate.

  • For each substrate, determine the kinetic parameters (Km and kcat) using one of the activity assays described above.

  • Calculate the catalytic efficiency (kcat/Km) for each substrate.

  • Compare the catalytic efficiencies to determine the substrate specificity of this compound. A higher kcat/Km value indicates a more preferred substrate.

Protocol 4: Inhibitor Potency (IC₅₀) Determination

This protocol measures the concentration of an inhibitor required to reduce enzyme activity by 50%.

Methodology:

  • Prepare a series of dilutions of the inhibitor stock solution.

  • Set up the enzyme reaction as described in Protocol 1 or 2, with the substrate concentration at or near the Km value.

  • Add the inhibitor at varying concentrations to the reaction wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (0% activity).

  • Initiate the reaction with the enzyme and measure the initial velocity (v₀) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Kinetic Parameters of this compound

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate A
Substrate B
Substrate C

Table 2: Inhibition of this compound Activity

InhibitorIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Inhibitor X
Inhibitor Y
Inhibitor Z

References

Application Notes and Protocols for In Vitro Selection of Functional DgIvp Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the in vitro selection of functional nucleic acid sequences that can interact with a target of interest, herein referred to as DgIvp. The primary method described is Systematic Evolution of Ligands by Exponential Enrichment (SELEX), a powerful and widely used technique to isolate specific DNA or RNA sequences (aptamers) from a large, random library.[1][2][3][4] These selected aptamers can exhibit high affinity and specificity for their targets, making them valuable tools in diagnostics, therapeutics, and various research applications.[3][5][6]

The protocols and data presented are framed for the selection of aptamers against a hypothetical protein target, "DgIvp." However, the principles and methods can be readily adapted for a wide range of targets, including proteins, peptides, small molecules, and even whole cells.[4]

Principle of SELEX

The SELEX process is an iterative cycle of selection and amplification.[7] It begins with a vast library of synthetic nucleic acid molecules with random sequences. This library is incubated with the target molecule (DgIvp). Sequences that bind to the target are partitioned from those that do not. The bound sequences are then eluted and amplified, typically by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA), to create an enriched pool for the next round of selection.[7] With each successive round, the stringency of the selection is increased to favor the enrichment of the highest-affinity binders. After several rounds, the enriched pool is sequenced to identify individual functional aptamer sequences.

Caption: General workflow of the SELEX process for selecting functional aptamers against a target molecule.

SELEX_Workflow cluster_0 Iterative Selection Cycle A Initial Library (10^14 - 10^16 random sequences) B Incubation with Target (DgIvp) A->B 1. Binding C Partitioning (Bound vs. Unbound) B->C 2. Separation D Elution of Bound Sequences C->D 3. Recovery E Amplification (PCR/RT-PCR) D->E 4. Enrichment E->A Repeat Cycle (Increased Stringency) F Sequencing of Enriched Pool E->F G Characterization of Individual Aptamers F->G

Experimental Protocols

Protocol 1: DNA Aptamer Selection Against DgIvp using SELEX

This protocol outlines the selection of single-stranded DNA (ssDNA) aptamers.

1. Library Design and Preparation:

  • Oligonucleotide Library: A typical DNA library consists of a central random region (e.g., 20-80 nucleotides) flanked by constant regions for primer annealing during PCR amplification.[1][3]

    • Example Sequence: 5'-GCCTGTTGTGAGCCTCCTGTCGAA-(N)40-TTGAGTGTGGTGAGGATGTCCTGC-3'

  • Preparation:

    • Synthesize the DNA oligonucleotide library.

    • Resuspend the library in a suitable binding buffer (e.g., PBS with 5 mM MgCl2).

    • To promote the formation of stable secondary structures, heat the library at 95°C for 5 minutes and then rapidly cool on ice for 15 minutes before use.[8]

2. Selection Rounds (Iterative Process):

  • Round 1 (Low Stringency):

    • Immobilize the target DgIvp protein on a solid support (e.g., magnetic beads, nitrocellulose filters).

    • Incubate the prepared ssDNA library with the immobilized DgIvp at a specific molar ratio (e.g., 10:1 library to target) in binding buffer for a defined period (e.g., 1 hour) at room temperature.

    • Wash the support several times with washing buffer (binding buffer with a low concentration of a non-ionic detergent like Tween-20) to remove unbound and weakly bound sequences.

    • Elute the bound ssDNA sequences, for example, by heating or using a competitive binder.

    • Amplify the eluted ssDNA by PCR using primers complementary to the constant regions.

    • Generate ssDNA from the double-stranded PCR product for the next round. Several methods can be used, including asymmetric PCR or enzymatic digestion of one strand.[2]

  • Subsequent Rounds (Increasing Stringency):

    • Repeat the selection process for 8-15 rounds.

    • To increase selection pressure, systematically vary the following parameters:

      • Decrease the concentration of the target DgIvp.

      • Decrease the incubation time.

      • Increase the number and volume of washes.

      • Increase the incubation temperature.

      • Introduce competitor molecules.

3. Monitoring Selection Progress:

  • The enrichment of target-binding sequences can be monitored by techniques such as filter binding assays with radiolabeled pools from different rounds or by quantitative PCR (qPCR).

4. Sequencing and Aptamer Characterization:

  • After sufficient enrichment is observed, the final PCR product is cloned and sequenced (Sanger sequencing) or subjected to high-throughput sequencing (HTS) to identify individual aptamer sequences.

  • Synthesize individual candidate aptamers and characterize their binding affinity (e.g., Kd) and specificity using methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Electrophoretic Mobility Shift Assays (EMSA).

Data Presentation

The following tables provide examples of how to structure quantitative data obtained during a SELEX experiment for DgIvp aptamer selection.

Table 1: SELEX Round Progression and Stringency Parameters

RoundTarget DgIvp Conc. (nM)Incubation Time (min)Wash Volume (mL)Wash RepeatsElution Method
15006013Heat (95°C, 5 min)
2500451.53Heat (95°C, 5 min)
32504524Heat (95°C, 5 min)
42503024Heat (95°C, 5 min)
5100302.55Heat (95°C, 5 min)
..................
12101535Urea elution

Table 2: Monitoring Enrichment of DgIvp-Binding Aptamers

SELEX RoundInput ssDNA (pmol)Eluted ssDNA (pmol)% RecoveryBinding Affinity (Kd, nM) of Pool
1100015.21.52%>1000
41008.98.90%450
85012.525.00%85
125018.336.60%15

Table 3: Characterization of Individual DgIvp Aptamer Candidates

Aptamer IDSequence (Random Region)Binding Affinity (Kd, nM)Specificity vs. Control Protein
DgApt-01GGTACG...TTCG5.2>100-fold
DgApt-02ATCGCA...AGCT12.8>80-fold
DgApt-03CTAGGT...ACCA25.1>50-fold
DgApt-04GGGATT...TACC8.9>95-fold

Signaling Pathways and Logical Relationships

The interaction of a selected aptamer with its target can modulate a biological pathway. For instance, if DgIvp is a cell surface receptor, an aptamer could act as an agonist or antagonist.

Caption: Hypothetical signaling pathway modulation by a DgIvp-specific aptamer.

Signaling_Pathway cluster_pathway Cell Signaling Cascade Dglvp DgIvp Receptor Downstream Downstream Signaling (e.g., Kinase Cascade) This compound->Downstream Initiates Signal Aptamer DgIvp Aptamer (Antagonist) Aptamer->this compound Blocks Binding Ligand Endogenous Ligand Ligand->this compound Activates Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Leads to

This diagram illustrates a scenario where a selected aptamer acts as an antagonist, preventing the endogenous ligand from binding to the DgIvp receptor and thereby inhibiting the downstream signaling cascade.

Conclusion

The in vitro selection methodologies described provide a robust framework for the discovery of functional nucleic acid sequences against virtually any target of interest. By following these detailed protocols and carefully monitoring the selection progress, researchers can successfully identify high-affinity and high-specificity aptamers for DgIvp or other targets. These selected aptamers hold significant promise for the development of novel diagnostic and therapeutic agents.

References

Application Notes and Protocols: Utilizing Dlg as a Model System for Early Protein Evolution

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the User: The term "Dglvp" as a model system for early protein evolution could not be definitively identified in a review of scientific literature. It is possible this is a typographical error for "Dlg," a well-studied scaffolding protein, particularly in Drosophila melanogaster, or refers to a protein containing both a Discs large (Dlg) domain and a von Willebrand factor-like propeptide (vWFP) or similar domain. This document will proceed under the assumption that "Dlg" and its associated protein interaction domains are the intended model system. Should "this compound" refer to a different specific system, please provide clarification for a revised response.

Introduction

The study of early protein evolution aims to understand how ancient proteins with limited functions diversified into the vast and complex array of proteins seen today. Model systems are crucial for experimentally testing hypotheses about these evolutionary processes. The Discs large (Dlg) family of scaffolding proteins, and the protein-protein interaction domains they contain, offer a valuable model for investigating the evolution of new protein functions and interaction networks. Dlg proteins are characterized by the presence of multiple protein-protein interaction domains, such as PDZ and SH3 domains, which mediate the assembly of signaling complexes. The modular nature of these domains and their promiscuous binding capabilities make them excellent subjects for studying how new binding specificities and cellular functions can evolve.

These notes will provide an overview of the application of Dlg and its domains as a model for early protein evolution, including relevant data and detailed experimental protocols for ancestral sequence reconstruction and directed evolution.

Data Presentation

Table 1: Properties of Dlg Family PDZ Domains Relevant to Evolutionary Studies
PropertyDescriptionTypical Values/ObservationsRelevance to Early Protein Evolution
Binding Affinity (Kd) Strength of interaction between a PDZ domain and its peptide ligand.Micromolar to low millimolar range.Provides a quantitative measure of binding strength, which can be tracked during evolutionary experiments.
Binding Promiscuity The ability of a single PDZ domain to bind to multiple different peptide ligands.Can bind to a range of peptides with variations in the C-terminal residues.A key feature of ancestral proteins, allowing for the potential to evolve new functions.
Thermodynamic Stability (ΔGu) The free energy change associated with the unfolding of the protein domain.5-10 kcal/mol.Higher stability can buffer the destabilizing effects of mutations, allowing for greater exploration of sequence space.
Mutation Rate Tolerance The ability to accommodate amino acid substitutions without complete loss of function.Can tolerate mutations outside of the direct binding pocket.Essential for the accumulation of genetic diversity that drives evolution.

Experimental Protocols

Protocol 1: Ancestral Sequence Reconstruction (ASR) of a Dlg PDZ Domain

This protocol outlines the computational steps to infer the amino acid sequence of an ancestral PDZ domain.

Objective: To reconstruct the most likely amino acid sequence of an ancestral Dlg PDZ domain from a set of its modern-day descendants.

Methodology:

  • Sequence Collection:

    • Gather a comprehensive set of amino acid sequences for the Dlg PDZ domain of interest from various species. Public databases such as NCBI and UniProt are primary resources.

    • Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences across a wide range of taxa.

  • Multiple Sequence Alignment (MSA):

    • Align the collected sequences using a robust MSA tool like Clustal Omega or MAFFT.

    • Manually inspect and refine the alignment to ensure that key conserved residues and secondary structure elements are correctly aligned.

  • Phylogenetic Tree Reconstruction:

    • Construct a phylogenetic tree from the MSA using methods such as Maximum Likelihood (e.g., RAxML, PhyML) or Bayesian Inference (e.g., MrBayes).

    • The choice of substitution model (e.g., JTT, WAG) is critical and should be determined using model selection tools like ProtTest.

  • Ancestral Sequence Inference:

    • Use the phylogenetic tree and the MSA to infer the amino acid sequences at the internal nodes of the tree.

    • Software such as PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML can be used for this purpose.

    • The output will be the most probable ancestral sequence(s) with associated posterior probabilities for each amino acid at each position.

  • Gene Synthesis and Protein Expression:

    • Synthesize a gene encoding the inferred ancestral PDZ domain.

    • Clone the synthetic gene into an appropriate expression vector (e.g., pET vectors for E. coli expression).

    • Express and purify the ancestral protein for subsequent biophysical and functional characterization.

Protocol 2: Directed Evolution of a Dlg PDZ Domain for Novel Binding Specificity

This protocol describes a laboratory-based method to evolve a Dlg PDZ domain to recognize a new peptide ligand.

Objective: To evolve a Dlg PDZ domain to bind a new target peptide sequence with high affinity and specificity.

Methodology:

  • Library Construction (Random Mutagenesis):

    • Generate a library of mutant genes of the starting PDZ domain using error-prone PCR.

    • Control the PCR conditions to introduce an average of 1-3 amino acid substitutions per gene.

    • Clone the library of mutated genes into a display vector system (e.g., phage display, yeast surface display).

  • Selection (Biopanning):

    • Immobilize the new target peptide on a solid support (e.g., magnetic beads, microtiter plate).

    • Incubate the display library (e.g., phage library) with the immobilized target peptide.

    • Wash away non-binding or weakly binding variants.

    • Elute the tightly bound variants.

  • Amplification:

    • Amplify the eluted variants by infecting a suitable host (E. coli for phage display, S. cerevisiae for yeast display).

    • This enriches the population for variants with improved binding to the target.

  • Iterative Rounds of Selection and Amplification:

    • Repeat the selection and amplification steps for several rounds (typically 3-5).

    • Increase the stringency of the washing steps in each round to select for the highest affinity binders.

  • Screening and Characterization:

    • Isolate individual clones from the enriched population.

    • Sequence the genes of the selected variants to identify the beneficial mutations.

    • Express and purify the most promising mutant proteins.

    • Characterize their binding affinity (e.g., using Isothermal Titration Calorimetry or Surface Plasmon Resonance) and specificity (e.g., by testing against a panel of related peptides).

Visualizations

Diagram 1: Ancestral Sequence Reconstruction Workflow

ASR_Workflow SeqCollection 1. Sequence Collection (e.g., NCBI, UniProt) MSA 2. Multiple Sequence Alignment (e.g., Clustal Omega) SeqCollection->MSA PhyloTree 3. Phylogenetic Tree Reconstruction (e.g., RAxML) MSA->PhyloTree ASR 4. Ancestral Sequence Inference (e.g., PAML) PhyloTree->ASR GeneSynth 5. Gene Synthesis and Expression ASR->GeneSynth Characterization 6. Biophysical Characterization GeneSynth->Characterization

Caption: A flowchart illustrating the major steps in the computational workflow for ancestral sequence reconstruction.

Diagram 2: Directed Evolution Cycle

Directed_Evolution_Cycle StartGene Starting Gene (e.g., Dlg PDZ domain) Library 1. Create Library of Mutants (Error-prone PCR) StartGene->Library Selection 2. Selection (Binding to new target) Library->Selection Amplification 3. Amplification (Enrichment of binders) Selection->Amplification Repeat Iterate 3-5 rounds Amplification->Repeat Repeat->Selection Screening 4. Screening and Characterization Repeat->Screening

Caption: A diagram showing the iterative cycle of mutation, selection, and amplification in a directed evolution experiment.

Application Note & Protocols: Designing Experiments to Test the GADV-Protein World Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The origin of life remains one of the most profound questions in science. While the RNA world hypothesis is a prominent theory, the GADV-protein world hypothesis offers a compelling alternative. It posits that life originated from a world dominated by proteins composed of four simple amino acids: Glycine (G), Alanine (A), Aspartic Acid (D), and Valine (V)[1][2]. This hypothesis suggests that these [GADV]-proteins were capable of "pseudo-replication"—catalyzing the formation of more [GADV]-proteins from a random pool of amino acids without a genetic template[3][4]. This application note provides a detailed framework and a series of experimental protocols designed to test the core tenets of the GADV-protein world hypothesis, from the prebiotic synthesis of GADV peptides to their potential for catalytic self-amplification.

Core Concepts of the GADV-Protein World Hypothesis

The GADV hypothesis proposes a sequence of events beginning with the abiotic formation of simple peptides and culminating in the emergence of a primitive genetic system. The central idea is that proteins composed of Glycine, Alanine, Aspartic Acid, and Valine could randomly form water-soluble, globular structures with catalytic capabilities, initiating a cycle of self-propagation before the advent of nucleic acids[5][6].

GADV_Hypothesis cluster_prebiotic Prebiotic Environment cluster_protein_world GADV-Protein World cluster_emergence Emergence of Life AminoAcids G, A, D, V Monomers Polymerization Random Polymerization AminoAcids->Polymerization Energy Energy Input (e.g., Wet-Dry Cycles, Volcanic Heat) Energy->Polymerization Drives GADVProteins [GADV]-Proteinoids (Folded, Globular Structures) Polymerization->GADVProteins Forms PseudoReplication Pseudo-Replication (Catalytic Amplification) GADVProteins->PseudoReplication Catalyzes GeneticCode Formation of Genetic System (GNC Code) GADVProteins->GeneticCode Leads to PseudoReplication->Polymerization Amplifies Coevolution Co-evolution of Genes and Proteins GeneticCode->Coevolution

Caption: Logical flow of the GADV-protein world hypothesis.

Experiment 1: Abiotic Synthesis of GADV Peptides under Prebiotic Conditions

Objective: To determine if GADV amino acids can polymerize into peptides under simulated prebiotic conditions, such as wet-dry cycles, which mimic tidal pools on the early Earth[1].

Experimental Workflow

Abiotic_Synthesis_Workflow cluster_cycles Wet-Dry Cycling start Start: Prepare Reactants reactants 1. Prepare equimolar solution of G, A, D, V amino acids in deionized water. start->reactants cycles 2. Subject solution to repeated wet-dry cycles. reactants->cycles wet Hydration Phase: Incubate at 40°C for 12h cycles->wet Cycle 1..N extraction 3. Extract reaction products with aqueous buffer. cycles->extraction dry Dehydration Phase: Evaporate at 80°C for 12h wet->dry dry->wet analysis 4. Analyze products using HPLC and Mass Spectrometry. extraction->analysis end End: Quantify Peptide Yield analysis->end

Caption: Workflow for the abiotic synthesis of GADV peptides.

Protocol: Prebiotic Peptide Synthesis via Wet-Dry Cycles
  • Preparation of Reactant Solution:

    • Prepare a 100 mM equimolar aqueous solution of Glycine, L-Alanine, L-Aspartic Acid, and L-Valine.

    • Adjust the pH to a range of plausible prebiotic values (e.g., pH 5, 7, and 9) using HCl or NaOH.

    • (Optional) Add potential catalysts such as clay minerals (e.g., montmorillonite) to a subset of samples[7].

  • Wet-Dry Cycling:

    • Aliquot 1 mL of the reactant solution into glass vials.

    • Dehydration (Dry Phase): Place the open vials in an oven at 80°C for 12 hours, or until complete evaporation.

    • Hydration (Wet Phase): Add 1 mL of deionized water to each vial and incubate at 40°C for 12 hours to re-dissolve the reactants.

    • Repeat this cycle for a predetermined number of iterations (e.g., 10, 20, 50 cycles).

  • Product Extraction and Analysis:

    • After the final cycle, extract the products by adding 1 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Centrifuge to remove any mineral catalysts or insoluble material.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate peptides by size and hydrophobicity[8][9].

    • Use Mass Spectrometry (MS) to confirm the molecular weights and sequences of the synthesized peptides[8][10].

Data Presentation: Expected Outcomes

Quantitative data should be summarized to compare the efficiency of peptide formation under different conditions.

Condition Number of Cycles Catalyst Average Peptide Length (Residues) Total Peptide Yield (%)
pH 520None2-41.5
pH 720None3-52.8
pH 920None2-31.1
pH 750None4-85.2
pH 750Montmorillonite5-129.7

Experiment 2: Structural Characterization of GADV-Proteinoids

Objective: To assess whether the abiotically synthesized GADV peptides (proteinoids) can fold into stable secondary and tertiary structures, a key requirement for function[1].

Protocol: Purification and Structural Analysis
  • Purification:

    • Scale up the synthesis reaction from Experiment 1 to generate sufficient material.

    • Use Size-Exclusion Chromatography (SEC) to separate the synthesized proteinoids based on their molecular weight, isolating longer peptides from unreacted monomers and short oligomers.

    • Further purify fractions using Reverse-Phase HPLC (RP-HPLC)[9].

  • Secondary Structure Analysis (Circular Dichroism):

    • Dissolve the purified GADV-proteinoids in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • Obtain Circular Dichroism (CD) spectra from 190 to 250 nm[8][11].

    • Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

  • Tertiary Structure and Aggregation Analysis:

    • Use Intrinsic Fluorescence or Dynamic Light Scattering (DLS) to assess the overall folding and potential for aggregation of the proteinoids in solution[9].

Data Presentation: Structural Properties
Peptide Fraction (Avg. Length) Solvent Condition α-Helix (%) β-Sheet (%) Random Coil (%) Aggregation State
5-8 residuespH 7.0 Buffer51580Soluble
9-15 residuespH 7.0 Buffer122563Soluble, globular
9-15 residues30% Acetonitrile183052Soluble
>15 residuespH 7.0 Buffer153550Partial Aggregation

Experiment 3: Investigating the Catalytic Activity of GADV-Proteinoids

Objective: To test the hypothesis that GADV-proteinoids possess catalytic activity, specifically for peptide bond hydrolysis and formation, which is central to the concept of pseudo-replication[1].

Protocol: Peptide Hydrolysis Assay
  • Substrate Preparation:

    • Synthesize or purchase a simple fluorogenic peptide substrate, such as DABCYL-Gly-Ala-Asp-Val-EDANS. The fluorescence of EDANS is quenched by DABCYL when the peptide is intact. Cleavage separates the two, resulting in an increase in fluorescence.

  • Enzyme Kinetics Assay:

    • Prepare a reaction mixture containing the fluorogenic substrate (e.g., 10 µM) in a buffered solution (pH 7.4).

    • Initiate the reaction by adding a known concentration of the purified GADV-proteinoid pool from Experiment 2.

    • As a negative control, run a parallel reaction without the GADV-proteinoids.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear phase of the fluorescence curve.

    • Determine the catalytic efficiency by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Data Presentation: Catalytic Activity
Catalyst Substrate Initial Rate (RFU/min) Control Rate (RFU/min) Fold-Increase in Rate
GADV Pool (9-15 residues)DABCYL-GADV-EDANS150.35.129.5
GADV Pool (>15 residues)DABCYL-GADV-EDANS210.85.141.3
Bovine Serum Albumin (Control)DABCYL-GADV-EDANS8.25.11.6
No CatalystDABCYL-GADV-EDANS5.1N/A1.0

Experiment 4: A Model for Testing Pseudo-Replication

Objective: To design an experiment to test the core concept of pseudo-replication: whether a pre-existing population of GADV-proteinoids can preferentially catalyze the formation of similar peptides from a monomer soup.

Conceptual Model of Pseudo-Replication

Pseudo_Replication_Cycle Monomers GADV Monomer Pool Reaction Catalytic Environment (e.g., Wet-Dry Cycles with condensing agents) Monomers->Reaction Seed Initial 'Seed' Population of GADV-Proteinoids Seed->Reaction Catalyzes Amplified_Pool Amplified & Enriched Peptide Population Seed->Amplified_Pool Combines with New_Peptides Newly Formed Peptides Reaction->New_Peptides New_Peptides->Amplified_Pool Amplified_Pool->Reaction Next Generation Seed Analysis Analysis: Compare new peptides to 'Seed' population Amplified_Pool->Analysis

Caption: Conceptual workflow for testing pseudo-replication.

Protocol: In Vitro Selection for Catalytic Amplification
  • Generation of 'Seed' Population:

    • Generate a diverse pool of GADV-proteinoids using the protocol from Experiment 1. This is Generation 0 (G₀).

  • Selection and Amplification Round:

    • Set up two reaction conditions:

      • Test Condition: A fresh solution of GADV monomers + a condensing agent (e.g., EDC) + a sample of the G₀ proteinoid pool.

      • Control Condition: A fresh solution of GADV monomers + a condensing agent (e.g., EDC) but without the G₀ proteinoid pool.

    • Subject both conditions to a limited number of polymerization cycles (e.g., 5 wet-dry cycles).

  • Analysis and Iteration:

    • Analyze the total yield and composition of the newly formed peptides in both test and control reactions. A significantly higher yield in the test condition would suggest catalysis.

    • Characterize the newly formed peptides (Generation 1, G₁) in the test reaction using MS and compare their sequences/masses to the initial G₀ seed pool.

    • Use the G₁ pool as the seed for the next round of selection and amplification to create Generation 2 (G₂).

    • Repeat for multiple generations (Gₙ), analyzing for enrichment of specific peptide sequences or structural motifs.

Conclusion The GADV-protein world hypothesis presents a testable, alternative pathway for the origin of life. The protocols outlined in this application note provide a systematic approach to experimentally validate its core claims. By investigating the abiotic synthesis, structural self-organization, catalytic activity, and potential for self-amplification of GADV-peptides, researchers can generate crucial data to either support or refute this intriguing model of abiogenesis. These experiments, while challenging, are fundamental to deepening our understanding of the chemical evolution that may have preceded biology.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Prebiotic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of prebiotic peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My peptide synthesis reaction is resulting in very low yields. What are the common causes and how can I improve the yield?

A1: Low yields in prebiotic peptide synthesis are a common challenge, often stemming from the unfavorable thermodynamics of dehydration reactions in aqueous environments.[1] Several factors can be optimized to enhance peptide bond formation:

  • Condensing Agents: The presence of a condensing agent can significantly improve yields by activating the amino acids.[2] Plausible prebiotic condensing agents include cyanamide, dicyanamide, and polyphosphates like trimetaphosphate (TP).[3][4]

  • Environmental Cycling: Implementing wet-dry cycles can concentrate reactants and facilitate dehydration, promoting polymerization.[2]

  • Mineral Catalysis: The surfaces of certain minerals, such as montmorillonite and layered double hydroxides, can concentrate amino acids and catalyze peptide bond formation.

  • pH and Temperature: The pH and temperature of the reaction environment play a crucial role. While some peptide formation occurs at neutral pH and ambient temperatures, yields can often be improved at higher temperatures or in more acidic or alkaline conditions, depending on the specific reaction system.[4]

  • Thioester Intermediates: Utilizing thioester-mediated pathways can provide a robust route to peptide formation.[1]

Q2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side reactions can compete with the desired peptide bond formation, leading to a complex mixture of products. Common side reactions include:

  • Cyclization: The formation of cyclic dipeptides (diketopiperazines) is a common side reaction, especially with shorter peptides.

  • Hydrolysis: In aqueous environments, the newly formed peptide bonds can be susceptible to hydrolysis, breaking the peptide chain.

  • Aspartimide Formation: If aspartic acid is present, it can form a stable five-membered ring called an aspartimide, which can lead to a mixture of alpha and beta-coupled peptides upon reopening.

  • Unwanted Polymerization: Without protecting groups or specific activation, amino acids can polymerize in a non-specific manner.

To minimize these side reactions, consider the following:

  • Control of pH: The rate of many side reactions is pH-dependent. Experimenting with different pH conditions can help to favor the desired reaction pathway.

  • Use of Catalysts: Specific mineral catalysts can orient the reactants in a way that favors linear peptide formation over cyclization.

  • Protecting Groups (Conceptual): While not prebiotically plausible in the modern sense, the concept of protecting reactive side chains can inform strategies to enhance selectivity. In a prebiotic context, this might involve the preferential reaction of certain amino acid analogues.

Q3: How can I effectively analyze the products of my prebiotic peptide synthesis experiment?

A3: Characterizing the complex mixtures produced in prebiotic synthesis experiments is crucial. The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is used to separate the components of the reaction mixture, allowing for the quantification of reactants and products.[5]

  • Mass Spectrometry (MS): Mass spectrometry is essential for identifying the molecular weights of the synthesized peptides and for determining their sequences through tandem mass spectrometry (MS/MS).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of the synthesized peptides.

For detailed protocols on these analytical methods, please refer to the "Experimental Protocols" section below.

Troubleshooting Guides

Guide 1: Low Peptide Yield

This guide provides a step-by-step approach to troubleshooting low peptide yields.

LowYieldTroubleshooting Start Low Peptide Yield Observed Check_Activation Is an activating agent being used? Start->Check_Activation Add_Condensing_Agent Add a condensing agent (e.g., trimetaphosphate, cyanamide). Check_Activation->Add_Condensing_Agent No Check_Environment Are you using wet-dry cycles? Check_Activation->Check_Environment Yes Add_Condensing_Agent->Check_Environment Implement_Cycles Implement wet-dry cycles to concentrate reactants. Check_Environment->Implement_Cycles No Check_Catalyst Is a mineral catalyst present? Check_Environment->Check_Catalyst Yes Implement_Cycles->Check_Catalyst Add_Catalyst Introduce a mineral catalyst (e.g., montmorillonite). Check_Catalyst->Add_Catalyst No Optimize_Conditions Optimize pH and Temperature. Check_Catalyst->Optimize_Conditions Yes Add_Catalyst->Optimize_Conditions Prebiotic_Peptide_Synthesis cluster_activation Activation Methods cluster_products Products Condensing_Agents Condensing Agents (Cyanamide, TP) Dipeptides Dipeptides Condensing_Agents->Dipeptides Wet_Dry_Cycles Wet-Dry Cycles Wet_Dry_Cycles->Dipeptides Mineral_Surfaces Mineral Surfaces (Montmorillonite) Mineral_Surfaces->Dipeptides Thioesters Thioester Formation Thioesters->Dipeptides Oligopeptides Oligopeptides Dipeptides->Oligopeptides Polypeptides Polypeptides Oligopeptides->Polypeptides Amino_Acids Amino Acids Amino_Acids->Condensing_Agents Amino_Acids->Wet_Dry_Cycles Amino_Acids->Mineral_Surfaces Amino_Acids->Thioesters Cyanamide_Mechanism AA1 Amino Acid 1 (R1-COOH) Activated_AA1 Activated Amino Acid 1 (O-acylisourea intermediate) AA1->Activated_AA1 Cyanamide Cyanamide (H2N-C≡N) Carbodiimide Carbodiimide (HN=C=NH) Cyanamide->Carbodiimide Tautomerization Carbodiimide->Activated_AA1 Reaction Dipeptide Dipeptide (R1-CO-NH-R2) Activated_AA1->Dipeptide Urea Urea (H2N-CO-NH2) Activated_AA1->Urea Hydrolysis AA2 Amino Acid 2 (H2N-R2) AA2->Dipeptide Nucleophilic Attack

References

Technical Support Center: Optimizing Synthetic Peptide Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general protocols and troubleshooting advice for the synthesis and purification of a generic peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As the specific properties of the "Dglvp" peptide are not publicly documented, researchers should adapt these recommendations based on the unique sequence and characteristics of their peptide of interest.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical crude purity and yield for a synthetic peptide?

A typical coupling efficiency for a standard amino acid in an SPPS cycle should be greater than 99%. For a 20-amino-acid peptide, this would theoretically result in a crude purity of over 82%.[1] The final isolated yield after purification can vary significantly based on the peptide's sequence, length, solubility, and the efficiency of the purification process, but net peptide content often ranges from 70-90% of the lyophilized powder.

Q2: What are the most common types of impurities in synthetic peptides?

Impurities typically arise from the synthesis process or degradation.[2] Common synthesis-related impurities include:

  • Deletion Sequences: Missing one or more amino acids due to incomplete coupling.[3]

  • Insertion Sequences: Addition of an extra amino acid, often from insufficient washing of excess reagents.[3]

  • Truncated Sequences: Peptide chains that stopped elongating prematurely.

  • Incomplete Deprotection: Residual protecting groups from amino acid side chains remaining after cleavage.[3]

  • Oxidation/Reduction: Particularly affecting residues like Methionine and Tryptophan.[3]

  • Racemization: Changes in the stereochemistry of an amino acid.[4]

Q3: How do I choose the right HPLC column for peptide purification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[5] The most common stationary phase is C18-modified silica.[2][5]

  • For most peptides: A wide-pore (300 Å) C18 column is a robust starting point.[3][6]

  • For small peptides: Small-pore (~100 Å) silica can also be effective.[7]

  • For very hydrophobic peptides: A C4 or C8 column may provide better separation and recovery.[6]

Q4: My peptide is insoluble after cleavage and precipitation. What can I do?

Insolubility, often due to aggregation, is a common problem, especially for hydrophobic peptides.

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) before adding the aqueous HPLC mobile phase.

  • Stronger Solvents: For highly intractable peptides, solvents like hexafluoroisopropanol (HFIP) have a high solubilizing potential.

  • pH Adjustment: Modifying the pH of the solution can increase solubility by altering the charge state of the peptide.

  • Chaotropic Agents: In some cases, using a chaotropic agent like guanidine hydrochloride or urea can help disrupt aggregates, although this is more common for sample analysis than for purification.

Troubleshooting Guides

Problem 1: Low Crude Yield or No Peptide Detected Post-Synthesis

Q: I've completed my synthesis, but after cleavage and analysis, I have a very low yield of crude peptide, or I can't detect my peptide's mass. What are the likely causes?

A: This issue typically points to a fundamental problem during the solid-phase synthesis process.

  • Incomplete Coupling Reactions: If an amino acid fails to couple completely to the growing peptide chain, all subsequent couplings at that site will fail, leading to truncated sequences. This is a primary cause of low yield.

    • Solution: Monitor coupling efficiency using a ninhydrin test. For difficult couplings (e.g., sterically hindered amino acids), use a stronger coupling reagent or perform a "double coupling" step where the reaction is repeated before moving to the next deprotection.

  • Premature Chain Termination (Capping): Unreacted amino groups on the growing peptide chain can sometimes be acetylated, preventing further elongation.

    • Solution: While sometimes done intentionally to simplify purification, unintentional capping can drastically reduce yield. Ensure that reagents like acetic anhydride are not inadvertently introduced into the synthesis workflow.

  • Resin Issues: The initial loading of the first amino acid onto the resin may have been inefficient, or the resin itself may be of poor quality.

    • Solution: Verify the loading capacity of your resin before starting. For lengthy or complex sequences, it is often recommended to use a high-swelling resin with a lower substitution (loading) capacity to minimize steric hindrance between growing peptide chains.[8]

  • Inefficient Deprotection: Incomplete removal of the Fmoc protecting group will prevent the next amino acid from coupling.

    • Solution: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Extend the deprotection time or perform a second deprotection step if necessary.

Problem 2: Multiple Unidentified Peaks in Crude HPLC Analysis

Q: My crude peptide's HPLC chromatogram shows multiple peaks, many close to the main product. How can I identify these impurities?

A: These peaks are often process-related impurities that are structurally similar to the target peptide. Mass spectrometry (MS) is essential for their identification.

  • Deletion Sequences (-1 Amino Acid): The most common impurity, resulting from a single failed coupling step. The mass will be lower than the target peptide by the mass of the missing amino acid residue.

  • Insertion Sequences (+1 Amino Acid): Caused by inadequate washing after a coupling step, leading to the incorporation of an extra amino acid.[3] The mass will be higher than the target peptide.

  • Incomplete Side-Chain Deprotection: During the final TFA cleavage, acid-labile side-chain protecting groups may not be fully removed. This results in adducts with masses corresponding to the target peptide plus the mass of the remaining protecting group.

  • Side Reactions During Cleavage: The harsh acidic conditions of cleavage can cause modifications. A common issue is the t-butylation of Tryptophan residues, which adds +56 Da to the peptide mass.

Table 1: Common Impurities in SPPS and Their Mass Differences

Impurity TypeDescriptionExpected Mass Change (vs. Target Peptide)
Deletion SequenceMissing one amino acid residue- (Mass of one residue)
Insertion SequenceAddition of one amino acid residue+ (Mass of one residue)
Incomplete Deprotection (tBu)Remaining tert-butyl group on Asp, Glu, Ser, Thr, Tyr+56 Da
Incomplete Deprotection (Trt)Remaining trityl group on Asn, Gln, Cys, His+242 Da
Incomplete Deprotection (Pbf)Remaining Pbf group on Arginine+252 Da
Trp t-ButylationAddition of a tert-butyl group during cleavage+56 Da
Met OxidationOxidation of Methionine side chain+16 Da
DeamidationConversion of Asn or Gln to Asp or Glu+1 Da
Problem 3: Peptide Aggregation and Poor HPLC Peak Shape

Q: My peptide is showing broad, tailing peaks during HPLC analysis and is difficult to purify. I suspect aggregation. How can I manage this?

A: Aggregation occurs when peptide chains interact with each other, often driven by hydrophobic sequences. This can happen both on-resin during synthesis and in solution after cleavage.[9]

  • During Synthesis:

    • Solvent Choice: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or DMSO, in place of or mixed with DMF.

    • Resin Choice: Use high-swelling, low-load resins (e.g., PEG-based resins) to increase the distance between growing peptide chains.[8]

    • Disrupting Elements: Incorporate pseudoproline dipeptides or other "kink-inducing" residues at strategic points in the sequence to disrupt the formation of secondary structures that lead to aggregation.

  • During Purification:

    • Optimize HPLC Conditions:

      • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can often improve peak shape by disrupting aggregates.

      • Mobile Phase: Add organic modifiers or chaotropic agents in small amounts to the mobile phase. Experiment with different ion-pairing agents (e.g., formic acid instead of TFA).[10]

      • Gradient: Use a shallower gradient to improve the resolution of closely eluting species.

    • Solubility: Ensure the peptide is fully dissolved before injection. Using a "stronger" injection solvent (like DMSO) than the initial mobile phase can sometimes help, but may distort early-eluting peaks.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition. The cycle is repeated until the full peptide sequence is assembled.[8][11][12]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour in a reaction vessel.[13][14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.[15]

    • Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin 3-5 times with DMF to remove excess reagents.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Table 2: Common Coupling Reagents for Fmoc-SPPS

ReagentNameKey Features
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateFast, efficient, and shows low racemization. A common default choice.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery effective for sterically hindered amino acids and difficult couplings.[15]
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateA classic and cost-effective reagent, known for minimal racemization, especially with an HOBt additive.[16]
DIC/HOBtN,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleA carbodiimide-based method. The DIC/HOBt combination is effective and helps suppress racemization.[15]
Protocol 2: Peptide Cleavage from Resin and Precipitation

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[17][18]

CAUTION: TFA is highly corrosive. Always perform this procedure in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail based on the amino acids present in your peptide (see Table 3). A common general-purpose cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[19]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours. The solution may change color (e.g., yellow/orange if Trt groups are present).

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube.

  • Precipitation:

    • Add the TFA solution dropwise into a large volume (approx. 10-fold excess) of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

Table 3: Standard TFA Cleavage Cocktails

Cocktail Composition (v/v/v)ScavengersRecommended For
Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDTPeptides containing Arg(Pbf/Pmc), Cys(Trt), Met, Trp. Considered a very robust, general-purpose cocktail.
Reagent R: 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleThioanisole, EDT, AnisoleRecommended for peptides containing Arg, His, Met, Trp.
95% TFA / 2.5% Water / 2.5% TIS Triisopropylsilane (TIS)A simpler cocktail suitable for peptides without "sensitive" residues like Arg, Met, Cys, or Trp.[19]
94% TFA / 2.5% Water / 1.5% EDT / 1% TIS EDT, TISGood for peptides containing Cys(Trt).

EDT: Ethanedithiol; TIS: Triisopropylsilane

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

This is a general protocol for purifying a crude peptide. The gradient will need to be optimized for each specific peptide.[5][6][20]

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Prepare Sample: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent. Centrifuge to remove any insoluble material.

  • Analytical Run (Method Development):

    • Inject a small amount of the sample onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.

  • Preparative Run (Purification):

    • Switch to a preparative C18 column of the same chemistry.

    • Based on the analytical run, design a focused gradient around the elution point of your peptide. For example, if the peptide eluted at 40% B, a preparative gradient might be 30% to 50% B over 40 minutes.

    • Inject the dissolved crude peptide.

    • Collect fractions as the peaks elute, monitoring the chromatogram at 210-220 nm.[2][5]

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and MS to identify which ones contain the pure peptide.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final purified peptide as a white, fluffy powder.

Visualizations

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat N times) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. Wash (DMF) Deprotection->Wash1 Next Amino Acid Coupling 4. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Next Amino Acid Wash2 5. Wash (DMF) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Start 1. Start with Resin-Bound First Amino Acid Start->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalProduct 8. Pure Peptide Purification->FinalProduct

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Purity cluster_impurities Impurity Analysis cluster_solutions Potential Solutions Start Crude Purity is Low (<70%) CheckMS Analyze Crude by LC-MS Start->CheckMS MassCorrect Is the main peak the correct mass? CheckMS->MassCorrect Deletion Deletion Sequence (-AA Mass) MassCorrect->Deletion No Insertion Insertion Sequence (+AA Mass) MassCorrect->Insertion No ProtectGroup Incomplete Deprotection (+Protecting Group Mass) MassCorrect->ProtectGroup No Sol_Cleavage Optimize Cleavage: - Adjust cocktail/scavengers - Increase time MassCorrect->Sol_Cleavage Yes, but many side-reaction peaks Sol_Coupling Optimize Coupling: - Double couple - Change coupling reagent Deletion->Sol_Coupling Sol_Wash Improve Washing Steps Insertion->Sol_Wash ProtectGroup->Sol_Cleavage

Caption: Troubleshooting logic for low peptide purity after synthesis.

Generic_Signaling_Pathway Peptide Peptide Ligand (e.g., this compound) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binds G_Protein G-Protein Complex (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Target Proteins

Caption: A generic peptide-activated GPCR signaling pathway.

References

troubleshooting Dglvp aggregation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dglvp aggregation in experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation?

A1: this compound aggregation is a phenomenon where individual this compound protein molecules clump together to form larger, often insoluble, complexes. This can be triggered by various factors during an experiment, such as suboptimal buffer conditions, high protein concentration, or temperature fluctuations.[1][2] Aggregation can lead to loss of biological activity and interfere with experimental results.[3][4]

Q2: How can I detect this compound aggregation?

A2: this compound aggregation can be detected using several methods:

  • Visual Observation: The simplest method is to look for visible precipitates or cloudiness in the solution.[4]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the formation of larger aggregates.[1][5]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, appearing as a separate peak in the chromatogram.[1]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresce upon binding to amyloid-like fibrils, can quantify certain types of aggregates.[6][7]

Q3: What are the common causes of this compound aggregation?

A3: Several factors can induce this compound aggregation:

  • High Protein Concentration: Increased proximity of this compound molecules can promote self-association.[3][8]

  • Inappropriate Buffer pH: If the buffer pH is close to the isoelectric point (pI) of this compound, the net charge on the protein is minimal, reducing electrostatic repulsion and favoring aggregation.[3]

  • Suboptimal Ionic Strength: Both very low and very high salt concentrations can lead to aggregation by altering protein solubility and electrostatic interactions.[8]

  • Temperature Stress: High temperatures can cause partial unfolding, exposing hydrophobic regions that can interact to form aggregates. Freeze-thaw cycles can also induce aggregation.[1][9]

  • Presence of Reducing Agents: For proteins requiring disulfide bonds for stability, the presence of reducing agents can lead to unfolding and aggregation. Conversely, for proteins with free cysteines, their absence can lead to intermolecular disulfide bond formation and aggregation.[3][10]

  • Mechanical Stress: Agitation or shearing forces can cause proteins to denature and aggregate.[11]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting this compound aggregation issues.

Observed Problem Potential Cause Recommended Solution
Precipitate forms immediately after purification. High protein concentration.- Dilute the protein sample.- Perform purification at a lower concentration.[1][3]
Buffer pH is near the pI of this compound.- Adjust the buffer pH to be at least 1 unit away from the pI.[3]
Aggregation occurs during storage at 4°C. Protein is unstable at 4°C for extended periods.- Flash-freeze aliquots in liquid nitrogen and store at -80°C.- Add a cryoprotectant like glycerol (10-50%) before freezing.[1]
Sample becomes cloudy after a freeze-thaw cycle. Ice-water interface stress and freeze-concentration effects.- Minimize the number of freeze-thaw cycles by storing in single-use aliquots.[1]- Add cryoprotectants (e.g., glycerol, sucrose) to the buffer.[1][9]- Consider using a non-ionic detergent like Tween 20 at a low concentration (e.g., 0.01%).
Aggregation is observed during an enzymatic assay at 37°C. Thermal instability of this compound.- Perform the assay at a lower temperature if possible.- Add stabilizing osmolytes like sucrose or trehalose.[9]- Screen for thermostable variants of this compound if applicable.
Increased aggregation with agitation (e.g., on a shaker). Mechanical stress causing denaturation.- Reduce the speed of agitation.- Use larger volumes in tubes to minimize surface-to-volume ratio.- Add surfactants like Polysorbate 80 (Tween 80) to reduce surface tension.[11]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol outlines the basic steps for assessing the aggregation state of a this compound sample using DLS.

  • Sample Preparation:

    • Prepare this compound samples at a concentration of 0.1-1.0 mg/mL in the desired buffer.

    • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.

    • Centrifuge the protein sample at >10,000 x g for 10 minutes to pellet any large, pre-existing aggregates.

    • Carefully transfer the supernatant to a clean cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the experiment.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the size distribution of the particles in the sample.

  • Data Interpretation:

    • A monomodal peak corresponding to the expected size of monomeric this compound indicates a non-aggregated sample.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates.

    • A high polydispersity index (PDI) suggests a heterogeneous sample with multiple species, which may include aggregates.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregates

This protocol is for quantifying the formation of amyloid-like fibrillar aggregates of this compound.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and store it in the dark.

    • Prepare the this compound sample at the desired concentration in the aggregation-inducing buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 190 µL of the this compound sample to each well.

    • Add 10 µL of the 1 mM ThT stock solution to each well for a final concentration of 50 µM.

    • Incubate the plate under conditions that are expected to induce aggregation (e.g., elevated temperature with shaking).

    • Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[6]

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.

Visualizations

Signaling Pathway: Hypothetical this compound-Mediated Signaling

Dglvp_Signaling Hypothetical this compound Signaling Pathway Ligand External Ligand Dglvp_Receptor This compound Receptor Ligand->Dglvp_Receptor Binds Dglvp_Monomer This compound (Monomer) Dglvp_Receptor->Dglvp_Monomer Activates Dglvp_Aggregate This compound (Aggregate) Dglvp_Monomer->Dglvp_Aggregate Aggregates Kinase_A Kinase A Dglvp_Monomer->Kinase_A Activates Phosphatase_B Phosphatase B Dglvp_Monomer->Phosphatase_B Inhibits Dglvp_Aggregate->Dglvp_Monomer Inhibits Function Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Phosphorylates Phosphatase_B->Kinase_A Dephosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response Gene_Expression->Cellular_Response Stress Cellular Stress (e.g., Heat, pH change) Stress->Dglvp_Monomer

Caption: Hypothetical signaling pathway involving this compound and the effect of aggregation.

Experimental Workflow: Troubleshooting this compound Aggregation

Troubleshooting_Workflow Workflow for Troubleshooting this compound Aggregation Start Aggregation Observed Characterize Characterize Aggregation (DLS, SEC, Visual) Start->Characterize Identify_Cause Identify Potential Cause Characterize->Identify_Cause High_Conc High Concentration? Identify_Cause->High_Conc Yes Buffer_Issue Buffer pH/Ionic Strength? Identify_Cause->Buffer_Issue No Optimize_Conc Optimize Concentration High_Conc->Optimize_Conc Temp_Stress Temperature/Freeze-Thaw? Buffer_Issue->Temp_Stress No Optimize_Buffer Optimize Buffer Conditions Buffer_Issue->Optimize_Buffer Yes Optimize_Temp Optimize Temperature/ Add Cryoprotectants Temp_Stress->Optimize_Temp Yes Re_evaluate Re-evaluate Aggregation Optimize_Conc->Re_evaluate Optimize_Buffer->Re_evaluate Optimize_Temp->Re_evaluate Resolved Aggregation Resolved Re_evaluate->Resolved Yes Not_Resolved Not Resolved Re_evaluate->Not_Resolved No Further_Screen Screen Additives (Detergents, Sugars) Not_Resolved->Further_Screen Further_Screen->Re_evaluate

Caption: A logical workflow for identifying and resolving this compound aggregation issues.

References

Technical Support Center: Improving the Stability of Dglvp Peptides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of D-amino acid substituted glucagon-like peptide-1/vasoactive intestinal peptide (Dglvp) dual agonists in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the stability of this compound peptides in aqueous solutions?

A1: this compound peptides, like other therapeutic peptides, are susceptible to both physical and chemical degradation in aqueous environments. The primary challenges include:

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to loss of biological activity and potentially induce an immunogenic response.[1] This is a common issue encountered during all phases of biological drug development.[1]

  • Chemical Degradation: Several chemical modifications can occur, including oxidation (particularly of methionine and cysteine residues), deamidation (of asparagine and glutamine), hydrolysis of the peptide backbone, and disulfide bond scrambling.[2]

Q2: How does D-amino acid substitution in this compound peptides contribute to their stability?

A2: The incorporation of D-amino acids is a key strategy to enhance the stability of peptides. By substituting L-amino acids with their D-enantiomers at specific positions, this compound peptides become more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This substitution can significantly increase the in vivo half-life of the peptide.[3][4][5]

Q3: What are the initial steps to take when my this compound peptide shows poor solubility?

A3: Poor solubility is often a precursor to aggregation. If you encounter solubility issues, consider the following:

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution can significantly impact solubility.

  • Use of Organic Solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with the aqueous buffer, can be effective.

  • Chaotropic Agents: In cases of severe aggregation, chaotropic agents like guanidinium chloride or urea can be used to disrupt intermolecular hydrogen bonds and solubilize the peptide.

Q4: Can excipients be used to improve the stability of this compound peptide formulations?

A4: Yes, various excipients can be included in the formulation to enhance stability:

  • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-drying and storage.

  • Surfactants: Non-ionic surfactants such as polysorbate 20 or 80 can prevent surface-induced aggregation and denaturation.

  • Buffers: The choice of buffer and its concentration are critical for maintaining the optimal pH for stability. Common buffers include phosphate, citrate, and acetate.[2]

  • Antioxidants: To prevent oxidation, antioxidants like methionine or ascorbic acid can be added to the formulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound peptides.

Issue Potential Cause(s) Recommended Solution(s)
Visible Precipitate or Cloudiness in Solution Peptide aggregation or precipitation due to poor solubility at the given pH or concentration.1. Centrifuge and Analyze: Centrifuge the sample to separate the soluble and insoluble fractions. Analyze the supernatant to determine the concentration of the remaining soluble peptide. 2. pH and Buffer Optimization: Systematically vary the pH of the buffer to find the isoelectric point (pI) of the peptide. The lowest solubility is expected at the pI. Formulate the peptide at a pH at least 1-2 units away from its pI. 3. Reduce Concentration: Lower the peptide concentration to below its critical aggregation concentration.
Loss of Biological Activity Over Time Chemical degradation (e.g., oxidation, deamidation) or conformational changes leading to inactive forms.1. Analyze for Degradation Products: Use analytical techniques like RP-HPLC and mass spectrometry to identify potential degradation products.[6] 2. Optimize Storage Conditions: Store the peptide solution at lower temperatures (e.g., 2-8°C or -20°C) and protect from light. For long-term storage, lyophilization is recommended. 3. Inert Atmosphere: For peptides susceptible to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Results in Bioassays Variability in peptide concentration due to adsorption to surfaces or aggregation. Presence of trifluoroacetic acid (TFA) from synthesis, which can interfere with cell-based assays.1. Use Low-Binding Tubes: Utilize polypropylene or siliconized tubes and pipette tips to minimize surface adsorption. 2. Pre-treat Surfaces: Pre-treating surfaces with a solution of a non-specific protein like bovine serum albumin (BSA) can block non-specific binding sites. 3. TFA Removal: Perform buffer exchange or dialysis to remove residual TFA from the peptide preparation.[7]
Broad or Tailing Peaks in RP-HPLC Analysis Peptide aggregation on the column, or interaction of the peptide with the silica matrix of the column.1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., increase organic solvent content, change the ion-pairing agent) and temperature.[1][8][9] 2. Use Polymer-Based Columns: Consider using columns with a polymer-based stationary phase (e.g., polystyrene-divinylbenzene) which are more resistant to harsh pH conditions.[6] 3. Sample Dilution: Dilute the sample before injection to reduce the likelihood of on-column aggregation.

Quantitative Data on Peptide Stability

Due to the proprietary nature of specific this compound peptide development, publicly available stability data is limited. The following tables provide representative data from studies on GLP-1 analogs and other dual agonists, which can serve as a guide for designing stability studies for this compound peptides.

Table 1: Influence of pH on the Stability of a GLP-1 Analog in Solution

pHTemperature (°C)Incubation Time (days)% Remaining Intact Peptide
4.0251495.2
5.0251498.1
6.0251497.5
7.0251492.3
8.0251485.6
5.037794.8
8.037775.1

Note: Data is hypothetical and based on general trends observed for GLP-1 analogs.

Table 2: Effect of Excipients on the Aggregation of a Dual GLP-1/GIP Agonist

ExcipientConcentrationIncubation Conditions% Aggregation (by SEC-HPLC)
None-37°C, 24h, with agitation15.4
Sucrose5% (w/v)37°C, 24h, with agitation8.2
Polysorbate 800.02% (w/v)37°C, 24h, with agitation5.1
L-Arginine50 mM37°C, 24h, with agitation6.5

Note: Data is hypothetical and illustrates the stabilizing effects of common excipients.

Experimental Protocols

Protocol 1: Assessment of Physicochemical Stability by RP-HPLC

This protocol outlines a general method for assessing the stability of a this compound peptide in solution under various conditions.

1. Materials:

  • This compound peptide

  • Purified water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Buffers of various pH (e.g., citrate, phosphate, acetate)

  • Temperature-controlled incubator

  • RP-HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of the this compound peptide in purified water or a suitable buffer.

  • Prepare test solutions by diluting the stock solution to a final concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Divide each test solution into aliquots for different time points and temperature conditions (e.g., 5°C and 25°C).

  • At each time point (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each condition.

  • Analyze the samples by RP-HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized for the specific this compound peptide.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

  • Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area of the main peptide peak to the total peak area of all peptide-related peaks.

Protocol 2: Monitoring Peptide Aggregation by Thioflavin T (ThT) Fluorescence Assay

This protocol describes a method for monitoring the formation of amyloid-like fibrillar aggregates.

1. Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

2. Procedure:

  • Prepare a solution of the this compound peptide in the assay buffer at the desired concentration.

  • Add ThT from the stock solution to the peptide solution to a final concentration of 10-20 µM.

  • Pipette the mixture into the wells of the 96-well plate. Include control wells with buffer and ThT only.

  • Incubate the plate in the fluorescence plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

  • Monitor the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence intensity indicates the formation of fibrillar aggregates.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound peptides exert their biological effects by activating both the GLP-1 and VIP receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway.

Dglvp_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GLP1R GLP-1 Receptor This compound->GLP1R binds VIPR VIP Receptor (VPAC1/VPAC2) This compound->VIPR binds Gs_GLP1 Gαs GLP1R->Gs_GLP1 activates Gs_VIP Gαs VIPR->Gs_VIP activates PLC Phospholipase C (PLC) VIPR->PLC activates AC Adenylyl Cyclase Gs_GLP1->AC activates Gs_VIP->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Biological_Effects Biological Effects (e.g., Insulin Secretion, Smooth Muscle Relaxation) Epac->Biological_Effects leads to Ca Ca²⁺ PLC->Ca increases Ca->Biological_Effects leads to CREB->Biological_Effects regulates gene transcription for Stability_Workflow start Start: this compound Peptide (Lyophilized Powder) prep Prepare Peptide Solutions in Various Buffers (pH) and with Excipients start->prep stress Incubate under Stressed Conditions (e.g., Elevated Temperature, Agitation, Light Exposure) prep->stress sampling Collect Samples at Pre-defined Time Points stress->sampling analysis Analyze Samples sampling->analysis hplc RP-HPLC (Purity, Degradation Products) analysis->hplc ms Mass Spectrometry (Identity of Degradants) analysis->ms sec SEC-HPLC (Aggregation) analysis->sec tht ThT Assay (Fibrillation) analysis->tht bioassay Biological Activity Assay analysis->bioassay data Data Analysis and Stability Profile Determination hplc->data ms->data sec->data tht->data bioassay->data end End: Optimized Formulation and Storage Conditions data->end

References

Technical Support Center: Refining Analytical Methods for Dglvp Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Dglvp (assumed to be β-D-Glucopyranosyl-(1→3)-α-D-galactopyranose). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting and quantifying this compound and similar disaccharides?

A1: The primary methods for the analysis of disaccharides like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for separation and quantification, often coupled with MS for enhanced specificity and sensitivity. NMR is a powerful tool for structural elucidation.

Q2: I am having trouble retaining this compound on my C18 reverse-phase HPLC column. What is the issue?

A2: this compound and similar disaccharides are highly polar molecules. Reverse-phase C18 columns are non-polar and thus provide very little retention for such analytes, causing them to elute in or near the solvent front.[3] For better retention and separation, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an amino or amide-based column, is recommended.[4][5]

Q3: How can I improve the sensitivity of my this compound analysis by mass spectrometry?

A3: The ionization efficiency of underivatized carbohydrates in mass spectrometry can be low.[1] Derivatization, such as permethylation, can significantly enhance the signal by increasing the hydrophobicity of the molecule.[6][7][8][9][10] Permethylation replaces the hydrogen atoms of the hydroxyl groups with methyl groups, which improves ionization in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

Q4: What are the characteristic NMR signals I should look for to confirm the structure of this compound?

A4: For disaccharides, the anomeric protons and carbons are key diagnostic signals in NMR spectra. Anomeric protons typically resonate in the range of 4.5-5.5 ppm in the ¹H NMR spectrum.[11] The anomeric carbons appear between 90-110 ppm in the ¹³C NMR spectrum. The specific chemical shifts and coupling constants will be unique to the glycosidic linkage and the constituent monosaccharides. For a compound closely related to this compound, methyl 3-O-alpha-D-glucopyranosyl-beta-D-galactopyranoside, the reported ¹³C NMR chemical shifts can provide a useful reference.[12]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Solution
No or Poor Retention of this compound Use of a non-polar stationary phase (e.g., C18).Switch to a HILIC column (e.g., Amino, Amide) which is designed for polar analytes.[4][5]
Peak Tailing Secondary interactions with the stationary phase; sample solvent stronger than the mobile phase.Use a mobile phase with a suitable buffer to minimize secondary interactions. Ensure the sample is dissolved in a solvent weaker than or similar in composition to the initial mobile phase.
Shifting Retention Times Inadequate column equilibration; unstable column temperature; changes in mobile phase composition.Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) before injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure proper mixing.
Poor Resolution Between this compound and Other Sugars Suboptimal mobile phase composition or gradient.Optimize the mobile phase, particularly the ratio of organic solvent (typically acetonitrile) to the aqueous component in HILIC.[4][13] Adjusting the gradient slope can also improve separation.
Mass Spectrometry Analysis
Problem Potential Cause Solution
Low Signal Intensity Poor ionization efficiency of the underivatized sugar.Perform permethylation to increase the hydrophobicity and ionization efficiency of this compound.[6][7][8][9][10]
Complex Spectra with Multiple Adducts Presence of various salts (e.g., Na⁺, K⁺) in the sample or mobile phase.While adducts like [M+Na]⁺ and [M+K]⁺ are commonly used for analysis, excessive or mixed adducts can complicate spectra.[14][15][16] Use high-purity solvents and consider desalting the sample if necessary. Focus on a single, consistent adduct for quantification.
Difficulty in Distinguishing Isomers Isomeric sugars have the same mass and can produce similar fragmentation patterns.Ion mobility mass spectrometry can separate isomers based on their different shapes and collision cross-sections. Tandem MS (MS/MS) with careful optimization of collision energy can sometimes reveal subtle differences in fragmentation patterns.
NMR Spectroscopy Analysis
Problem Potential Cause Solution
Broad Peaks Sample contains paramagnetic impurities; sample viscosity is too high.Pass the sample through a chelating resin (e.g., Chelex) to remove paramagnetic metals. Ensure the sample concentration is not excessively high.
Overlapping Signals in ¹H Spectrum The proton signals of carbohydrates often overlap in a narrow chemical shift range (3-5.5 ppm).[11]Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish connectivity between protons and carbons.[17][18][19]
Difficulty Assigning Glycosidic Linkage Ambiguous NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) correlations.Optimize the mixing time for NOESY/ROESY experiments to observe the key through-space correlations between the anomeric proton of one residue and a proton on the other residue across the glycosidic bond. HMBC experiments can show long-range correlations between the anomeric carbon and protons on the adjacent residue.

Experimental Protocols

Protocol 1: HPLC-HILIC Analysis of this compound
  • Column: HILIC column (e.g., Amino or Amide phase, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 90% Acetonitrile, 10% Water, 10 mM Ammonium Acetate.

  • Mobile Phase B: 20% Acetonitrile, 80% Water, 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Linear gradient to 50% A, 50% B

    • 12-15 min: Hold at 50% A, 50% B

    • 15.1-20 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A, 5% B). Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Permethylation of this compound for Mass Spectrometry

This protocol is based on the widely used Ciucanu method and should be performed in a fume hood with appropriate personal protective equipment.

  • Sample Preparation: Dry 1-10 µg of the purified this compound sample in a glass tube.

  • Reagent Preparation (NaOH/DMSO slurry):

    • Add approximately 50 mg of sodium hydroxide pellets to a tube.

    • Add 1 mL of dimethyl sulfoxide (DMSO).

    • Vortex vigorously for at least 10 minutes to create a fine slurry.

  • Permethylation Reaction:

    • Add 100 µL of the NaOH/DMSO slurry to the dried sample.

    • Add 50 µL of iodomethane (methyl iodide).

    • Seal the tube tightly and vortex for 30 minutes at room temperature.

  • Quenching the Reaction:

    • Carefully add 100 µL of water to quench the reaction.

  • Extraction:

    • Add 1 mL of dichloromethane (DCM) and 1 mL of water.

    • Vortex and then centrifuge to separate the layers.

    • Carefully remove the upper aqueous layer.

    • Wash the lower DCM layer with 1 mL of water two more times.

  • Sample Recovery:

    • Transfer the DCM layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • The permethylated this compound is now ready for reconstitution and MS analysis.

Quantitative Data

Table 1: Typical Retention Times of Disaccharides on Different HPLC Columns

DisaccharideHILIC (Amino Column) Retention Time (min)Porous Graphitized Carbon (PGC) Column Retention Time (min)[20]
Sucrose~7.6~15.3
Lactose~9.7~16.5
Maltose~8.8~15.5
Cellobiose~8.7Not Reported
Trehalose~8.9Not Reported

Note: Retention times are approximate and can vary significantly based on the specific column, mobile phase, and gradient conditions used.[21]

Table 2: Calculated m/z Values for Common this compound Adducts in Mass Spectrometry

Molecular Formula of this compound: C₁₂H₂₂O₁₁; Molecular Weight: 342.30 g/mol

AdductIon FormulaCalculated m/z
Protonated[M+H]⁺343.12
Sodiated[M+Na]⁺365.10
Potassiated[M+K]⁺381.08
Deprotonated[M-H]⁻341.11
Chloride Adduct[M+Cl]⁻377.08

Table 3: Reference ¹³C NMR Chemical Shifts for a this compound Analogue

Data for Methyl 3-O-α-D-glucopyranosyl-β-D-galactopyranoside in D₂O.[12] Numbering corresponds to standard monosaccharide carbon positions.

CarbonGalactose Residue (ppm)Glucose Residue (ppm)
C1104.598.5
C273.572.5
C382.074.0
C468.070.0
C576.072.0
C662.061.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Purification Purification Extraction->Purification HPLC HPLC-HILIC Separation Purification->HPLC MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Quant Quantification HPLC->Quant MS->Quant Struct Structural Elucidation MS->Struct NMR->Struct

Caption: General experimental workflow for this compound analysis.

HPLC_Troubleshooting Problem HPLC Problem (e.g., Poor Retention) Cause1 Wrong Column Type (e.g., C18 for polar analyte) Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 System Issues (e.g., Leak, Temp Fluctuation) Problem->Cause3 Solution1 Use HILIC Column Cause1->Solution1 Solution2 Optimize ACN/Water Ratio Add Buffer Cause2->Solution2 Solution3 Check Fittings Use Column Oven Cause3->Solution3

Caption: Logic diagram for troubleshooting common HPLC issues.

MS_Signal_Enhancement Start This compound (Low MS Signal) Derivatization Permethylation Reaction (NaOH, MeI in DMSO) Start->Derivatization Product Permethylated this compound Derivatization->Product Analysis MALDI or ESI-MS Analysis Product->Analysis Result Enhanced Signal Intensity Analysis->Result

Caption: Workflow for enhancing this compound signal in mass spectrometry.

References

Technical Support Center: Doppler Global Velocimetry (DGV) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doppler Global Velocimetry (DGV) experiments. This resource is designed for researchers, scientists, and drug development professionals utilizing DGV to provide clear and actionable guidance on addressing common issues that can compromise measurement accuracy. In the context of DGV, "contamination" refers to any factor that introduces errors or uncertainties into the velocity data. This guide provides troubleshooting steps and frequently asked questions to help you identify and mitigate these sources of contamination, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of "contamination" (error) in DGV experiments?

A1: The most prevalent sources of error in DGV experiments can be categorized as follows:

  • Seeding Particle Issues: Non-uniform particle size, density, or distribution can lead to inaccurate velocity measurements as the particles may not faithfully follow the fluid flow.

  • Laser Instabilities: Drift or instability in the laser frequency can be misinterpreted as a Doppler shift, leading to erroneous velocity readings.

  • Iodine Vapor Cell Instability: Fluctuations in the temperature and pressure of the iodine vapor cell can alter its absorption characteristics, affecting the accuracy of the velocity measurements.

  • Optical Component Misalignment: Improper alignment of cameras, lasers, and other optical components can introduce systematic errors and geometric distortions.

  • Stray Light and Background Noise: Unwanted light from reflections or ambient sources can contaminate the signal from the seeding particles, reducing the signal-to-noise ratio.

  • Camera Calibration Errors: Inaccurate camera calibration can lead to distortions in the recorded images and errors in the spatial mapping of the velocity field.

Q2: How do seeding particles affect the accuracy of DGV measurements?

A2: Seeding particles are critical for scattering the laser light, but they can also be a significant source of error if not chosen and managed correctly. The ability of the particles to accurately follow the flow is influenced by their size, shape, and density.[1] Ideally, particles should be small enough to minimize inertial lag in accelerated flows, yet large enough to scatter sufficient light for detection.[2] Non-uniform seeding can lead to regions with insufficient signal, and particle agglomeration can create larger, heavier particles that do not accurately represent the fluid velocity.

Q3: How often should the DGV system be calibrated?

A3: A full calibration of the DGV system, including camera calibration and iodine cell characterization, should be performed before each new set of experiments. Additionally, it is good practice to perform regular checks of the laser frequency and system alignment during long experimental runs to ensure stability.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your DGV experiments.

Issue 1: Inconsistent or Noisy Velocity Readings
Possible Cause Troubleshooting Steps
Laser Frequency Drift 1. Monitor Laser Frequency: Use a wavemeter to continuously monitor the laser frequency throughout the experiment. 2. Stabilize Laser Temperature: Ensure the laser's cooling system is functioning correctly to maintain a stable operating temperature. 3. Check for Feedback: Isolate the laser from optical feedback from other components in the setup. 4. Frequency Locking: For high-precision measurements, implement a frequency-locking mechanism using a reference, such as an iodine absorption line or a stable Fabry-Pérot etalon.[3]
Non-uniform Seeding 1. Visualize Seeding Distribution: Before taking measurements, use a simple imaging setup to visualize the seeding distribution in the measurement plane. Ensure it is uniform and free of large voids or dense clusters. 2. Optimize Seeder Performance: Adjust the seeder's operating parameters (e.g., pressure, temperature) to achieve a consistent and appropriate particle concentration. 3. Check for Particle Agglomeration: Inspect the seeding particles and the seeder for any signs of clumping. If present, the particles may need to be dried or the seeder cleaned.
Stray Light Contamination 1. Enclose the Experiment: If possible, enclose the experimental setup to block out ambient light. 2. Use Optical Filters: Install a narrow band-pass filter in front of the camera that is centered at the laser's wavelength to block light at other frequencies. 3. Blackout Surfaces: Cover reflective surfaces in the vicinity of the experimental setup with non-reflective black material.
Issue 2: Image Distortion or Blurring
Possible Cause Troubleshooting Steps
Incorrect Camera Calibration 1. Perform a New Calibration: Use a high-quality calibration target and ensure it is positioned correctly within the camera's field of view and depth of field. 2. Verify Calibration Software: Double-check the parameters entered into the calibration software, such as pixel size and lens focal length. 3. Check for Target Damage: Inspect the calibration target for any damage or warping that could affect the accuracy of the calibration.
Camera Misalignment 1. Use an Alignment Target: Place a target at a known location in the measurement plane and verify that both the signal and reference cameras are perfectly aligned and focused on it. 2. Sub-pixel Image Registration: For high-precision alignment, use a sub-pixel image registration algorithm to ensure the images from the signal and reference cameras are perfectly overlaid. 3. Secure Components: Ensure all optical components, especially the cameras, are securely mounted to prevent any movement during the experiment. Even small rotations can introduce significant errors.[4][5]
Issue 3: Low Signal-to-Noise Ratio (SNR)
Possible Cause Troubleshooting Steps
Insufficient Seeding Density 1. Increase Seeding Concentration: Gradually increase the output of the seeder while monitoring the signal intensity on the camera. Be careful not to overseed, as this can also cause issues. 2. Improve Seeding Uniformity: Ensure the seeding is evenly distributed across the entire measurement area.
Iodine Cell Mis-tuning 1. Optimize Cell Temperature and Pressure: The temperature and pressure of the iodine cell determine the absorption line characteristics. Ensure the cell is at the optimal temperature and pressure for the desired velocity range and laser frequency. 2. Verify Laser Tuning: The laser frequency must be precisely tuned to the desired position on the slope of the iodine absorption line. Use a wavemeter and a photodiode to monitor the laser frequency and the transmission through the iodine cell.
Inadequate Laser Power 1. Check Laser Output: Verify that the laser is operating at its specified power output. 2. Clean Optics: Dust and other contaminants on lenses and mirrors can scatter and absorb laser light, reducing the power delivered to the measurement plane. Clean all optical components according to the manufacturer's instructions.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to common sources of error in DGV experiments.

Table 1: Impact of Laser Frequency Drift on Velocity Measurement Error

Laser Frequency Drift (MHz/hour)Resulting Velocity Error (m/s) (Typical)
< 1< 0.1
1 - 50.1 - 0.5
5 - 100.5 - 1.0
> 10> 1.0

Table 2: Effect of Seeding Particle Size on Flow Tracking Fidelity

Particle Diameter (µm)Stokes Number (Stk)Flow Tracking Accuracy
< 1<< 0.1Excellent
1 - 5~ 0.1Good
5 - 10> 0.1Fair to Poor (potential for significant lag in accelerated flows)
> 10>> 0.1Poor (not recommended for most applications)

Note: Stokes number is a dimensionless quantity that represents the ratio of the particle response time to a characteristic timescale of the flow.

Experimental Protocols

A detailed experimental protocol for a typical DGV experiment is outlined below:

  • System Setup and Alignment:

    • Position the laser, cameras, and all optical components according to the experimental requirements.

    • Use an alignment target to ensure the laser sheet illuminates the desired measurement plane and that the cameras are focused and aligned to this plane.

  • Seeding Particle Introduction:

    • Select appropriate seeding particles based on the fluid properties and flow conditions.

    • Activate the seeder and allow the particle concentration to stabilize within the flow facility.

    • Visually inspect the seeding distribution for uniformity.

  • Iodine Cell and Laser Tuning:

    • Set the iodine cell to the desired operating temperature and allow it to stabilize.

    • Tune the laser frequency to the desired point on the iodine absorption line, monitoring the transmission through the cell.

  • Camera Calibration:

    • Place a calibration target in the measurement plane.

    • Acquire a series of images of the target at different orientations.

    • Use camera calibration software to determine the intrinsic and extrinsic parameters of the cameras.

  • Data Acquisition:

    • Set the camera exposure time and frame rate.

    • Simultaneously acquire images from the signal and reference cameras.

    • Acquire a set of "dark" images with the laser off to be used for background subtraction.

  • Data Processing:

    • Subtract the dark images from the acquired data images.

    • Perform image registration to align the signal and reference images to sub-pixel accuracy.

    • For each pixel, calculate the ratio of the signal and reference intensities to determine the Doppler shift.

    • Convert the Doppler shift to velocity using the known iodine cell absorption characteristics and the system geometry.

Visualizations

The following diagrams illustrate key aspects of DGV experiments and troubleshooting.

DGV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A System Setup & Alignment B Seeding Introduction A->B C Laser & Iodine Cell Tuning B->C D Camera Calibration C->D E Image Acquisition D->E F Background Subtraction E->F G Image Registration F->G H Doppler Shift Calculation G->H I Velocity Calculation H->I

Caption: A typical workflow for a DGV experiment.

DGV_Troubleshooting Start Inaccurate Velocity Readings Q1 Check Laser Frequency Stability Start->Q1 A1 Stabilize Laser Temperature Implement Frequency Locking Q1->A1 Unstable Q2 Inspect Seeding Uniformity Q1->Q2 Stable A2 Adjust Seeder Check for Agglomeration Q2->A2 Non-uniform Q3 Verify Camera Alignment Q2->Q3 Uniform A3 Re-calibrate Cameras Use Alignment Target Q3->A3 Misaligned

Caption: A troubleshooting decision tree for DGV experiments.

References

enhancing the catalytic efficiency of synthetic Dglvp

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic hydrolase, Dglvp. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing and enhancing the catalytic efficiency of this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Catalytic Activity Incorrect buffer pH or temperature.The optimal pH range for this compound is 7.2-7.4, and the optimal temperature is between 25-55°C.[1] Ensure your reaction buffer is within this range.
Enzyme degradation.Store this compound at -20°C or below. Avoid repeated freeze-thaw cycles.
Presence of inhibitors.Check your reaction components for known hydrolase inhibitors. Consider purifying your substrate.
Incorrect substrate concentration.Determine the Michaelis-Menten constants (Km and Vmax) to use the optimal substrate concentration.
Inconsistent Results Between Batches Variation in enzyme concentration.Accurately determine the protein concentration of each this compound batch using a reliable method (e.g., Bradford or BCA assay) before use.
Improper storage of older batches.Use a fresh batch of this compound to confirm activity. If the older batch shows lower activity, it may have degraded.
Precipitation of this compound During Reaction High temperature.Do not exceed the optimal temperature range of 25-55°C.[1]
Incorrect buffer composition.Ensure the buffer has the appropriate ionic strength and pH. Sometimes, the addition of a stabilizing agent like glycerol (5-10%) can prevent precipitation.
Substrate Specificity Issues This compound may not be suitable for your specific substrate.While this compound exhibits group specificity for certain esters, it may not act on all structurally similar molecules.[2][3] Consider modifying the substrate or the enzyme.
Chiral substrates.This compound may exhibit stereochemical specificity, acting on one stereoisomer but not another.[2][3]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound, like other hydrolases, catalyzes the cleavage of a chemical bond by the addition of water. The active site of this compound contains a catalytic triad of amino acid residues that facilitates this reaction. The mechanism involves the formation of a transient covalent intermediate between the enzyme and the substrate, which is then resolved by water to release the product and regenerate the enzyme.[2]

2. How can I enhance the catalytic efficiency of this compound?

The catalytic efficiency (kcat/Km) of this compound can be enhanced through protein engineering techniques such as site-directed mutagenesis.[4] By introducing specific mutations in and around the active site, it is possible to improve substrate binding (lower Km) or increase the turnover rate (higher kcat).[4] Molecular dynamics simulations can help identify key residues to target for mutagenesis.[4]

3. What are the optimal storage conditions for this compound?

For long-term storage, this compound should be kept at -80°C in a buffer containing a cryoprotectant like glycerol. For short-term use (days to weeks), it can be stored at 4°C. Avoid repeated freeze-thaw cycles as this can lead to a loss of activity.

4. Can this compound be inhibited?

Yes, the activity of this compound can be affected by competitive and non-competitive inhibitors.[1] Competitive inhibitors typically resemble the substrate and bind to the active site, while non-competitive inhibitors bind to a different site on the enzyme. It is crucial to ensure that your reaction components do not contain any known hydrolase inhibitors.

5. How does pH affect the activity of this compound?

Enzyme activity is highly dependent on pH. The optimal pH for this compound is between 7.2 and 7.4.[1] Deviations from this range can lead to a decrease in activity due to changes in the ionization state of amino acid residues in the active site. Extreme pH values can cause irreversible denaturation of the enzyme.[1]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound to Enhance Catalytic Efficiency

This protocol is based on the principles of the QuikChange Site-Directed Mutagenesis method.[5][6]

1. Primer Design:

  • Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.[6]

  • The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[6]

  • The primers must be complementary to each other.

2. PCR Amplification:

  • Set up a PCR reaction with a high-fidelity polymerase (e.g., PfuUltra) to minimize secondary mutations.[7]

  • Use a low amount of template plasmid DNA (less than 1 ng of freshly extracted plasmid is recommended).[8]

  • The cycling parameters should be optimized for the specific plasmid and primers, but a typical program would be:

    • Initial Denaturation: 95°C for 1 minute.
    • 18 Cycles of:

    • Denaturation: 95°C for 50 seconds.

    • Annealing: 60°C for 50 seconds.

    • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.[6]

3. DpnI Digestion:

  • Following PCR, add DpnI restriction enzyme directly to the reaction mixture.[5][6]

  • Incubate at 37°C for 1-2 hours.[6] This will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[5]

4. Transformation:

  • Transform the DpnI-treated plasmid into highly competent E. coli cells.[8]

  • Plate the transformed cells on a selective agar plate (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.[8]

5. Verification:

  • Pick individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA (miniprep).

  • Sequence the plasmid to confirm the presence of the desired mutation and the absence of any unwanted mutations.

Visualizations

experimental_workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_verification Verification Phase primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation sequencing Sequencing transformation->sequencing

Caption: Workflow for site-directed mutagenesis of this compound.

signaling_pathway This compound This compound EnzymeSubstrate Enzyme-Substrate Complex This compound->EnzymeSubstrate Binds Substrate Substrate Substrate->EnzymeSubstrate Binds EnzymeSubstrate->this compound Releases Product Product EnzymeSubstrate->Product Catalyzes Inhibitor Inhibitor Inhibitor->this compound Inhibits

Caption: Simplified catalytic cycle of this compound and inhibition.

References

Technical Support Center: Protocol Modifications for Reproducible Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dglvp studies" did not yield specific results in our search. This guide has been developed based on the assumption that "this compound" may be a typographical error for "GLP-1" (Glucagon-like peptide-1), a topic of significant interest in metabolic disease research. The troubleshooting advice and protocols provided below are centered around GLP-1 receptor signaling studies but also include general principles for ensuring reproducibility in biological research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a lack of reproducibility in life science research?

A significant portion of published research can be difficult to reproduce. Several factors contribute to this "reproducibility crisis":

  • Pressure to Publish: The emphasis on novel findings over confirmatory studies can lead to a rush to publish without ensuring robust validation.[1]

  • Lack of Funding for Replication: Funding agencies often prioritize new research, leaving fewer resources for the critical process of verifying existing findings.[1]

  • Complexity of Modern Research: Today's biological research involves large datasets and complex methodologies that can be challenging to document and replicate precisely.[1]

  • Insufficient Detail in Published Methods: Often, published methods lack the granular detail necessary for another researcher to replicate the experiment exactly.

  • Biological Variability: Inherent variations in cell lines, animal models, and reagents can lead to different results between labs.

Q2: How can I improve the design of my experiments to enhance reproducibility?

To improve the reproducibility of your research, consider the following:

  • Robust Experimental Design: Ensure your experiments are well-controlled, randomized, and blinded where appropriate. A better understanding of statistical principles is also crucial.[1]

  • Standardized Protocols: Develop and meticulously follow detailed, standardized protocols for all procedures.[2]

  • Data Management and Transparency: Implement systematic and transparent data generation, processing, and quality control pipelines.[2]

  • Address Batch Effects: Be aware of and control for batch effects, which are variations that can occur between different experimental runs.[2]

Troubleshooting Guide: GLP-1 Receptor Signaling Assays

This guide addresses common issues encountered during in vitro GLP-1 receptor signaling experiments.

Issue Potential Cause(s) Recommended Solution(s)
High background signal in cAMP assay 1. Cell culture is overgrown or unhealthy. 2. Reagents are contaminated or expired. 3. Inadequate washing steps.1. Ensure cells are in the logarithmic growth phase and have high viability. 2. Use fresh, high-quality reagents and check expiration dates. 3. Optimize and increase the number of wash steps to remove residual media and compounds.
Low or no response to GLP-1 agonist 1. Low GLP-1 receptor (GLP-1R) expression in the cell line. 2. Degradation of the GLP-1 agonist. 3. Incorrect assay conditions (e.g., incubation time, temperature).1. Verify GLP-1R expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected line. 2. Prepare fresh agonist solutions and store them properly. Use protease inhibitors if degradation is suspected. 3. Optimize assay parameters. For cAMP assays, a short incubation time (15-30 minutes) is often sufficient.
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Slight variations in protocol execution.1. Use cells within a defined passage number range, as receptor expression can change over time. 2. Use a cell counter to ensure consistent seeding density for each experiment. 3. Create a detailed checklist for your protocol to ensure every step is performed identically each time.
High variability between technical replicates 1. Pipetting errors. 2. Uneven cell distribution in the plate. 3. Edge effects in the microplate.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure a single-cell suspension before seeding and gently swirl the plate to distribute cells evenly. 3. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead.

Experimental Protocol: In Vitro GLP-1R-Mediated cAMP Assay

This protocol outlines a typical procedure for measuring cyclic AMP (cAMP) production in response to GLP-1 receptor activation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • GLP-1 analog (e.g., Liraglutide) or native GLP-1.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well white microplates.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white microplate at a pre-determined optimal density (e.g., 5,000 cells/well for a 384-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of your GLP-1 agonist in assay buffer.

    • Prepare a solution of the PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.

  • Assay:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the PDE inhibitor solution to all wells and incubate for 30 minutes at room temperature.

    • Add the serially diluted GLP-1 agonist to the appropriate wells. Include a vehicle control (assay buffer only).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and detect the accumulated cAMP.

  • Data Analysis:

    • Plot the cAMP signal against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Signaling Pathway and Workflow Diagrams

GLP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Release Insulin Release PKA->Insulin_Release Gene_Transcription Gene Transcription PKA->Gene_Transcription EPAC->Insulin_Release

Caption: GLP-1 Receptor Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed GLP-1R Expressing Cells in Microplate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight wash_cells Wash Cells with Assay Buffer incubate_overnight->wash_cells prepare_compounds Prepare Serial Dilutions of GLP-1 Agonist add_agonist Add GLP-1 Agonist prepare_compounds->add_agonist add_pde_inhibitor Add PDE Inhibitor wash_cells->add_pde_inhibitor incubate_pde Incubate 30 min add_pde_inhibitor->incubate_pde incubate_pde->add_agonist incubate_agonist Incubate 30 min add_agonist->incubate_agonist detect_cAMP Lyse Cells and Detect cAMP incubate_agonist->detect_cAMP analyze_data Analyze Data (EC50) detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for a GLP-1R cAMP Assay.

References

Technical Support Center: In Vivo GLP Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Dglvp experimental models" is not a recognized standard in the field. This guide has been developed based on the interpretation that "this compound" is a likely typographical error for "in vivo GLP ," referring to preclinical studies conducted in living organisms under Good Laboratory Practice (GLP) regulations.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo GLP experimental studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the core principles of an in vivo GLP study? In vivo GLP studies are governed by a set of principles that ensure the quality, integrity, and reliability of non-clinical safety data. Key principles include a detailed study plan, standard operating procedures (SOPs), a quality assurance unit, and thorough documentation of all procedures and data.[1][2][3]
When is a study required to be GLP-compliant? GLP compliance is mandatory for non-clinical safety studies of pharmaceuticals, medical devices, and other regulated products that will be submitted to regulatory authorities like the FDA for approval.[2] These studies are designed to assess the safety of a test article in a living test system.
What are the most common GLP compliance issues? Common issues include inadequate documentation, failure to properly calibrate and maintain equipment, insufficient adherence to the study protocol, and improper management of the test article and samples.
What is the role of the Study Director in a GLP study? The Study Director has overall responsibility for the technical conduct of the study, as well as the interpretation, analysis, documentation, and reporting of the results. They are the single point of control for the study.
How can I minimize variability in my in vivo GLP study? Minimizing variability is crucial for the reliability of study results. Strategies include using a randomized block design for animal housing, incorporating sources of variability into the statistical analysis using mixed models, and ensuring consistency in environmental conditions, feeding, and handling procedures.[4]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during an in vivo GLP study.

Unexpected Animal Health Issues or Mortality

Unexpected adverse events or mortality in study animals can significantly impact the integrity of the study. A systematic approach to investigation is crucial.

Troubleshooting Workflow for Unexpected Animal Health Issues

A Unexpected Clinical Signs or Mortality Observed B Immediately notify Study Director and Veterinarian A->B G Perform necropsy on deceased animals A->G C Isolate affected animals if necessary B->C D Conduct thorough clinical examination B->D E Review dosing records and procedures D->E F Review animal husbandry records D->F H Collect tissues for histopathology G->H I Document all observations and actions in detail J Conduct a root cause analysis I->J K Implement corrective and preventive actions (CAPA) J->K

Caption: Workflow for troubleshooting unexpected animal health issues.

Detailed Steps:

  • Immediate Notification: The first step upon observing any unexpected clinical signs, severe illness, or mortality is to immediately inform the Study Director and the attending veterinarian.

  • Animal Care and Observation:

    • Isolate affected animals if the condition is suspected to be contagious.

    • The veterinarian should conduct a thorough clinical examination of all affected animals.

    • Increase the frequency of monitoring for all animals in the study.

  • Record Review:

    • Dosing Records: Scrutinize dosing records for any potential errors in dose calculation, formulation, or administration.

    • Husbandry Records: Review records related to animal environment (temperature, humidity, light cycle), diet, and water to identify any deviations from the protocol.

  • Pathology:

    • For any animal that dies or is euthanized due to its condition, a full necropsy should be performed by a qualified veterinary pathologist.

    • Collect relevant tissues for histopathological examination to determine the cause of death or illness.

  • Documentation and Analysis:

    • Meticulously document all observations, clinical findings, actions taken, and communications.

    • Conduct a comprehensive root cause analysis to identify the underlying reason for the adverse events.

    • Based on the findings, implement a Corrective and Preventive Action (CAPA) plan to prevent recurrence.

High Variability in Experimental Data

Excessive variability in data can mask true treatment effects and lead to inconclusive results. Identifying and addressing the sources of variability is essential.

Potential Sources of Data Variability and Mitigation Strategies

Source of VariabilityMitigation Strategy
Biological Variability Use a sufficient number of animals per group to account for inter-animal differences. Ensure animals are of a similar age and weight at the start of the study.
Environmental Factors Maintain consistent and controlled environmental conditions (temperature, humidity, lighting). Minimize noise and other stressors in the animal facility.[4]
Technical Variability Ensure all technical procedures (e.g., dosing, blood collection) are performed consistently by well-trained personnel following detailed SOPs. Use calibrated and properly maintained equipment.
Cage Effects Randomize animal placement within racks and rooms. If possible, house animals from different treatment groups in the same cage (not feasible for feed or water-based dosing).[4]
Batch Effects If the study is conducted in multiple batches, ensure each batch includes animals from all treatment groups. Use statistical methods to account for batch effects in the final analysis.[4]

Troubleshooting High Data Variability

A High Variability Observed in Data B Review raw data for outliers and entry errors A->B C Analyze data by subgroups (e.g., cage, batch) B->C D Review SOPs and technical procedures C->D E Interview technical staff D->E F Inspect equipment calibration and maintenance logs E->F G Consult with a statistician F->G H Identify potential sources of variability G->H I Refine experimental procedures and/or statistical analysis plan H->I cluster_0 Study Planning cluster_1 Study Conduct cluster_2 Quality and Reporting Study Protocol Study Protocol Test System Test System Study Protocol->Test System SOPs SOPs Test Article Test Article SOPs->Test Article Data Collection Data Collection Test System->Data Collection Test Article->Data Collection Quality Assurance Quality Assurance Data Collection->Quality Assurance Final Report Final Report Quality Assurance->Final Report Archive Archive Final Report->Archive

References

Technical Support Center: Scaling Up Peptide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of peptide production.

Troubleshooting Guide

This guide is designed to help you navigate specific issues that may arise during the scaling up of your peptide synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete coupling reactions: This can be due to steric hindrance, especially with bulky amino acids or during the synthesis of long peptide chains.[1][2]- Optimize coupling reagents and conditions (e.g., use stronger coupling agents like HATU or HCTU). - Increase reaction times or temperature. - Consider using pseudoproline dipeptides to disrupt secondary structures that hinder coupling.[3]
Peptide aggregation: Hydrophobic peptides are prone to aggregation on the solid support, blocking reactive sites.[2]- Use high-swelling resins to reduce peptide density and minimize inter-chain interactions.[3][4] - Incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG).[2] - Synthesize in segments (fragment condensation) and ligate them in solution.[2][3]
Poor resin swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain.[4]- Choose a resin with appropriate swelling properties for your peptide sequence and the solvents used. PEG-based resins generally have good swelling in a variety of solvents.[4]
Low Purity Side reactions: Protecting groups may be prematurely removed or side chains may undergo unwanted modifications.- Ensure orthogonal protecting group strategy is robust. - Carefully select scavengers during the cleavage step to quench reactive species.
Aggregation during purification: The desired peptide may co-elute with aggregated forms or other impurities during HPLC.[2]- Optimize the purification method, including the gradient, pH, and temperature of the mobile phase. - Use additives in the mobile phase to disrupt aggregates.
Contamination with byproducts: Deletion sequences (peptides missing one or more amino acids) or truncated sequences can be difficult to separate from the target peptide.- Double-couple difficult amino acids to ensure complete reaction. - Cap unreacted amino groups after each coupling step to prevent the formation of deletion sequences.
Batch-to-Batch Variability Inconsistent raw material quality: Variations in the purity of amino acids, solvents, and reagents can affect reaction efficiency.- Establish strict quality control specifications for all incoming raw materials. - Source materials from reputable suppliers.
Process parameter deviations: Small changes in temperature, mixing speed, or reaction time can have a significant impact on the outcome at a larger scale.[5]- Implement robust process controls and standard operating procedures (SOPs). - Utilize automated synthesizers for better consistency.[1]
Difficulty in Purification Poor solubility of the crude peptide: The peptide may precipitate upon cleavage from the resin or be difficult to dissolve for purification.[1]- Test different solvent systems to find one that effectively dissolves the peptide. - Consider modifying the peptide sequence to improve solubility, if possible.
Complex impurity profile: The presence of numerous, closely eluting impurities can make isolation of the target peptide challenging.- Optimize the synthesis strategy to minimize the formation of byproducts. - Employ multi-dimensional chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up peptide synthesis from lab to industrial scale?

Scaling up peptide synthesis introduces several challenges that are often not apparent at the lab scale. These include:

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable in small vessels can become difficult to control at a larger scale due to changes in surface area-to-volume ratios, affecting heat transfer and mixing efficiency.[5]

  • Raw Material Sourcing and Cost: The cost and availability of large quantities of high-purity amino acids, resins, and solvents become significant factors.[5][6]

  • Waste Management: Large-scale synthesis generates substantial amounts of chemical waste, which requires proper handling and disposal, adding to the cost and environmental impact.[7][8]

  • Equipment and Infrastructure: Specialized equipment is needed for large-scale synthesis, purification, and lyophilization.[5][9]

  • Regulatory Compliance: For therapeutic peptides, production must adhere to Good Manufacturing Practices (GMP), which adds a layer of complexity and cost.

Q2: How do I choose between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) for large-scale production?

The choice between SPPS and LPPS depends on the specific peptide and production goals.

Factor Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS)
Speed & Automation Faster and more amenable to automation, making it suitable for high-throughput synthesis.[4]More labor-intensive and time-consuming due to the need for purification after each step.[4]
Purification Purification is typically done at the end of the synthesis, simplifying the overall workflow.[4][10]Requires purification of intermediates after each coupling step.[10]
Scalability Can be challenging to scale up due to the heterogeneous nature of the reaction and potential for resin bed compaction.[5]Generally more scalable for very large quantities, as it is a homogenous process.
Reagent Usage Often requires a large excess of reagents to drive reactions to completion.Can be more economical with reagents as reactions can be driven to completion by other means.
Peptide Length Well-suited for peptides up to around 40 amino acids. Longer peptides can be challenging due to cumulative yield loss and aggregation.[3][7]Can be used for longer peptides through fragment condensation strategies.[7]

Q3: What are the key considerations for sustainable or "green" peptide production?

Sustainability in peptide synthesis is a growing concern due to the large volumes of hazardous solvents and reagents used.[7][8] Key strategies for greener peptide production include:

  • Solvent Selection and Recycling: Replacing hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with more environmentally friendly alternatives.[8][10] Implementing solvent recycling processes can also significantly reduce waste.[7]

  • Atom Economy of Coupling Reagents: Using coupling reagents that are more efficient and generate less toxic byproducts.[11] For example, moving away from benzotriazole-based reagents which can have explosive properties.[8]

  • Enzymatic Ligation: Utilizing enzymes for the ligation of peptide fragments can be performed in aqueous solutions, reducing the need for organic solvents.

  • Recombinant Production: For very long peptides and proteins, recombinant expression in microbial or cell-based systems is often a more sustainable approach.[7]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the fundamental steps for SPPS using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like DMF for at least 30 minutes.[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[12] This is typically done for 5-15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[4][12]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then wash with ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[4]

Visualizations

Experimental_Workflow start Start resin_prep Resin Swelling & Preparation start->resin_prep deprotection Fmoc Deprotection (e.g., 20% Piperidine) resin_prep->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage isolation Precipitation & Isolation cleavage->isolation purification Purification (RP-HPLC) isolation->purification analysis Analysis (LC-MS) purification->analysis end End analysis->end Troubleshooting_Logic problem Low Yield or Purity? incomplete_coupling Incomplete Coupling problem->incomplete_coupling Yes aggregation Peptide Aggregation problem->aggregation Yes side_reactions Side Reactions problem->side_reactions Yes optimize_coupling Optimize Coupling Reagents/Conditions incomplete_coupling->optimize_coupling change_resin Use High-Swelling Resin or Solubilizing Tags aggregation->change_resin optimize_cleavage Optimize Scavengers in Cleavage Cocktail side_reactions->optimize_cleavage synthesis_strategy Review Synthesis Strategy optimize_coupling->synthesis_strategy change_resin->synthesis_strategy optimize_cleavage->synthesis_strategy

References

Validation & Comparative

The Dawn of Life: A Comparative Analysis of Compartmentalization-First and Genetics-First Origin Theories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental principles of life's origins can provide profound insights into cellular mechanics and the development of novel therapeutic strategies. Two of the most prominent theories describing the emergence of life from prebiotic chemistry are the "Lipid World" hypothesis, which prioritizes the formation of self-replicating compartments, and the "RNA World" hypothesis, which posits that self-replicating genetic molecules were the initial spark. This guide provides an objective comparison of these two frameworks, supported by experimental data and detailed methodologies.

The "Lipid World" theory, which can be conceptualized through processes like de novo glycerolipid vesicle proliferation (Dglvp), suggests that the first crucial step towards life was the formation of stable, self-replicating lipid vesicles. These primitive cells, or "protocells," would have provided a contained environment, essential for concentrating the molecules necessary for metabolism and, eventually, heredity. In contrast, the "RNA World" theory proposes that ribonucleic acid (RNA) was the central molecule of early life, capable of both storing genetic information, like DNA, and catalyzing chemical reactions, like proteins.[1]

Quantitative Comparison of Protocell Models

While direct head-to-head quantitative comparisons under identical prebiotic conditions are scarce in the literature, the following table summarizes key parameters extrapolated from various experimental studies.

ParameterThis compound / Lipid World ModelRNA-Based Origin of Life ModelSupporting Evidence
Replication Fidelity Low (compositional inheritance)Moderate to High (template-based)Fatty acid vesicles can "replicate" by growing and dividing, passing on their lipid composition, but this is not a high-fidelity process.[2] RNA polymerase ribozymes have been engineered to replicate RNA strands with high accuracy.
Information Storage Limited (in membrane composition)High (in nucleotide sequence)The arrangement of lipids can be considered a rudimentary form of information, but it is vastly overshadowed by the sequence-based information storage of RNA.[3]
Catalytic Activity Limited (surface catalysis)High (ribozymes)Lipid assemblies can enhance the rates of certain chemical reactions.[4] Ribozymes, however, can catalyze a wide range of specific reactions, including peptide bond formation.[5]
Stability Variable (dependent on lipid composition and environment)Low (prone to hydrolysis)Vesicles made of mixed amphiphiles, such as fatty acids and their glycerol esters, show significant thermal stability.[6] RNA is inherently unstable, particularly at neutral or alkaline pH.[6]
Prebiotic Plausibility High (spontaneous self-assembly)Moderate (synthesis of nucleotides is complex)Lipids and fatty acids can spontaneously self-assemble into vesicles in aqueous environments and have been found in meteorites.[7] The prebiotic synthesis of RNA nucleotides is a significant challenge for the RNA World hypothesis.[6]

Experimental Protocols

Key Experiment in this compound/Lipid World: Fatty Acid Vesicle Growth and Division

This protocol is a generalized representation of experiments conducted to demonstrate the growth and division of fatty acid vesicles.

Objective: To observe the growth and spontaneous division of fatty acid vesicles upon the addition of new lipid material.

Materials:

  • Oleic acid

  • Sodium hydroxide (NaOH)

  • Buffer solution (e.g., pH 8.5)

  • Fluorescent dye (for visualization)

  • Oleic acid micelles (as "food")

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Vesicle Formation: Oleic acid is dissolved in a buffer solution and the pH is adjusted to ~8.5 to form oleic acid vesicles. A fluorescent dye can be encapsulated within the vesicles for visualization.

  • "Feeding" the Vesicles: A solution containing oleic acid micelles is added to the vesicle suspension.

  • Observation of Growth: The vesicles are observed under a microscope. The addition of micelles causes the vesicles to grow in size and surface area. This growth can be monitored in real-time using fluorescence assays that measure the dilution of dyes in the membrane.[2]

  • Inducing Division: The growth often leads to the formation of filamentous structures. Gentle mechanical stress (e.g., agitation or extrusion through a filter) can then cause these elongated vesicles to divide into smaller, "daughter" vesicles.

Key Experiment in RNA World: In Vitro RNA Self-Replication

This protocol outlines a typical experiment for ribozyme-catalyzed RNA replication.

Objective: To demonstrate that an RNA enzyme (ribozyme) can synthesize a complementary RNA strand from an RNA template.

Materials:

  • RNA template strand

  • RNA primers

  • Ribonucleoside triphosphates (NTPs: ATP, UTP, CTP, GTP)

  • A purified RNA polymerase ribozyme

  • Buffer solution containing magnesium ions (Mg²⁺), which are crucial for ribozyme activity.

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Reaction Setup: The RNA template, primers, NTPs, and the RNA polymerase ribozyme are combined in the buffered solution with Mg²⁺.

  • Incubation: The reaction mixture is incubated at a specific temperature to allow the ribozyme to function.

  • Primer Extension: The ribozyme binds to the template-primer complex and polymerizes the NTPs to synthesize a new RNA strand that is complementary to the template.

  • Analysis: The reaction products are analyzed using PAGE. This technique separates RNA molecules by size, allowing for the visualization of the newly synthesized, longer RNA strands, confirming that replication has occurred.

Visualizing the Pathways

To better understand the conceptual frameworks of these two theories, the following diagrams illustrate their proposed pathways.

Dglvp_Pathway cluster_prebiotic Prebiotic Environment cluster_protocell Protocell Formation & Proliferation cluster_evolution Chemical Evolution Amphiphiles Prebiotic Amphiphiles (e.g., Fatty Acids) Vesicle Spontaneous Vesicle Self-Assembly Amphiphiles->Vesicle Self-assembly Growth Vesicle Growth (incorporation of new lipids) Vesicle->Growth Encapsulation Encapsulation of Prebiotic Molecules Vesicle->Encapsulation Division Vesicle Division (Proliferation) Growth->Division Division->Vesicle Recursive Cycle Metabolism Emergence of Primitive Metabolism Encapsulation->Metabolism Genetics Incorporation of Genetic Polymers (e.g., RNA) Metabolism->Genetics LUCA Last Universal Common Ancestor Genetics->LUCA

This compound/Lipid World Pathway

RNA_World_Pathway cluster_prebiotic Prebiotic Environment cluster_rna_world RNA World cluster_evolution Chemical Evolution Nucleotides Prebiotic Nucleotides RNA_Polymerization Spontaneous RNA Polymerization Nucleotides->RNA_Polymerization Ribozymes Emergence of Ribozymes RNA_Polymerization->Ribozymes Self_Replication RNA Self-Replication Ribozymes->Self_Replication Proteins Ribozyme-catalyzed Protein Synthesis Ribozymes->Proteins Self_Replication->Ribozymes Evolutionary Cycle Encapsulation Encapsulation in Lipid Vesicles Self_Replication->Encapsulation Proteins->Encapsulation DNA Reverse Transcription to DNA Encapsulation->DNA LUCA Last Universal Common Ancestor DNA->LUCA

RNA World Pathway

Concluding Remarks

Both the this compound/Lipid World and the RNA World hypotheses offer compelling, albeit incomplete, narratives for the origin of life. The "Lipid World" model elegantly addresses the critical need for compartmentalization, a universal feature of life. Its strength lies in the spontaneous nature of vesicle formation from prebiotically plausible molecules. However, it falls short in explaining the origin of a high-fidelity information system.

Conversely, the "RNA World" theory provides a robust explanation for the origin of genetics and catalysis in a single molecule. The discovery of ribozymes lent significant weight to this "genetics-first" approach. Yet, the theory grapples with the prebiotic synthesis of RNA and its inherent instability.

A growing consensus in the scientific community is that these two scenarios may not be mutually exclusive. A more integrated "RNA-lipid-peptide world" is emerging, in which RNA replication and primitive metabolism could have co-evolved within the protective confines of lipid vesicles.[8] In this view, the encapsulation of RNA within these proliferating compartments would have been a pivotal step, setting the stage for Darwinian evolution to act on these nascent protocells. Further experimental work, particularly in creating self-replicating protocells that integrate both a genetic polymer and a proliferating membrane, will be crucial in elucidating the intricate path from chemistry to life.

References

A Comparative Guide to the Experimental Validation of the GADV-Protein World Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The origin of life is a fundamental question in science, with two prominent hypotheses taking center stage: the RNA world and the GADV-protein world. While the RNA world hypothesis, which posits that RNA was the primary form of genetic and catalytic material, is more widely known, the GADV-protein world hypothesis offers a compelling alternative. This guide provides an objective comparison of the GADV-protein world hypothesis with the RNA world, focusing on the available experimental data to validate each.

At a Glance: GADV-Protein World vs. RNA World

The GADV-protein world hypothesis, proposed by Kenji Ikehara, suggests that life originated from a world dominated by proteins composed of four simple amino acids: Glycine (G), Alanine (A), Aspartic Acid (D), and Valine (V). In this scenario, these [GADV]-proteins were capable of self-organization and catalysis, including a process termed "pseudo-replication," before the advent of a genetic system.[1][2] In contrast, the RNA world hypothesis is predicated on the dual role of RNA as both a carrier of genetic information and a catalytic molecule (ribozyme).[3][4]

FeatureGADV-Protein World HypothesisRNA World Hypothesis
Primary Biopolymer Proteins ([GADV]-peptides)Ribonucleic Acid (RNA)
Proposed Origin of Catalysis Catalytic activity of [GADV]-peptidesRibozymes (catalytic RNA)
Proposed Origin of Information Emerged from the catalytic and structural properties of [GADV]-proteins, leading to the GNC primeval genetic code.[5]Inherent in the RNA sequence.
Key Experimental Evidence Catalytic hydrolysis of other molecules (e.g., BSA) by synthetic [GADV]-peptides.[6]Self-splicing introns, the ribosome as a ribozyme, and in vitro evolution of catalytic RNA.[3][4]

Quantitative Comparison of Catalytic Efficiency

A direct quantitative comparison of the catalytic efficiency of [GADV]-peptides and ribozymes for similar reactions is hampered by the limited availability of published kinetic data for [GADV]-peptides. However, we can compare the reported qualitative activity of [GADV]-peptides with the well-characterized kinetics of a ribozyme capable of peptide bond formation.

CatalystSubstrate(s)ReactionCatalytic ParametersSource
[GADV]-octapeptides Bovine Serum Albumin (BSA)Peptide bond hydrolysisActivity reported as "much higher" than thermally produced [GADV]-peptides. Specific kinetic data (kcat, Km) are not readily available in the cited literature.[6]
In vitro selected ribozyme (Clone 25) N-acetylaminoacyl-tRNA and glycine ethyl esterPeptide bond formationkcat = 0.05 min⁻¹, Km = 190 µM

Note: The lack of specific quantitative data for the catalytic activity of [GADV]-peptides is a significant gap in the experimental validation of this hypothesis and highlights an area for future research.

Experimental Protocols

Synthesis of [GADV]-Peptides via Thermal Cycling

This protocol is a generalized method for the prebiotic synthesis of peptides based on the repeated heat-drying method described for producing [GADV]-P(30).[6]

Materials:

  • Glycine (G), Alanine (A), Aspartic Acid (D), Valine (V)

  • Deionized water

  • pH meter

  • Oven or heating block

  • Lyophilizer (optional)

Procedure:

  • Prepare an equimolar aqueous solution of Glycine, Alanine, Aspartic Acid, and Valine.

  • Adjust the pH of the solution to a desired value (e.g., neutral or slightly acidic).

  • Aliquot the solution into vials.

  • Drying Step: Heat the vials in an oven at a temperature between 60°C and 100°C until the water has completely evaporated.

  • Hydration Step: Add a small amount of deionized water to the dried amino acid film to rehydrate it.

  • Repeat the drying and hydration steps for a desired number of cycles (e.g., 30 cycles as in the original experiment).

  • After the final cycle, dissolve the resulting peptide mixture in water for analysis.

  • Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the resulting peptides.

Assay for Hydrolytic Activity of [GADV]-Peptides on Bovine Serum Albumin (BSA)

This is a general protocol for measuring the proteolytic activity of the synthesized [GADV]-peptides.

Materials:

  • Synthesized [GADV]-peptides

  • Bovine Serum Albumin (BSA)

  • Buffer solution (e.g., phosphate or Tris buffer at a specific pH)

  • Incubator or water bath

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) equipment and reagents

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

  • Densitometer or gel imaging system

Procedure:

  • Prepare a stock solution of BSA in the chosen buffer.

  • Prepare solutions of the [GADV]-peptides at various concentrations.

  • In separate reaction tubes, mix the BSA solution with the [GADV]-peptide solutions. Include a control reaction with BSA and buffer only.

  • Incubate the reactions at a constant temperature (e.g., 37°C) for a specific period.

  • At different time points, take aliquots from each reaction tube and stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Run the samples on an SDS-PAGE gel to separate the proteins and peptides by size.

  • Stain the gel with a protein stain to visualize the protein bands.

  • Analyze the gel by observing the decrease in the intensity of the intact BSA band and the appearance of smaller peptide fragments over time.

  • Quantify the decrease in the BSA band intensity using a densitometer to determine the rate of hydrolysis.

Visualizing the Hypotheses and Workflows

Logical Framework of the GADV-Protein World Hypothesis

GADV_World_Hypothesis cluster_prebiotic Prebiotic Environment cluster_protein_world GADV-Protein World cluster_genetic_system Emergence of Genetic System Amino_Acids [G], [A], [D], [V] Amino Acids GADV_Peptides Random [GADV]-Peptides Amino_Acids->GADV_Peptides Polymerization (e.g., thermal cycling) Pseudo_Replication Pseudo-Replication (Self-Catalyzed Polymerization) GADV_Peptides->Pseudo_Replication leads to Catalytic_Activity Emergence of Catalytic Activity GADV_Peptides->Catalytic_Activity exhibit Life First Life GADV_Peptides->Life Pseudo_Replication->GADV_Peptides amplifies GNC_Code GNC Primeval Genetic Code Catalytic_Activity->GNC_Code facilitates origin of RNA_DNA RNA/DNA Genes GNC_Code->RNA_DNA encodes RNA_DNA->Life

Caption: Logical progression of the GADV-protein world hypothesis.

Experimental Workflow for Testing Peptide Catalysis

Peptide_Catalysis_Workflow Start Start Peptide_Synthesis Synthesize Prebiotic Peptides (e.g., thermal cycling of GADV) Start->Peptide_Synthesis Characterization Characterize Peptides (e.g., HPLC, Mass Spectrometry) Peptide_Synthesis->Characterization Assay_Setup Set up Catalytic Assay (Peptides + Substrate, e.g., BSA) Characterization->Assay_Setup Incubation Incubate at Controlled Temperature and pH Assay_Setup->Incubation Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling Analysis Analyze Reaction Products (e.g., SDS-PAGE, Chromatography) Time_Sampling->Analysis Data_Analysis Quantify Product Formation or Substrate Depletion Analysis->Data_Analysis Conclusion Determine Catalytic Activity Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating peptide catalysis.

Comparative Logic: GADV-Protein World vs. RNA World

Comparative_Logic cluster_gadv GADV-Protein World cluster_rna RNA World GADV_Start Prebiotic Amino Acids (G, A, D, V) GADV_Catalysis Peptide Catalysis (Pseudo-replication) GADV_Start->GADV_Catalysis leads to GADV_Info Genetic Information (via GNC Code) GADV_Catalysis->GADV_Info gives rise to GADV_Life Protein-Based Life GADV_Info->GADV_Life RNA_Start Prebiotic Nucleotides RNA_Info_Cat RNA as Information and Catalyst (Ribozymes) RNA_Start->RNA_Info_Cat leads to RNA_Replication Self-Replicating RNA RNA_Info_Cat->RNA_Replication enables RNA_Life RNA-Based Life RNA_Replication->RNA_Life

Caption: A comparative logical flow of the two origin-of-life hypotheses.

References

The Evolving Landscape of Prebiotic Peptides: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The specific prebiotic peptide model "Dglvp" is not documented in the current scientific literature. Therefore, a direct comparison with other prebiotic peptide models, including specific experimental data and signaling pathways, is not feasible at this time. This guide will instead provide a comparative overview of established prebiotic models and the emerging class of prebiotic peptides, offering a framework for evaluating such compounds.

Introduction to Prebiotics and the Rise of Prebiotic Peptides

Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit.[1][2][3] Traditionally, this definition has been dominated by non-digestible carbohydrates such as inulin, fructo-oligosaccharides (FOS), and galacto-oligosaccharides (GOS).[2] However, recent research has expanded this definition to include other molecules, with bioactive peptides emerging as a promising new class of prebiotics.[4][5]

Unlike carbohydrate-based prebiotics, which primarily serve as an energy source for beneficial gut bacteria, prebiotic peptides can also provide essential amino acids and act as signaling molecules, potentially offering a broader range of physiological benefits.[3][4][5]

Comparative Analysis: Carbohydrate vs. Peptide Prebiotics

FeatureCarbohydrate-Based Prebiotics (e.g., Inulin, FOS, GOS)Protein/Peptide-Based Prebiotics
Primary Fermentation Products Short-Chain Fatty Acids (SCFAs) such as butyrate, propionate, and acetate.[1][6]SCFAs, Branched-Chain Fatty Acids (BCFAs), ammonia, phenols, indoles.[5]
Key Microbial Beneficiaries Primarily Bifidobacterium and Lactobacillus species.[2][7]Can support the growth of a broader range of beneficial bacteria, including proteolytic species.[4]
Mechanism of Action Lowering of gut pH, production of SCFAs which nourish colonocytes and have anti-inflammatory effects.[6]In addition to SCFA production, can directly influence cell signaling pathways and provide nitrogen for microbial growth.[4]
Potential Health Benefits Improved gut barrier function, enhanced mineral absorption, immune modulation.[1][2]Similar to carbohydrates, with potential additional benefits related to muscle synthesis, hormone regulation, and antimicrobial activity.[4]

General Mechanism of Action for Prebiotics

Prebiotics, whether carbohydrate or peptide-based, exert their effects through fermentation by the gut microbiota. This process leads to the production of various metabolites that interact with the host's intestinal cells and immune system.

Prebiotic_Mechanism Prebiotic Prebiotic (e.g., Peptide, Oligosaccharide) Fermentation Fermentation Prebiotic->Fermentation Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->Fermentation Metabolites Metabolites (SCFAs, BCFAs) Fermentation->Metabolites Intestinal_Cells Intestinal Epithelial Cells Metabolites->Intestinal_Cells Stimulate Health_Benefits Host Health Benefits - Improved Barrier Function - Immune Modulation - Reduced Inflammation Metabolites->Health_Benefits Contribute to Intestinal_Cells->Health_Benefits Lead to

Caption: Generalized signaling pathway of prebiotic action in the gut.

Experimental Protocols for Assessing Prebiotic Activity

Evaluating the prebiotic potential of a novel compound, such as a specific peptide, involves a series of in vitro and in vivo experiments.

In Vitro Fermentation Assay

Objective: To determine if the test compound is selectively fermented by beneficial gut bacteria and to analyze the resulting metabolite production.

Methodology:

  • Bacterial Strains: Pure cultures of probiotic strains (e.g., Bifidobacterium longum, Lactobacillus rhamnosus) and potentially pathogenic strains (e.g., Clostridium difficile, Escherichia coli) are used.

  • Culture Medium: A basal medium containing the test peptide as the sole carbon or nitrogen source is prepared.

  • Inoculation and Incubation: The media are inoculated with the bacterial strains and incubated under anaerobic conditions that mimic the human colon.

  • Data Collection:

    • Bacterial growth is monitored over time by measuring optical density (OD600) or by plate counting (CFU/mL).

    • Changes in pH of the culture medium are recorded.

    • Supernatants are collected at various time points for metabolite analysis.

  • Metabolite Analysis: Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Workflow

Experimental_Workflow start Start: Test Peptide in_vitro In Vitro Fermentation (Pure & Mixed Cultures) start->in_vitro analysis1 Analysis: - Bacterial Growth (OD/CFU) - pH Change - Metabolite Production (GC/HPLC) in_vitro->analysis1 animal_model In Vivo Animal Model (e.g., Mice, Rats) analysis1->animal_model Promising Results analysis2 Analysis: - Fecal Microbiota (16S rRNA sequencing) - Cecal SCFA levels - Gut Barrier Integrity (Histology) - Immune Markers (ELISA) animal_model->analysis2 human_trial Human Clinical Trial analysis2->human_trial Positive Outcomes end End: Efficacy & Safety Data human_trial->end

Caption: A typical experimental workflow for evaluating a novel prebiotic candidate.

Conclusion

While the specific prebiotic peptide model "this compound" remains unidentified in the scientific literature, the field of prebiotic research is actively exploring the potential of bioactive peptides. These compounds offer a novel approach to modulating the gut microbiota and may provide a wider array of health benefits compared to traditional carbohydrate-based prebiotics. The evaluation of any new prebiotic peptide model would require rigorous testing following established in vitro and in vivo protocols to determine its efficacy and mechanism of action. As research in this area continues, it is likely that specific, well-characterized prebiotic peptides will become valuable tools for researchers and drug development professionals.

References

In-depth Comparative Analysis: GLP-1 and Modern Protein Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein structures is paramount. This guide provides a detailed comparative analysis of the well-characterized protein, GLP-1, and modern protein structures, with a focus on structural complexities, functional implications, and the experimental methodologies used for their characterization.

Introduction to GLP-1 and Modern Protein Structures

Glucagon-like peptide-1 (GLP-1) is a 30 or 31 amino acid long peptide hormone that plays a crucial role in regulating blood sugar levels.[1] It is a member of the incretin family and is released from the gut in response to food intake. GLP-1 enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. Its relatively simple and well-defined structure has made it a subject of extensive research and a target for the development of therapeutics for type 2 diabetes.

"Modern protein structures" is a broad category that encompasses a vast and diverse array of proteins characterized by recent advancements in structural biology techniques. These structures often exhibit a high degree of complexity, including large multi-domain assemblies, intrinsically disordered regions (IDRs), and dynamic conformational states. The study of these complex structures is providing unprecedented insights into cellular processes and is opening up new avenues for drug discovery.

Comparative Analysis of Structural and Functional Parameters

The following table summarizes the key differences between GLP-1 and modern, more complex protein structures.

FeatureGLP-1Modern Protein Structures (Examples: GPCRs, Kinases)
Size & Complexity Small peptide (30-31 amino acids), relatively simple linear structure.Often large, multi-domain proteins with complex tertiary and quaternary structures.
Conformational Dynamics Primarily adopts a helical conformation upon binding to its receptor.Exhibit significant conformational flexibility and can exist in multiple functional states.
Post-Translational Modifications Limited modifications.Extensive and diverse modifications that regulate function.
Function Highly specific hormonal regulation of glucose metabolism.Diverse functions including signal transduction, catalysis, and cellular transport.
Drug Targetability Well-established target for peptide-based agonists.Often challenging to target due to complex binding sites and allosteric regulation.

Experimental Protocols for Protein Structure and Function Analysis

The characterization of proteins like GLP-1 and more complex modern structures relies on a suite of sophisticated experimental techniques.

3.1. X-ray Crystallography

  • Methodology: This technique involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to determine the three-dimensional arrangement of atoms in the protein.

  • Application: X-ray crystallography has been instrumental in determining the high-resolution structure of GLP-1 in complex with its receptor, providing critical insights into its mechanism of action. For modern, complex proteins, obtaining well-diffracting crystals can be a significant challenge, often requiring extensive protein engineering and optimization of crystallization conditions.

3.2. Cryo-Electron Microscopy (Cryo-EM)

  • Methodology: In cryo-EM, a sample of the protein is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of images of individual protein molecules are then computationally averaged to reconstruct a 3D structure.

  • Application: Cryo-EM has revolutionized the study of large, dynamic protein complexes that are difficult to crystallize. It is now a primary tool for determining the structures of membrane proteins like G-protein coupled receptors (GPCRs) and large molecular machines.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: NMR spectroscopy measures the magnetic properties of atomic nuclei within a protein. It can be used to determine the structure of proteins in solution and to study their dynamics and interactions.

  • Application: NMR is particularly well-suited for studying the structure and dynamics of small to medium-sized proteins like GLP-1 and for characterizing intrinsically disordered regions in larger proteins.

Signaling Pathways and Experimental Workflows

4.1. GLP-1 Signaling Pathway

The binding of GLP-1 to its receptor (GLP-1R), a class B GPCR, on pancreatic beta cells initiates a signaling cascade that leads to enhanced insulin secretion.

GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

GLP-1 signaling cascade in pancreatic beta cells.

4.2. General Experimental Workflow for Protein Structure Determination

The process of determining a protein's structure is a multi-step endeavor that requires careful planning and execution.

Protein_Structure_Workflow cluster_prep Sample Preparation cluster_structure Structure Determination cluster_analysis Analysis & Validation Gene_Cloning Gene Cloning Expression Protein Expression Gene_Cloning->Expression Purification Protein Purification Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography CryoEM Cryo-EM Purification->CryoEM NMR NMR Spectroscopy Purification->NMR Model_Building Model Building Crystallography->Model_Building CryoEM->Model_Building NMR->Model_Building Refinement Refinement Model_Building->Refinement Validation Validation Refinement->Validation PDB PDB Validation->PDB Deposition

A generalized workflow for protein structure determination.

References

A Comparative Guide to the Catalytic Functions of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Dglvp peptides" did not yield specific results. This guide will focus on a well-characterized class of catalytic peptides, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as a representative example to illustrate the validation of catalytic functions.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] The inhibition of DPP-4 prolongs the activity of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4][5] This mechanism has made DPP-4 a key target for the management of type 2 diabetes.[6] Peptides, derived from various natural sources or synthetically designed, have emerged as potent and selective inhibitors of DPP-4, offering a promising alternative to synthetic drugs.[7] This guide provides a comparative overview of the catalytic functions of DPP-4 inhibitory peptides, their performance against other alternatives, and the experimental data supporting their validation.

Performance Comparison of DPP-4 Inhibitory Peptides and Alternatives

The efficacy of DPP-4 inhibitory peptides is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for several reported DPP-4 inhibitory peptides and compares them with other classes of anti-diabetic agents.

Inhibitor ClassSpecific Compound/PeptideIC50 Value (μM)Source
Dipeptides Trp-Arg<45[8]
Trp-Lys<45[8]
Trp-Leu<45[8]
Tripeptides IPI3.22 - 5.95[7][9]
VPL16.8[7][9]
GPF940[10]
IGL2220[10]
Tetrapeptides KVLP5.3[9]
GPAE49.6[11]
GPGA41.9[11]
Longer Peptides IPQHY<50[7]
VPQHY<50[7]
VAVVPF<50[7]
VPLGGF<50[7]
ILDKVGINY1431 (in situ)[12]
IIDKVGINY577 (in situ)[12]
Synthetic Non-Peptide Inhibitors SitagliptinNot directly comparable in μM from sources, but used as a positive control.[12]
SaxagliptinNot directly comparable in μM from sources.[1]
LinagliptinNot directly comparable in μM from sources.[13]
Other Anti-Diabetic Agents MetforminActs via a different mechanism (primarily reducing hepatic glucose production).[[“]]
GLP-1 Receptor Agonists (e.g., Liraglutide)Act as agonists, not inhibitors of an enzyme.[15][16]
SGLT2 Inhibitors (e.g., Canagliflozin)Act on a different target (sodium-glucose cotransporter 2).[[“]]

Experimental Protocols

The validation of the catalytic inhibitory function of peptides against DPP-4 involves standardized in vitro and in situ assays.

In Vitro DPP-4 Inhibitory Activity Assay

This assay measures the ability of a peptide to inhibit the enzymatic activity of purified DPP-4.

Materials:

  • DPP-4 enzyme (human recombinant)

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA) or Gly-Pro-aminoluciferin.[17][18]

  • Test peptides

  • Positive control (e.g., Sitagliptin or Diprotin A)[11][12]

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test peptides and positive control at various concentrations.

  • In a 96-well microplate, add 25 µL of the test sample or positive control to each well.

  • Add 25 µL of the DPP-4 substrate (e.g., 12 mM Gly-Pro-p-nitroanilide) to each well.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of DPP-4 enzyme (e.g., 0.02 U/mL) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.[17][19]

  • Stop the reaction by adding 100 µL of 1 M acetic acid-sodium acetate buffer.[17]

  • Measure the absorbance of the released p-nitroanilide at 405 nm using a microplate reader.[19]

  • The percentage of DPP-4 inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test peptide.

  • The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Situ DPP-4 Inhibition Assay using Caco-2 Cells

This assay assesses the inhibitory activity of peptides on DPP-4 expressed on the surface of intestinal Caco-2 cells, providing a more physiologically relevant model.[12][20]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Test peptides

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Culture Caco-2 cells in a 96-well black microplate until they form a confluent monolayer.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add solutions of the test peptides or sitagliptin at various concentrations to the wells and incubate for a specified period.

  • Add the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) to each well and incubate at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[21]

  • The relative fluorescence intensity is inversely proportional to the DPP-4 inhibitory activity.

  • Calculate the percentage of inhibition and determine the in situ IC50 value.[20]

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Release of Incretins (GLP-1, GIP) Ingestion->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 substrate Pancreas Pancreatic β-cells Incretins->Pancreas stimulates InactiveIncretins Inactive Incretins DPP4->InactiveIncretins cleavage Peptide DPP-4 Inhibitory Peptide Peptide->DPP4 inhibits Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose prevents increase

Caption: Mechanism of action of DPP-4 inhibitory peptides.

Experimental Workflow for Validation of Catalytic Peptides

Validation_Workflow Source Protein Source (e.g., Milk, Walnut) Hydrolysis Enzymatic Hydrolysis Source->Hydrolysis Purification Purification & Fractionation Hydrolysis->Purification Identification Peptide Identification (LC-MS/MS) Purification->Identification InSilico In Silico Analysis (Molecular Docking) Identification->InSilico Synthesis Peptide Synthesis Identification->Synthesis InVitro In Vitro Assay (DPP-4 Inhibition, IC50) InSilico->InVitro Synthesis->InVitro InSitu In Situ Assay (Caco-2 cells) InVitro->InSitu InVivo In Vivo Studies (Animal Models) InSitu->InVivo Validation Validated Catalytic Peptide InVivo->Validation

Caption: Workflow for identifying and validating catalytic peptides.

References

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for GLP-1 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. By juxtaposing computational modeling with experimental findings, we aim to offer a comprehensive overview that supports the cross-validation of data and informs future research and drug development efforts.

Unraveling GLP-1 Receptor Activation: A Tale of Two Methodologies

The activation of the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), is a complex process involving ligand binding, conformational changes, and initiation of downstream signaling cascades.[1][2] Understanding this mechanism at a molecular level is crucial for the design of novel therapeutics. Both computational and experimental approaches provide valuable, albeit distinct, insights into this process. Computational methods, such as molecular dynamics simulations, offer a dynamic view of receptor-ligand interactions, while experimental techniques, like cryo-electron microscopy (cryo-EM), provide high-resolution structural snapshots.[1][3] The synergy between these approaches is essential for a holistic understanding and for the validation of findings from each domain.[4]

Quantitative Comparison of Computational and Experimental Data

The following tables summarize key quantitative data from both computational predictions and experimental measurements related to GLP-1R activation and ligand binding. This side-by-side comparison is designed to facilitate the cross-validation of findings.

Table 1: Comparison of Ligand-Receptor Interactions

Interacting ResiduesComputational Model PredictionExperimental Evidence (Cryo-EM/Mutagenesis)Reference
GLP-1 with GLP-1R
GLP-1 (N-terminus) with TM1, TM7Predicted to form key hydrogen bonds and hydrophobic interactions.Confirmed by cryo-EM structures showing deep insertion into the transmembrane domain (TMD). Mutagenesis of TM1 and TM7 residues reduces peptide affinity.[3]
GLP-1 (C-terminus) with ECDElectrostatic and hydrophobic interactions predicted to be crucial for initial binding.Cryo-EM structures show the C-terminus of GLP-1 binding to the extracellular domain (ECD). Truncation of the C-terminus impairs binding affinity.[5]
Small Molecule Agonist (e.g., RGT1383) with GLP-1R
RGT1383 with TM1, TM2, TM3, TM7, ECL1, ECL2Docking simulations predicted a binding pocket within the TMD, distinct from the peptide-binding site.Cryo-EM structure of the RGT1383-bound GLP-1R-Gs complex confirmed the binding site and key interactions with residues in these transmembrane helices and extracellular loops.[3]

Table 2: Agonist Potency and Efficacy

AgonistComputational Prediction (e.g., Binding Free Energy)Experimental Measurement (EC50/cAMP Assay)Reference
GLP-1 (7-36)Lower predicted binding free energy, indicating high affinity.EC50 of approximately 0.2 ± 0.04 nM for cAMP signaling.[3]
Exendin-4Predicted to have a slightly different binding mode but comparable affinity to GLP-1.High-affinity binding with potent activation of cAMP signaling.[6]
RGT1383 (Small Molecule)Docking scores suggest high-affinity binding.Full agonist in G protein-mediated cAMP signaling with an EC50 value of 0.2 ± 0.04 nM.[3]

Experimental Protocols: A Closer Look at the Methodology

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are summaries of key experimental methods used to generate the data cited in this guide.

Cryo-Electron Microscopy (Cryo-EM) of GLP-1R Complexes
  • Objective: To determine the high-resolution three-dimensional structure of the GLP-1 receptor in complex with its ligands and signaling partners.

  • Methodology:

    • Protein Expression and Purification: The GLP-1R and Gs protein complex are co-expressed in insect or mammalian cells and purified using affinity chromatography.

    • Complex Formation: The purified receptor is incubated with a saturating concentration of the agonist (e.g., GLP-1 or a small molecule).

    • Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

    • Data Collection: The frozen grids are imaged in a transmission electron microscope.

    • Image Processing and 3D Reconstruction: Individual particle images are picked, aligned, and averaged to generate a high-resolution 3D map of the complex.

    • Model Building: An atomic model is built into the cryo-EM density map.[3]

cAMP Accumulation Assay
  • Objective: To quantify the activation of the Gs signaling pathway upon agonist binding to GLP-1R.

  • Methodology:

    • Cell Culture: Cells stably expressing the human GLP-1R are cultured in 96-well plates.

    • Agonist Stimulation: The cells are treated with varying concentrations of the test agonist.

    • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the agonist.[7][8]

Receptor-Ligand Binding Assay
  • Objective: To determine the binding affinity of a ligand for the GLP-1R.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing GLP-1R are prepared.

    • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., 125I-Exendin(9-39)) is incubated with the membranes in the presence of increasing concentrations of an unlabeled competitor ligand.

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound complex is measured.

    • Data Analysis: The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and can be used to calculate the binding affinity (Ki).[6]

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in GLP-1R research.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Epac2->Insulin_Secretion Promotes

Caption: GLP-1R signaling pathway leading to insulin secretion.

Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_cross_validation Cross-Validation Homology_Modeling Homology Modeling of GLP-1R MD_Simulations Molecular Dynamics Simulations Homology_Modeling->MD_Simulations Docking Ligand Docking MD_Simulations->Docking Binding_Prediction Predict Ligand Binding & Receptor Conformation Docking->Binding_Prediction Comparison Compare Predicted vs. Experimental Structures & Affinities Binding_Prediction->Comparison Expression_Purification Receptor Expression & Purification CryoEM Cryo-EM Structural Determination Expression_Purification->CryoEM Binding_Assay Binding Assays (Affinity) Expression_Purification->Binding_Assay Signaling_Assay Signaling Assays (Potency) Expression_Purification->Signaling_Assay CryoEM->Comparison Binding_Assay->Comparison Signaling_Assay->Comparison Model_Refinement Refine Computational Model Comparison->Model_Refinement Drug_Design Inform Structure-Based Drug Design Model_Refinement->Drug_Design

Caption: Integrated workflow for computational and experimental cross-validation.

References

The Genesis Puzzle: A Comparative Guide to Leading Abiogenesis Hypotheses

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The origin of life, or abiogenesis, remains one of the most profound and challenging questions in science. It is a field characterized by competing hypotheses, each offering a different perspective on how non-living matter could have given rise to the first living organisms. As research in synthetic biology and drug development continues to push the boundaries of creating and manipulating life-like systems, a thorough understanding of these fundamental theories is crucial.

This guide provides a comparative analysis of the four leading hypotheses in abiogenesis research: the RNA World, the Protein World, the Metabolism-First, and the Lipid World. It is important to note that the term "Dglvp" did not correspond to any known molecule, process, or theory in the scientific literature concerning abiogenesis. Therefore, this guide focuses on the prominent, evidence-backed theories currently under investigation. We will delve into the core tenets of each hypothesis, present supporting experimental data in a structured format, detail the methodologies of key experiments, and provide visualizations to clarify the complex pathways and workflows involved.

The RNA World Hypothesis

The RNA World hypothesis posits that RNA was the primary form of genetic material and the main catalyst for biochemical reactions in early life.[1][2][3] This theory is compelling because RNA can perform both the information-storing function of DNA and the catalytic function of proteins (in the form of ribozymes).[2][4]

Experimental Evidence for the RNA World

The RNA World hypothesis is supported by several lines of experimental evidence, primarily focused on the catalytic and information-storing capabilities of RNA molecules.

Experiment/ObservationKey FindingQuantitative DataReference
Discovery of RibozymesRNA molecules can act as enzymes, catalyzing chemical reactions. The ribosome, responsible for protein synthesis, is fundamentally a ribozyme.[1][2]Catalytic rates of some ribozymes can approach those of protein enzymes, though they are often slower.[4]
In Vitro Evolution (SELEX)Randomly synthesized RNA molecules can be evolved in the lab to perform specific functions, such as binding to target molecules or catalyzing reactions.[5]The SELEX process can enrich a population of RNA molecules for a specific function over several rounds of selection and amplification.[5]
Ribozyme-Catalyzed RNA PolymerizationRibozymes have been engineered that can synthesize other RNA molecules, demonstrating a potential pathway for self-replication.[6]A recently developed RNA polymerase ribozyme can replicate RNA strands with high accuracy, allowing for the emergence of new functional variants over time.[6][6]
Prebiotic Synthesis of NucleotidesExperiments have shown that the building blocks of RNA (ribonucleotides) can be synthesized under conditions thought to be present on the early Earth.Yields of ribonucleotides in these experiments are often low, and the conditions required can be specific.[7]
Key Experimental Protocol: In Vitro Evolution of a Hammerhead Ribozyme

This experiment demonstrates the evolution of a functional RNA molecule in a laboratory setting, providing support for the idea that Darwinian evolution could occur at the molecular level with RNA.

Objective: To demonstrate that an RNA polymerase ribozyme can accurately replicate another functional RNA (a hammerhead ribozyme) and that new, more easily replicable variants can emerge over time.

Methodology:

  • Preparation of the RNA Polymerase Ribozyme: A highly accurate RNA polymerase ribozyme (e.g., 71-89 polymerase) is synthesized.[6]

  • Preparation of the Hammerhead Ribozyme Template: The initial hammerhead ribozyme RNA sequence, which has a known cleavage activity, is prepared.[6]

  • Replication Reaction: The RNA polymerase ribozyme and the hammerhead ribozyme template are incubated in a reaction mixture containing ribonucleotide triphosphates (the building blocks of RNA) and necessary salts and buffers.[6][7]

  • Serial Transfer: After a set period, a small fraction of the reaction mixture, containing the newly synthesized hammerhead ribozymes, is transferred to a fresh reaction mixture. This process is repeated for multiple generations.

  • Analysis: At different generations, the population of hammerhead ribozymes is analyzed for:

    • Sequence variation: To identify mutations that have occurred during replication.

    • Functional activity: To measure the cleavage activity of the evolved hammerhead ribozymes.

    • Replication efficiency: To determine if the new variants are replicated more efficiently by the RNA polymerase ribozyme.[6]

Visualizing the RNA World Hypothesis

RNA_World cluster_prebiotic Prebiotic Chemistry cluster_rna_world RNA World cluster_modern_life Modern Life prebiotic_soup Simple Organic Molecules nucleotides Ribonucleotides prebiotic_soup->nucleotides Synthesis rna Self-Replicating RNA (Genotype & Phenotype) nucleotides->rna rna->rna Self-Replication ribozymes Catalytic RNA (Ribozymes) rna->ribozymes Encodes rna_modern RNA (Messenger) rna->rna_modern Transition ribozymes->rna Catalyzes Replication dna DNA (Information Storage) dna->rna_modern Transcription proteins Proteins (Catalysis & Structure) proteins->dna Catalyzes Replication rna_modern->dna Reverse Transcription rna_modern->proteins Translation

Caption: The RNA World hypothesis proposes a transition from prebiotic chemistry to an RNA-based life form, which eventually evolved into the DNA-protein-based life we see today.

The Protein World Hypothesis ([GADV]-Protein World)

The Protein World hypothesis suggests that proteins, or more specifically, peptides, were the first functional biopolymers to emerge.[8] A prominent version of this is the [GADV]-protein world hypothesis, which proposes that life originated from proteins composed of four simple amino acids: Glycine (G), Alanine (A), Aspartic Acid (D), and Valine (V).[9][10][11] The theory posits that these simple [GADV]-proteins could have formed spontaneously and exhibited catalytic activity, leading to a form of "pseudo-replication" without a genetic system.[8]

Experimental Evidence for the [GADV]-Protein World

Experimental support for this hypothesis centers on the properties of peptides formed from these four simple amino acids.

Experiment/ObservationKey FindingQuantitative DataReference
Prebiotic Synthesis of Amino AcidsThe Miller-Urey experiment and subsequent studies have shown that amino acids, including G, A, D, and V, can be synthesized from simple inorganic compounds under simulated early Earth conditions.[12][13][14]The relative abundances of the amino acids produced can vary depending on the specific experimental conditions.[13]
Catalytic Activity of [GADV]-PeptidesPeptides synthesized from G, A, D, and V have been shown to have catalytic activity, including the ability to hydrolyze other proteins.[9][15]The specific activity of these peptides is generally low compared to modern enzymes but demonstrates a proof of principle.[9]
Structural Properties of [GADV]-ProteinsAnalyses and simulations suggest that proteins composed of G, A, D, and V can fold into stable globular structures with hydrophobic cores and hydrophilic surfaces, similar to modern proteins.[10]These structural predictions are based on the known physicochemical properties of the amino acids.[10]
Key Experimental Protocol: Testing the Catalytic Activity of [GADV]-Peptides

This experiment aims to determine if simple peptides composed of Glycine, Alanine, Aspartic Acid, and Valine can exhibit enzymatic activity.

Objective: To measure the ability of [GADV]-peptides to catalyze the hydrolysis of a protein substrate.

Methodology:

  • Synthesis of [GADV]-Peptides: Peptides are synthesized using only the amino acids Glycine, Alanine, Aspartic Acid, and Valine. This can be done through repeated cycles of heating and drying of the amino acid mixture or through standard solid-phase peptide synthesis.[15]

  • Preparation of the Substrate: A standard protein substrate, such as bovine serum albumin (BSA), is prepared in a buffered solution.[9]

  • Catalytic Reaction: The [GADV]-peptides are added to the BSA solution and incubated at a specific temperature and pH.

  • Analysis of Hydrolysis: The hydrolysis of BSA is monitored over time. This can be done using techniques such as SDS-PAGE to visualize the breakdown of the full-length BSA protein into smaller fragments, or by measuring the increase in free amino groups.

  • Control Experiments: Control reactions are run without the [GADV]-peptides to ensure that the observed hydrolysis is due to the catalytic activity of the peptides and not spontaneous degradation of the substrate.

Visualizing the [GADV]-Protein World Hypothesis

GADV_Protein_World cluster_prebiotic Prebiotic Chemistry cluster_protein_world [GADV]-Protein World cluster_genetic_takeover Genetic Takeover inorganic_compounds Simple Inorganic Compounds gadv_amino_acids [GADV] Amino Acids inorganic_compounds->gadv_amino_acids Miller-Urey-type Synthesis gadv_proteins Catalytic [GADV]-Proteins gadv_amino_acids->gadv_proteins Random Polymerization gadv_proteins->gadv_proteins Pseudo-Replication (Catalyzes formation of other [GADV]-proteins) gnc_code GNC Genetic Code (Encoding GADV) gadv_proteins->gnc_code Leads to development of rna_gene RNA Gene gnc_code->rna_gene Formation of modern_life Modern Life (DNA/RNA/Protein) rna_gene->modern_life Evolution Metabolism_First cluster_vent Deep-Sea Hydrothermal Vent cluster_metabolism Emergent Metabolism cluster_encapsulation Encapsulation & Genetic Takeover vent_fluid Hot, Alkaline, H₂-rich Fluid mineral_pores Mineral Pores (FeS, NiS) vent_fluid->mineral_pores ocean_water Cold, Acidic, CO₂-rich Ocean ocean_water->mineral_pores geochemical_gradients Geochemical Gradients (pH, Temp, Redox) mineral_pores->geochemical_gradients Creates autocatalytic_cycle Autocatalytic Chemical Cycle (e.g., Reverse Krebs Cycle) geochemical_gradients->autocatalytic_cycle Drives organic_molecules Organic Molecules (Amino Acids, Sugars) autocatalytic_cycle->organic_molecules Produces protocell Protocell with Metabolism autocatalytic_cycle->protocell Becomes encapsulated organic_molecules->autocatalytic_cycle Feeds back into genetic_material Genetic Material (RNA/DNA) protocell->genetic_material Incorporates

References

Comparative Stability Analysis of Dglvp and Other Amino Acid Combinations

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Enhanced Stability Through D-Amino Acid Incorporation

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method for increasing peptide resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, exhibit stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing hydrolysis.

For instance, studies have demonstrated that the inclusion of D-amino acids at the termini of peptides can significantly increase their half-life in plasma.[1] This resistance to proteolysis is a key feature of the Dglvp peptide, which incorporates a D-glutamic acid residue at the N-terminus. This strategic placement is expected to protect the peptide from degradation by aminopeptidases, a major class of exopeptidases present in biological fluids.

The Role of Proline in Conferring Proteolytic Resistance

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone. This rigidity can make peptide bonds involving proline less accessible to the active sites of proteases.[2] Peptides rich in proline, such as those containing the Gly-Pro-Hyp motif found in collagen, are known to be highly resistant to degradation by many serum proteases.[3][4]

The C-terminal proline in the this compound sequence is therefore anticipated to contribute significantly to its overall stability. This is particularly effective against carboxypeptidases, which cleave amino acids from the C-terminus of peptides.

Influence of Hydrophobic Residues on Stability

The presence of hydrophobic amino acids, such as valine, can also influence a peptide's interaction with proteases and its overall stability. While hydrophobic residues can sometimes be part of a recognition sequence for certain proteases, the combination with a D-amino acid and a proline residue in this compound is likely to create a highly stable configuration.

Comparative Stability Data

To illustrate the stability advantages of D-amino acid and proline inclusion, the following table summarizes stability data for various tripeptides and longer peptides with relevant structural features. It is important to note that direct comparative data for a wide range of tripeptides under identical experimental conditions is scarce.[5] Therefore, this table compiles data from various sources to provide a representative comparison.

Peptide SequenceKey FeaturesBiological MatrixHalf-life (t½)Reference
Hypothetical this compound N-terminal D-amino acid, Proline residueHuman PlasmaPredicted to be High -
L-Ala-L-Ala-L-AlaAll L-amino acids, no ProlineRat PlasmaShort[6]
D-Ala-Met-EnkephalinN-terminal D-amino acidIn vivoLong-lasting analgesia (indirect measure of stability)[1]
(Gly-Pro-Hyp)nProline-richSerum> 24 hours (for monomeric CHP)[3][4]
Peptides with C-terminal LysineSusceptible to cleavage by thrombin-like proteasesMouse Blood~1 hour (Api88)

Experimental Protocols for Stability Assessment

The stability of peptides is typically assessed through in vitro incubation in biological matrices followed by quantitative analysis of the intact peptide over time.

1. Peptide Incubation:

  • Biological Matrix: Human plasma or serum is commonly used to simulate in vivo conditions. The matrix should be prepared with anticoagulants (e.g., EDTA, heparin) for plasma, or allowed to clot for serum.[4]

  • Peptide Concentration: A known concentration of the test peptide is spiked into the plasma or serum.

  • Incubation Conditions: The mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

2. Sample Quenching and Processing:

  • Quenching: At each time point, the enzymatic degradation is stopped by adding a quenching solution, typically a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent (e.g., acetonitrile, ethanol).[7]

  • Protein Precipitation: The quenched samples are centrifuged to precipitate plasma proteins.

  • Extraction: The supernatant containing the peptide is collected for analysis. Solid-phase extraction (SPE) may be used for further purification and concentration.

3. Quantitative Analysis:

  • Methodology: The concentration of the intact peptide is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[8][9]

  • Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time. The data is then fitted to a first-order decay model to calculate the peptide's half-life (t½).[7]

Workflow for Peptide Stability Assay

The following diagram illustrates a typical workflow for assessing peptide stability in a biological matrix.

PeptideStabilityWorkflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide Test Peptide Solution Spike Spike Peptide into Matrix Peptide->Spike Matrix Biological Matrix (Plasma/Serum) Matrix->Spike Incubate Incubate at 37°C (Time Course) Spike->Incubate Quench Quench Reaction (e.g., with TFA) Incubate->Quench Aliquots at time points Precipitate Protein Precipitation (Centrifugation) Quench->Precipitate Extract Extract Supernatant Precipitate->Extract HPLC_MS HPLC-MS/MS Analysis Extract->HPLC_MS Data Data Analysis (Half-life Calculation) HPLC_MS->Data

General workflow for a peptide stability assay.

Conclusion

Based on established principles of peptide chemistry and available experimental evidence for analogous structures, the this compound tripeptide, with its N-terminal D-amino acid and C-terminal proline residue, is predicted to exhibit high stability against proteolytic degradation. The combination of these two stability-enhancing features provides a robust strategy for the design of peptide-based drug candidates with improved pharmacokinetic profiles. The experimental protocols and workflow described herein provide a framework for the empirical validation of the stability of this compound and other novel peptide sequences in a drug development setting.

References

GADV-Protein World Hypothesis: A Comparative Guide to Prebiotic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the GADV-protein world hypothesis with the prevailing RNA world hypothesis, supported by experimental data, for researchers, scientists, and drug development professionals.

The origin of life is a fundamental question in science, with several competing hypotheses attempting to explain the transition from prebiotic chemistry to the first self-replicating systems. The RNA world hypothesis has long been the dominant paradigm, suggesting that RNA molecules were the primary drivers of early life, acting as both genetic material and catalysts. However, the GADV-protein world hypothesis offers an alternative perspective, proposing that life first emerged from a world dominated by simple proteins composed of four amino acids: Glycine [G], Alanine [A], Aspartic acid [D], and Valine [V].

This guide provides a comparative analysis of the GADV-protein world hypothesis against the RNA world hypothesis, focusing on the experimental evidence for the catalytic activity of GADV-peptides.

Catalytic Activity of GADV-Peptides: Experimental Evidence

Pioneering work by Ikehara and colleagues has provided experimental support for the catalytic potential of GADV-peptides. Their research demonstrated that peptides composed of these four simple amino acids can exhibit catalytic activity, specifically in the hydrolysis of a protein substrate, bovine serum albumin (BSA).[1] This finding is significant as it suggests that primitive proteins could have performed essential enzymatic functions before the advent of a complex genetic system.

Two primary methods were employed to synthesize these prebiotic peptide analogues: repeated heat-drying cycles and solid-phase peptide synthesis. The catalytic activity of the resulting GADV-peptides was then assessed through BSA hydrolysis assays.

Comparison of Catalytic Activity

Experimental results indicated a notable difference in the catalytic efficiency of GADV-peptides synthesized by these two methods. GADV-octapeptides produced by solid-phase synthesis, which results in linear peptides, demonstrated significantly higher hydrolytic activity compared to the peptide mixtures generated through repeated heat-drying cycles.[1] The latter method is thought to produce a more heterogeneous mixture, potentially including cyclic and branched structures, which may have lower catalytic efficacy.

While precise, side-by-side quantitative data with other prebiotic catalysts is limited in the initial studies, the demonstration of hydrolytic activity in simple, randomly generated GADV-peptide sequences provides a crucial piece of evidence for the plausibility of a protein-based origin of life.

CatalystSynthesis MethodSubstrateObserved Catalytic ActivityReference
GADV-peptides Repeated Heat-Drying CyclesBovine Serum Albumin (BSA), umbelliferyl-beta-D-galactoside, glycine-p-nitroanilideHydrolysis of peptide and other chemical bonds.[1]
GADV-octapeptides Solid-Phase Peptide SynthesisBovine Serum Albumin (BSA)"Much higher" hydrolytic activity than peptides from heat-drying cycles.[1]

Experimental Protocols

To facilitate replication and further investigation, the detailed methodologies for the key experiments are provided below.

Synthesis of GADV-Peptides by Repeated Heat-Drying Cycles

This method simulates the evaporation and rehydration cycles that may have occurred in prebiotic environments like tidal pools.

Protocol:

  • An equimolar solution of Glycine, Alanine, Aspartic acid, and Valine is prepared in distilled water.

  • The amino acid solution is heated in an open vessel at a constant temperature (e.g., 80°C) until the water has completely evaporated, leaving a dry residue.

  • The dried residue is then rehydrated with a specific volume of distilled water.

  • This cycle of drying and rehydration is repeated for a specified number of times (e.g., 30 cycles) to promote the formation of peptide bonds.

  • The resulting product is a complex mixture of peptides of varying lengths and structures.

Synthesis of GADV-Octapeptides by Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the controlled, stepwise synthesis of peptides with a defined sequence, in this case, random sequences of the four GADV amino acids.

Protocol:

  • The C-terminal amino acid is attached to an insoluble resin support.

  • The subsequent amino acids (Gly, Ala, Asp, Val) are added one at a time in a randomized order. Each amino acid is activated and coupled to the N-terminus of the growing peptide chain.

  • After each coupling step, the resin is washed to remove excess reagents and byproducts.

  • This cycle of coupling and washing is repeated until octapeptides are formed.

  • Finally, the synthesized peptides are cleaved from the resin support and purified.

Bovine Serum Albumin (BSA) Hydrolysis Assay

This assay is used to determine the catalytic activity of the synthesized GADV-peptides by measuring the breakdown of a protein substrate.

Protocol:

  • A solution of bovine serum albumin (BSA) is prepared in a suitable buffer (e.g., phosphate buffer at a specific pH).

  • The synthesized GADV-peptides are added to the BSA solution.

  • The reaction mixture is incubated at a constant temperature (e.g., 37°C) for a defined period.

  • The extent of BSA hydrolysis is determined using techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the disappearance of the intact BSA band and the appearance of smaller peptide fragments.

  • Quantitative analysis can be performed by densitometry of the protein bands on the gel.

Signaling Pathways and Logical Relationships

The GADV-protein world hypothesis proposes a logical progression from simple amino acids to the emergence of a primitive genetic system. This can be visualized as a workflow.

GADV_Protein_World_Hypothesis cluster_prebiotic Prebiotic Environment cluster_protein_world GADV-Protein World cluster_genetic_system Emergence of Genetic System Prebiotic Precursors Prebiotic Precursors GADV Amino Acids GADV Amino Acids Prebiotic Precursors->GADV Amino Acids Abiotic Synthesis GADV-Peptides GADV-Peptides GADV Amino Acids->GADV-Peptides Polymerization (e.g., thermal cycling) Catalytic GADV-Proteins Catalytic GADV-Proteins GADV-Peptides->Catalytic GADV-Proteins Folding & Aggregation Catalytic GADV-Proteins->GADV-Peptides Pseudo-replication (Catalytic feedback) Nucleotide Synthesis Nucleotide Synthesis Catalytic GADV-Proteins->Nucleotide Synthesis Catalysis RNA Oligomers RNA Oligomers Nucleotide Synthesis->RNA Oligomers Polymerization Genetic Code Genetic Code RNA Oligomers->Genetic Code Information Storage GADV_vs_RNA_World cluster_gadv GADV-Protein World cluster_rna RNA World GADV_Monomers GADV Amino Acids (Readily formed) GADV_Polymers GADV-Peptides (Catalytic Activity) GADV_Monomers->GADV_Polymers Polymerization Genetic System Genetic System GADV_Polymers->Genetic System Catalyzes emergence of RNA_Monomers Ribonucleotides (Synthesis is challenging) RNA_Polymers RNA (Ribozymes) (Genetic & Catalytic) RNA_Monomers->RNA_Polymers Polymerization RNA_Polymers->Genetic System Is the primitive

References

Safety Operating Guide

Proper Disposal of Dichlorvos (Dglvp) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Dichlorvos is a toxic organophosphate pesticide, classified as a probable human carcinogen, requiring stringent disposal procedures. Under no circumstances should Dichlorvos or its containers be disposed of through standard laboratory drains or as regular trash.

This guide provides essential safety and logistical information for the proper disposal of Dichlorvos (commonly abbreviated as DDVP), catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Gloves: Nitrile or neoprene gloves are recommended for handling Dichlorvos.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A lab coat or other protective garment should be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if working with larger quantities, a respirator may be necessary.

All handling of Dichlorvos, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Procedures

The primary and recommended method for the disposal of Dichlorvos waste is through a licensed hazardous waste disposal service. This ensures that the chemical is managed and treated in compliance with all federal, state, and local regulations.

For situations where small quantities of Dichlorvos require neutralization before disposal, alkaline hydrolysis can be employed as a chemical degradation method. This process breaks down the toxic Dichlorvos molecule into less harmful byproducts.

Alkaline Hydrolysis Protocol for Small-Scale Laboratory Waste

This protocol is intended for the neutralization of small quantities of Dichlorvos waste (typically less than 100 mL of a dilute solution) generated during laboratory experiments.

Materials:

  • Dichlorvos waste solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a pH meter

  • Appropriate glass container for the reaction (e.g., beaker or flask)

  • Stir plate and stir bar

  • Chemical fume hood

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the Dichlorvos waste is concentrated, it should be diluted with a compatible solvent (e.g., water, if the Dichlorvos is in an aqueous solution) to a concentration of less than 1%.

  • Alkalinization: Place the diluted Dichlorvos waste in a suitable glass container with a stir bar. While stirring, slowly add the 1 M sodium hydroxide solution.

  • pH Adjustment: Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the sodium hydroxide solution until the pH is maintained at 12 or higher.

  • Reaction Time: Allow the solution to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the Dichlorvos.

  • Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: Even after neutralization, the resulting solution may contain residual byproducts and should be disposed of as hazardous waste through your institution's environmental health and safety office.

Quantitative Data on Dichlorvos Degradation

The rate of Dichlorvos hydrolysis is highly dependent on pH and temperature. The table below summarizes the half-life of Dichlorvos at different pH levels, illustrating the effectiveness of alkaline conditions for its degradation.

pHTemperature (°C)Half-life
525~32 days
725~8 days
925~3 hours
>1225Significantly accelerated

Note: The data presented is approximate and can vary based on the specific conditions of the solution.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of Dichlorvos waste in a laboratory setting.

Dichlorvos_Disposal_Workflow start Dichlorvos Waste Generated assess_quantity Assess Quantity and Concentration start->assess_quantity small_quantity Small Quantity (<100 mL, <1%)? assess_quantity->small_quantity large_quantity Large Quantity or Concentrated Waste small_quantity->large_quantity No alkaline_hydrolysis Perform Alkaline Hydrolysis in Fume Hood small_quantity->alkaline_hydrolysis Yes hazardous_waste_large Dispose Directly as Hazardous Waste via EHS large_quantity->hazardous_waste_large neutralize Neutralize Solution (pH 6-8) alkaline_hydrolysis->neutralize hazardous_waste_small Dispose as Hazardous Waste via EHS neutralize->hazardous_waste_small end Disposal Complete hazardous_waste_small->end hazardous_waste_large->end

Essential Safety and Operational Guide for Handling Dichlorvos (Dglvp)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dichlorvos (assumed to be referenced by "Dglvp") in a research laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical.

Occupational Exposure Limits

Exposure to Dichlorvos must be maintained below established occupational exposure limits.[1][2][3][4] The following table summarizes the key exposure limits from various regulatory agencies.

AgencyExposure Limit (8-hour Time-Weighted Average)Notes
OSHA (PEL)1 mg/m³Permissible Exposure Limit[1][2][3][4]
NIOSH (REL)1 mg/m³Recommended Exposure Limit; Skin notation[1][2]
ACGIH (TLV)0.1 mg/m³Threshold Limit Value (Inhalable fraction and vapor)[4]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory when working with Dichlorvos to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with Dichlorvos must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Enclosed Systems: For larger quantities or continuous processes, the use of a glove box or other enclosed system is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling Dichlorvos.

PPE CategorySpecification
Respiratory Protection A NIOSH-approved respirator is mandatory. For concentrations up to 10 mg/m³, a supplied-air respirator is recommended. For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) with a full facepiece is required.[2]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before each use. Double gloving is recommended.
Eye and Face Protection Chemical splash goggles and a face shield are required to protect against splashes and vapors.
Protective Clothing A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants is required. For significant splash potential, a disposable chemical-resistant suit (e.g., Tyvek) should be worn.
Footwear Closed-toe shoes made of a non-porous material are mandatory. Shoe covers may be necessary in areas with a high risk of spills.
Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials, including Dichlorvos, solvents, glassware, and waste containers, and place them in the fume hood.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Dispense the minimum required amount of Dichlorvos.

    • Keep all containers of Dichlorvos tightly sealed when not in use.

    • Avoid creating aerosols or dust.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with Dichlorvos (see Decontamination Protocol).

    • Wipe down the work surface of the fume hood with an appropriate decontaminating solution.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water immediately after handling Dichlorvos, even if gloves were worn.

Mechanism of Action: Cholinesterase Inhibition

Dichlorvos is an organophosphate that functions as a cholinesterase inhibitor. It disrupts the normal function of the nervous system by inhibiting the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this pathway.

Dichlorvos_Mechanism cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh unbinds and is metabolized by ACh_hydrolysis ACh Hydrolysis (Choline + Acetic Acid) AChE->ACh_hydrolysis Catalyzes ACh_accumulation Acetylcholine Accumulation AChE->ACh_accumulation Leads to Dichlorvos Dichlorvos Inhibition Inhibition of AChE Dichlorvos->Inhibition Inhibition->AChE Blocks Overstimulation Continuous Nerve Stimulation ACh_accumulation->Overstimulation Causes

Caption: Mechanism of Dichlorvos as a cholinesterase inhibitor.

Disposal Plan

Proper disposal of Dichlorvos and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing Dichlorvos in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: All solid waste contaminated with Dichlorvos (e.g., pipette tips, gloves, paper towels) must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Empty Containers: Rinse empty Dichlorvos containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The triple-rinsed container can then be disposed of as non-hazardous waste, or in accordance with institutional guidelines.

Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "Dichlorvos," and the associated hazards (e.g., "Toxic," "Corrosive").

  • Store waste containers in a designated satellite accumulation area within the laboratory, in secondary containment, and away from incompatible materials.

Disposal Procedure
  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of Dichlorvos waste down the drain or in the regular trash.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team.

Decontamination Protocol for Equipment
  • Gross Decontamination: Remove gross contamination by wiping surfaces with a disposable cloth soaked in a suitable solvent.

  • Washing: Wash the equipment with a laboratory detergent and water.

  • Rinsing: Rinse thoroughly with water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely in a fume hood or a designated drying oven.

  • Verification: For critical applications, a surface wipe test may be necessary to ensure complete decontamination.

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.